Product packaging for H-Lys-OH.2HCl(Cat. No.:CAS No. 657-26-1)

H-Lys-OH.2HCl

Cat. No.: B1582969
CAS No.: 657-26-1
M. Wt: 219.11 g/mol
InChI Key: JBBURJFZIMRPCZ-XRIGFGBMSA-N
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Description

L-lysine hydrochloride is the hydrochloride salt of L-lysine It contains a L-lysine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16Cl2N2O2 B1582969 H-Lys-OH.2HCl CAS No. 657-26-1

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883525
Record name L-Lysine, hydrochloride (1:2)
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Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657-26-1
Record name Lysine dihydrochloride
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Record name L-Lysine, hydrochloride (1:2)
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Record name L-Lysine, hydrochloride (1:2)
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Record name L-lysine dihydrochloride
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Record name LYSINE DIHYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to H-Lys-OH·2HCl (L-Lysine Dihydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of H-Lys-OH·2HCl, the dihydrochloride salt of the essential amino acid L-lysine. This document is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Chemical Structure and Identification

H-Lys-OH·2HCl is the dihydrochloride salt of L-lysine, an essential alpha-amino acid. The addition of two hydrochloride moieties enhances its stability and solubility in aqueous solutions.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name (2S)-2,6-diaminohexanoic acid dihydrochloride
Synonyms L-Lysine dihydrochloride, H-Lys-OH·2HCl
CAS Number 657-26-1[1]
Molecular Formula C₆H₁₄N₂O₂·2HCl[2]
Molecular Weight 219.1 g/mol [3]

Physicochemical Properties

The physicochemical properties of H-Lys-OH·2HCl are critical for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Appearance White crystalline powder[4]
Melting Point 263-264 °C (decomposes)[4]
Solubility Freely soluble in water[5]
pKa (α-carboxyl) 2.18
pKa (α-amino) 8.95
pKa (ε-amino) 10.53
Isoelectric Point (pI) 9.74

Biological Significance and Signaling Pathways

L-lysine is a fundamental component of proteins and plays a crucial role in various cellular processes. It is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[6] Lysine is involved in protein synthesis, calcium absorption, and the production of carnitine, a substance essential for fatty acid metabolism.[6][7]

Two key signaling pathways that respond to amino acid availability, including lysine, are the mTORC1 and GCN2-eIF2α-ATF4 pathways.

mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism.[8] Its activity is stimulated by the presence of amino acids, including lysine. Lysine promotes the translocation of mTORC1 to the lysosomal surface, where it can be activated by Rheb.[9] Activated mTORC1 then phosphorylates downstream targets to promote protein synthesis and inhibit autophagy.[8]

mTORC1_Pathway cluster_lysosome Lysine L-Lysine Amino_Acids Other Amino Acids Rag_GTPases Rag GTPases Lysine->Rag_GTPases Amino_Acids->Rag_GTPases Ragulator Ragulator Complex Ragulator->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruitment Rheb Rheb-GTP mTORC1->Rheb Activation Protein_Synthesis Protein Synthesis (e.g., p70S6K, 4E-BP1) Rheb->Protein_Synthesis Autophagy Autophagy Rheb->Autophagy Lysosome Lysosomal Surface

mTORC1 Signaling Pathway Activation by Lysine.
GCN2-eIF2α-ATF4 Signaling Pathway

In response to amino acid deprivation, the GCN2 kinase is activated.[10] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general inhibition of protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4).[10] ATF4 then upregulates the expression of genes involved in amino acid synthesis and transport to restore cellular homeostasis.

GCN2_Pathway Lysine_Deprivation Lysine Deprivation Uncharged_tRNA Uncharged tRNA-Lys Lysine_Deprivation->Uncharged_tRNA GCN2 GCN2 Uncharged_tRNA->GCN2 Activation eIF2a eIF2α GCN2->eIF2a Phosphorylation p_eIF2a p-eIF2α GCN2->p_eIF2a Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation ATF4_Translation ATF4 mRNA Translation p_eIF2a->ATF4_Translation ATF4 ATF4 Protein ATF4_Translation->ATF4 Nucleus Nucleus ATF4->Nucleus Target_Genes Target Gene Expression (Amino Acid Synthesis & Transport) Nucleus->Target_Genes Transcription

GCN2-eIF2α-ATF4 Amino Acid Stress Response Pathway.

Experimental Protocols

Accurate quantification and proper handling of H-Lys-OH·2HCl are essential for reproducible experimental outcomes. The following are detailed protocols for common applications.

Quantification of L-Lysine by HPLC with Pre-column Derivatization

This method offers high sensitivity and is suitable for complex biological matrices.

Materials:

  • L-Lysine monohydrochloride standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Acetonitrile (HPLC grade)

  • Sodium acetate buffer (50 mmol/L, pH 4.20)

  • Boric acid buffer (0.8 mol/L, pH 10.00, adjusted with KOH)

  • Reversed-phase C18 column (e.g., 150 x 4.0 mm)

  • HPLC system with a UV detector

Procedure:

  • Standard Preparation: Prepare a stock solution of L-Lysine monohydrochloride in deionized water. Create a series of dilutions to generate a standard curve.

  • Sample Preparation:

    • For plasma or serum: Deproteinize the sample by adding a suitable agent (e.g., acetonitrile), centrifuge, and collect the supernatant.

    • For urine or cell culture media: Dilute the sample as needed with deionized water.

  • Derivatization:

    • To 100 µL of the sample or standard, add 100 µL of boric acid buffer.

    • Add 200 µL of FMOC-Cl solution (in acetonitrile) and vortex immediately.

    • Let the reaction proceed for a specified time (e.g., 2 minutes) at room temperature.

    • Stop the reaction by adding a quenching agent if necessary.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Mobile Phase: Isocratic elution with a mixture of 50 mmol/L sodium acetate buffer (pH 4.20) and acetonitrile (e.g., 43:57 v/v).[2][11][12]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at 265 nm.[2][11][12]

    • The retention time for the derivatized lysine should be determined using the standard.[2][11][12]

  • Quantification:

    • Generate a standard curve by plotting the peak area versus the concentration of the lysine standards.

    • Determine the concentration of lysine in the samples by interpolating their peak areas on the standard curve.

Enzymatic Assay for L-Lysine Quantification (Colorimetric)

This method is based on the enzymatic conversion of L-lysine and the subsequent detection of a reaction product.

Materials:

  • L-Lysine standard

  • Lysine Oxidase

  • Horseradish Peroxidase (HRP)

  • Colorimetric probe

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer by diluting a 10X stock.

    • Prepare a Reaction Mix containing Lysine Oxidase, HRP, and the colorimetric probe in 1X Assay Buffer.

    • Prepare a Control Mix containing HRP and the colorimetric probe in 1X Assay Buffer (without Lysine Oxidase).

  • Standard and Sample Preparation:

    • Prepare a standard curve of L-lysine in 1X Assay Buffer.

    • Prepare unknown samples in 1X Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of each standard or unknown sample to duplicate wells of a 96-well plate.

    • To one set of sample wells, add 50 µL of the Reaction Mix.

    • To the other set of sample wells (for background measurement), add 50 µL of the Control Mix.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength for the colorimetric probe using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the Control Mix from the absorbance of the Reaction Mix for each sample to correct for background.

    • Plot the standard curve and determine the concentration of L-lysine in the samples.

Use of Poly-L-Lysine for Coating Cell Culture Surfaces

Poly-L-lysine is often used to coat culture surfaces to enhance cell attachment.

Materials:

  • Poly-L-Lysine solution (0.1 mg/mL in sterile water)

  • Sterile tissue culture grade water

  • Culture plates or flasks

Procedure:

  • Aseptically add the Poly-L-Lysine solution to the culture surface, ensuring the entire surface is covered (e.g., 1.0 mL for a 25 cm² flask).

  • Gently rock the vessel to ensure even coating.

  • Incubate at room temperature for 5 minutes.

  • Aspirate the Poly-L-Lysine solution.

  • Thoroughly rinse the surface with sterile tissue culture grade water to remove any unbound poly-lysine.

  • Allow the surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before adding cells and medium.[13]

Safety and Handling

H-Lys-OH·2HCl is generally considered safe for its intended use in research and as a nutritional supplement. However, standard laboratory safety practices should always be followed.

  • Handling: Avoid inhalation of dust and contact with eyes and skin.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[14]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

  • Nutritional Studies: As an essential amino acid, L-lysine is a critical component in studies of protein metabolism and nutritional requirements.

  • Cell Culture: It is a standard component of most cell culture media, and poly-L-lysine is widely used to promote cell adhesion.[15]

  • Drug Formulation: The hydrochloride salt form offers improved solubility and stability, making it suitable for various pharmaceutical formulations.

  • Biochemical and Cellular Assays: L-lysine and its derivatives are used in a variety of assays to study enzyme kinetics, protein-protein interactions, and cellular signaling pathways.

  • Antiviral Research: L-lysine has been investigated for its potential to inhibit the replication of certain viruses, such as herpes simplex virus.[5]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-Lysine Dihydrochloride (CAS: 657-26-1)

Introduction

L-Lysine is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet or supplementation.[1] It is a fundamental building block for protein synthesis and plays a critical role in numerous physiological processes, including collagen formation, tissue repair, calcium absorption, and the production of enzymes and hormones.[2][3] The dihydrochloride salt form, L-Lysine dihydrochloride (CAS: 657-26-1), is created by combining L-lysine with two equivalents of hydrochloric acid.[4][5] This process significantly enhances the compound's stability and water solubility, making it more manageable and suitable for a wide array of applications in research, pharmaceutical formulations, and cell culture.[4][5] Its improved physicochemical properties make it an indispensable tool for achieving precise and reproducible results in experimental settings.[4]

Physicochemical and Quantitative Data

The dihydrochloride salt form offers superior handling and formulation characteristics compared to the free base. Key quantitative data are summarized below for easy reference.

PropertyValueReference(s)
CAS Number 657-26-1[6][7]
Molecular Formula C₆H₁₄N₂O₂·2HCl (or C₆H₁₆Cl₂N₂O₂)[5][6][7]
Molecular Weight 219.11 g/mol [7][8]
Appearance White to almost white crystalline powder[5][9]
Purity ≥98.0%[5][6]
Solubility in Water Highly soluble; >100 g/100 g H₂O at 25°C[5][10]
Melting Point ~263 °C (decomposes)[9]
pH of Aqueous Solution 5.0 - 6.0 (for a 91.3 g/L solution at 25°C)[9]
Specific Optical Rotation +20.4° to +21.4° (80 mg/mL in 6 N HCl)[11]

Synthesis and Manufacturing

L-Lysine dihydrochloride is produced through two primary methods:

  • Fermentation: This is the most common industrial method. It utilizes specific, genetically modified bacterial strains, such as Corynebacterium glutamicum or Escherichia coli, to produce L-lysine in large quantities.[4][12][13] The amino acid is then purified and converted to the dihydrochloride salt.

  • Chemical Synthesis: Synthetic routes often involve the hydrolysis of α-amino-ε-caprolactam using hydrochloric acid, which directly yields an aqueous solution of L-lysine dihydrochloride.[14][15] Further purification and crystallization steps are then required to isolate the final product.[15]

Biological Role and Mechanism of Action

L-Lysine is integral to numerous biological functions. Its primary roles include:

  • Proteinogenesis: As a standard amino acid, it is essential for the synthesis of all proteins.[2][16]

  • Collagen Synthesis: It is vital for the cross-linking of collagen polypeptides, which provides stability and tensile strength to connective tissues like skin, bone, and blood vessels.[2][3]

  • Carnitine Production: L-Lysine is a precursor for the synthesis of carnitine, a molecule required for transporting fatty acids into the mitochondria for energy production.[17]

  • Calcium Homeostasis: It may facilitate the absorption of calcium from the small intestine and reduce its renal excretion.[10][18]

Antiviral Mechanism against Herpes Simplex Virus (HSV)

One of the most researched therapeutic applications of L-Lysine is its ability to manage Herpes Simplex Virus (HSV) infections.[2] The mechanism is based on its structural antagonism with L-arginine, another amino acid that HSV requires for replication.[17][19] By increasing the intracellular concentration of L-lysine, the availability of L-arginine for the virus is reduced, thereby inhibiting the synthesis of viral proteins and suppressing viral replication.[17][19]

G lysine L-Lysine hsv Herpes Simplex Virus (HSV) lysine->hsv Competitively Inhibits Arginine Uptake arginine L-Arginine arginine->hsv Required by viral_proteins Viral Protein Synthesis hsv->viral_proteins Drives replication Viral Replication viral_proteins->replication Leads to

Figure 1: Competitive inhibition of HSV by L-Lysine.

Applications in Research and Drug Development

The stability and high solubility of L-Lysine dihydrochloride make it a versatile tool in various scientific domains.

  • Cell Culture: It is a standard and essential supplement in cell culture media, providing the necessary nutrients to ensure optimal growth, proliferation, and protein synthesis for both mammalian and microbial cells.[4][20]

  • Pharmaceutical Formulations: It is used to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[4][21] It also serves as a building block in the synthesis of new pharmaceutical compounds.[21]

  • Quantitative Proteomics (SILAC): Stable isotope-labeled L-Lysine, such as L-(6-¹³C)Lysine dihydrochloride, is a cornerstone of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique.[22] This powerful mass spectrometry-based method allows for the precise relative quantification of thousands of proteins between different cell populations, providing critical insights into cellular signaling and drug mechanisms of action.[22]

G cluster_0 Cell Culture & Labeling cluster_1 Sample Processing cluster_2 Analysis light Control Cells ('Light' Lysine) mix Mix Cell Populations (1:1 Ratio) light->mix heavy Treated Cells ('Heavy' ¹³C-Lysine) heavy->mix digest Protein Extraction & Trypsin Digestion mix->digest ms LC-MS/MS Analysis digest->ms quant Data Analysis & Relative Protein Quantification ms->quant

Figure 2: Simplified workflow for a SILAC experiment.

Experimental Protocols

Protocol: Preparation of a Sterile 100 mM L-Lysine Dihydrochloride Stock Solution

This protocol details the preparation of a stock solution suitable for cell culture applications.[9]

Materials:

  • L-Lysine dihydrochloride powder (CAS 657-26-1), cell culture grade

  • Sterile, nuclease-free water (e.g., WFI or Milli-Q)

  • Sterile 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Sterile graduated cylinder and storage bottles

  • Sterile 0.22 µm syringe filter

  • Calibrated pH meter

  • Stir plate and sterile stir bar

Methodology:

  • Calculation: To prepare 100 mL of a 100 mM solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L × 0.1 L × 219.11 g/mol = 2.1911 g

  • Dissolution: In a sterile beaker, add approximately 80 mL of sterile water. While stirring, gradually add the 2.1911 g of L-Lysine dihydrochloride powder. Continue stirring until fully dissolved.[9]

  • pH Adjustment: Aseptically measure the pH of the solution. For most cell culture media, the target pH is between 7.2 and 7.4. If necessary, adjust the pH by adding sterile 0.1 M NaOH dropwise to increase it or 0.1 M HCl to decrease it.[9]

  • Volume Adjustment: Transfer the solution to a 100 mL sterile graduated cylinder and add sterile water to bring the final volume to exactly 100 mL.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the solution into a final sterile storage bottle or into aliquots in conical tubes.[9]

  • Storage: Label the bottle with the compound name, concentration, and date. Store the stock solution at 2-8°C. For long-term storage, aliquots can be stored at -20°C.[8]

Protocol: Quality Control via High-Performance Liquid Chromatography (HPLC)

This protocol summarizes a common method for the quantification and purity assessment of L-Lysine dihydrochloride in a pharmaceutical dosage form.[23]

ParameterSpecification
Chromatography System High-Performance Liquid Chromatography (HPLC) with UV detection
Column Purospher STAR RP-18 endcapped (250 mm × 4.6 mm, 5 µm)
Mobile Phase 10 mM potassium dihydrogen phosphate (KH₂PO₄), with pH adjusted to 7.5 using triethylamine. The mobile phase should be filtered and degassed.
Elution Mode Isocratic
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection Wavelength 214 nm
Injection Volume 20 µL
Run Time Approximately 6 minutes

Methodology:

  • Standard Preparation: Prepare a stock solution by accurately weighing and dissolving L-Lysine dihydrochloride reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 70-130% of the working concentration).[23]

  • Sample Preparation: Dissolve the sample containing L-Lysine dihydrochloride in the mobile phase to achieve a concentration within the linear range of the calibration curve.[23]

  • Filtration: Filter all standard and sample solutions through a 0.45 µm membrane filter before injection.[23]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the L-Lysine peak by its retention time. Calculate the concentration in the sample by comparing its peak area to the calibration curve generated from the standards.

G prep Sample & Standard Preparation filter Filtration (0.45 µm) prep->filter inject Inject Sample filter->inject hplc HPLC System (Column, Mobile Phase, Pump) hplc->inject detect UV Detection (214 nm) inject->detect chroma Generate Chromatogram detect->chroma quant Quantify via Peak Area Analysis chroma->quant

Figure 3: General workflow for HPLC analysis of L-Lysine HCl.

Toxicology and Safety

L-Lysine dihydrochloride is generally recognized as safe when consumed within appropriate limits. A comprehensive 13-week oral toxicity study was conducted in Sprague-Dawley rats to evaluate its safety profile.

  • Study Design: Rats were administered diets containing 1.25%, 2.5%, and 5.0% (w/w) of L-Lysine hydrochloride.[24]

  • Findings: The study found no treatment-related adverse effects on clinical signs, body weight, food and water consumption, organ weights, or histology at any dose level.[24][25]

  • NOAEL: The No-Observed-Adverse-Effect Level (NOAEL) for L-Lysine hydrochloride was determined to be 5.0% in the diet for both male and female rats.[24] This corresponds to an average daily intake of 3.36 g/kg for males and 3.99 g/kg for females.[24][25]

Excessive intake in humans may lead to gastrointestinal discomfort.[5] High oral doses are generally considered safe due to slow absorption and efficient urinary excretion.[18]

Conclusion

L-Lysine dihydrochloride (CAS 657-26-1) is a fundamentally important compound with enhanced stability and solubility that facilitates its broad utility across scientific disciplines. From serving as an essential nutrient in cell culture to enabling high-precision quantitative proteomics and acting as a key component in pharmaceutical formulations, its applications are extensive. A thorough understanding of its physicochemical properties, biological mechanisms, and established experimental protocols is crucial for leveraging its full potential in research and development. Its well-documented safety profile further solidifies its position as a critical and reliable tool for the scientific community.

References

Solubility Profile of L-Lysine Dihydrochloride (H-Lys-OH·2HCl): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Lysine Dihydrochloride (H-Lys-OH·2HCl), a critical parameter for its application in research, pharmaceutical development, and biomanufacturing. Understanding the solubility of this essential amino acid salt in various solvents is fundamental for developing stable formulations, optimizing purification processes, and ensuring consistent results in experimental settings.

Core Physicochemical Properties

L-Lysine Dihydrochloride is the salt form of L-Lysine, an essential alpha-amino acid. The presence of two hydrochloride moieties significantly influences its solubility characteristics, particularly in aqueous and polar protic solvents.

Quantitative Solubility Data

The solubility of lysine hydrochlorides is highly dependent on the solvent, temperature, and the specific salt form (mono- or dihydrochloride). The following tables summarize the available quantitative data.

Table 1: Solubility of L-Lysine Monohydrochloride (H-Lys-OH·HCl) in Various Solvents

Temperature (K)Water (mole fraction)Dimethyl Sulfoxide (DMSO) (mole fraction)Glycol (mole fraction)Methanol (mole fraction)Ethanol (mole fraction)
283.150.13810.05120.01630.00980.0051
288.150.14650.05430.01750.01070.0056
293.150.15530.05750.01880.01160.0061
298.150.16450.06090.02020.01260.0067
303.150.17420.06450.02170.01370.0073
308.150.18430.06830.02330.01480.0080
313.150.19490.07230.02500.01600.0087
318.150.20600.07650.02680.01730.0095
323.150.21760.08090.02870.01870.0103

Data sourced from Zhao, D., et al. (2009).[1][2][3][4][5]

Table 2: Solubility of L-Lysine Dihydrochloride (H-Lys-OH·2HCl) in Water

Temperature (°C)Solubility ( g/100g H₂O)
0~163
10~173
20~184
30~195
40~207
50~219
60~232
70~246

Data is derived from the empirical formula log S = 2.213 + 0.00409t, where S is solubility and t is temperature in Celsius.[6]

The general solubility trend for L-lysine hydrochloride in the tested solvents is: Water > Dimethyl Sulfoxide > Glycol > Methanol > Ethanol.[1][2][3][4] This highlights the strong hydrophilic nature of the molecule, with its solubility decreasing with the decreasing polarity of the solvent. In aqueous solutions of methanol and ethanol, the solubility of 2,6-diaminohexanoic acid hydrochloride (a form of lysine hydrochloride) decreases as the alcohol concentration increases.[3]

Experimental Protocols for Solubility Determination

A common and precise method for determining the solubility of amino acid hydrochlorides is the synthetic method coupled with laser monitoring.[1][2]

Principle

This method involves preparing a saturated solution at a specific temperature and then determining the concentration of the dissolved solute. The synthetic method relies on visual or instrumental observation of the disappearance of the solid phase in a solid-liquid mixture as the temperature is changed or more solvent is added.

Apparatus
  • Jacketed glass vessel with temperature control

  • Magnetic stirrer

  • Precision thermometer

  • Laser monitoring system (laser generator, photoelectric transformer, digital display)

  • Analytical balance

Procedure
  • Preparation: A known mass of the solvent is placed into the jacketed glass vessel. The temperature is maintained at the desired setpoint using a circulating water bath.

  • Titration with Solute: A known mass of H-Lys-OH·2HCl is added to the solvent while stirring. Initially, a small excess of the solute is added to create a solid-liquid mixture.

  • Equilibration: The mixture is stirred at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is approached.

  • Dissolution Point Detection: The temperature is slowly increased while monitoring the laser light transmission through the solution. The point at which the last crystal of the solute dissolves, indicated by a sharp increase in light transmission, is recorded as the saturation temperature for that specific composition.

  • Data Collection: The experiment is repeated with different known compositions of solute and solvent to determine the solubility across a range of temperatures.

  • Calculation: The solubility is then calculated and can be expressed in various units, such as mole fraction, g/100g of solvent, or mg/mL.

Workflow and Logical Relationships

The process of determining and applying solubility data can be visualized as a structured workflow.

G General Workflow for Solubility Determination and Application cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_app Application prep_solute Prepare Solute (H-Lys-OH.2HCl) mix Create Solute-Solvent Mixture prep_solute->mix prep_solvent Prepare Solvent(s) prep_solvent->mix equilibrate Equilibrate at Controlled Temperature mix->equilibrate measure Measure Saturation Point (e.g., Laser Monitoring) equilibrate->measure calculate Calculate Solubility (mole fraction, g/100g, etc.) measure->calculate correlate Correlate Data (e.g., with empirical equations) calculate->correlate formulation Formulation Development correlate->formulation purification Crystallization/ Purification Design correlate->purification

Caption: Workflow for solubility determination and application.

This diagram illustrates the logical flow from the initial preparation of materials through experimental measurement, data analysis, and finally to the practical application of the solubility data in formulation and purification processes.

References

An In-depth Technical Guide to the Physical and Chemical Properties of L-Lysine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine dihydrochloride is the hydrochloride salt of L-lysine, an essential amino acid vital for protein synthesis and various metabolic functions. Its enhanced stability and solubility compared to L-lysine make it a preferred form for use in pharmaceutical formulations, dietary supplements, and scientific research. This guide provides a comprehensive overview of the core physical and chemical properties of L-Lysine dihydrochloride, detailed experimental protocols for its analysis, and visual workflows to aid in laboratory applications.

Physical Properties of L-Lysine Dihydrochloride

The physical characteristics of L-Lysine dihydrochloride are summarized in the table below, providing a quick reference for its key properties.

PropertyValueReferences
Molecular Formula C₆H₁₄N₂O₂·2HCl[1][2]
Molecular Weight 219.11 g/mol [1][3][4]
Appearance White to off-white or very light yellow crystalline powder.[2][5]
Melting Point 200-206 °C (with decomposition)[3][5][6]
Solubility Highly soluble in water (100 mg/ml). Soluble in water, very slightly soluble in ethanol, and almost insoluble in ether.[5][7]
Optical Rotation +20.4° to +21.4° (c=80 mg/mL in 6 N HCl)[8][9]
Hygroscopicity Hygroscopic[5][9]

Chemical Properties of L-Lysine Dihydrochloride

The chemical properties of L-Lysine dihydrochloride are crucial for understanding its reactivity, stability, and analytical behavior.

PropertyDescriptionReferences
pKa Values While specific pKa values for the dihydrochloride salt are not readily available, the pKa values for the ionizable groups of L-Lysine are approximately 2.18 (α-carboxyl), 8.95 (α-amino), and 10.53 (ε-amino). The presence of two hydrochloride molecules will result in a lower pH in solution.
Stability Stable under normal conditions. Should be stored in a cool, dry, and well-ventilated place in a tightly sealed container to prevent moisture absorption.[2]
Incompatibilities Incompatible with strong oxidizing agents.
Chemical Structure The structure consists of the L-lysine molecule protonated at both the α-amino and ε-amino groups, with two chloride ions as counter-ions.[2]

Experimental Protocols

Detailed methodologies for key analytical procedures are provided below.

Determination of Purity by Titration

This method is used to determine the purity of L-Lysine dihydrochloride by non-aqueous titration.

Principle: The basic amino groups of L-Lysine dihydrochloride are titrated with a standardized solution of perchloric acid in a non-aqueous solvent (glacial acetic acid). Mercuric acetate is added to react with the chloride ions, preventing their interference with the endpoint detection.

Apparatus:

  • Analytical balance

  • 125 mL flask

  • Burette

  • Potentiometer with a suitable electrode system

Reagents:

  • L-Lysine dihydrochloride sample

  • Glacial acetic acid

  • Perchloric acid (0.1 N), standardized

  • Mercuric acetate TS (Test Solution)

  • Formic acid

Procedure:

  • Accurately weigh approximately 90 mg of the L-Lysine dihydrochloride sample and transfer it to a 125 mL flask.

  • Dissolve the sample in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.

  • Add 10 mL of mercuric acetate TS to the solution.

  • Titrate the solution with 0.1 N perchloric acid, determining the endpoint potentiometrically.

  • Perform a blank determination under the same conditions and make any necessary corrections.

  • Calculate the percentage purity of L-Lysine dihydrochloride. Each mL of 0.1 N perchloric acid is equivalent to 9.133 mg of C₆H₁₄N₂O₂·HCl.[9]

Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous estimation of L-Lysine hydrochloride in pharmaceutical dosage forms.

Principle: The separation of L-Lysine is achieved using a reverse-phase C18 column with a suitable mobile phase. The analyte is detected using a UV detector.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Purospher star C₁₈ column (250 mm × 4.6 mm, 5 µm) or equivalent

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • Sonicator

Reagents:

  • L-Lysine dihydrochloride reference standard and sample

  • Potassium dihydrogen phosphate

  • Triethylamine

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: 10 mM potassium dihydrogen phosphate buffer with pH adjusted to 7.5 with triethylamine.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 20 µL

  • Run Time: Approximately 6 minutes

Procedure:

  • Mobile Phase Preparation: Prepare a 10 mM solution of potassium dihydrogen phosphate in water and adjust the pH to 7.5 with triethylamine. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve the L-Lysine dihydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 140 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution by dissolving the formulation containing L-Lysine dihydrochloride in the mobile phase to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Compare the peak area of the L-Lysine peak in the sample chromatogram with that of the standard chromatogram to determine the concentration.

Determination of Optical Rotation

This procedure measures the specific rotation of L-Lysine dihydrochloride, which is a key parameter for its identification and chiral purity.

Principle: The optical rotation of a solution of the substance is measured using a polarimeter at a specific wavelength (usually the sodium D-line at 589 nm) and temperature.

Apparatus:

  • Polarimeter

  • Volumetric flask

  • Analytical balance

  • Sample cell (1 dm)

Reagents:

  • L-Lysine dihydrochloride sample

  • 6 N Hydrochloric acid

Procedure:

  • Sample Preparation: Prepare a solution of L-Lysine dihydrochloride in 6 N hydrochloric acid with a concentration of 80 mg/mL.[8][9]

  • Instrument Calibration: Calibrate the polarimeter using a blank solution (6 N hydrochloric acid).

  • Measurement: Fill the sample cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the angle of rotation.

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Hygroscopicity Testing

This protocol outlines a method to assess the hygroscopic nature of L-Lysine dihydrochloride.

Principle: The sample is exposed to a controlled high-humidity environment for a specified period, and the percentage of weight gain due to moisture absorption is determined.

Apparatus:

  • Controlled humidity chamber (e.g., set to 25°C and 80% relative humidity)

  • Analytical balance

  • Weighing containers (e.g., watch glasses)

Procedure:

  • Initial Weighing: Accurately weigh a specific amount of the L-Lysine dihydrochloride sample into a pre-weighed container.

  • Exposure: Place the container with the sample in a controlled humidity chamber set at specified conditions (e.g., 25°C and 80% relative humidity).

  • Equilibration: Allow the sample to equilibrate for a defined period (e.g., 24 or 48 hours).

  • Final Weighing: After the specified time, remove the sample from the chamber and immediately weigh it again.

  • Calculation: Calculate the percentage of weight gain to determine the degree of hygroscopicity.

Mandatory Visualizations

Quality Control Workflow for L-Lysine Dihydrochloride

Quality_Control_Workflow cluster_0 Incoming Raw Material cluster_1 Sampling and Initial Checks cluster_2 Physicochemical Testing cluster_3 Chemical Analysis cluster_4 Final Disposition RawMaterial L-Lysine Dihydrochloride (Raw Material) Sampling Sampling RawMaterial->Sampling VisualInspection Visual Inspection (Appearance, Color) Sampling->VisualInspection Solubility Solubility Test VisualInspection->Solubility OpticalRotation Optical Rotation Solubility->OpticalRotation MeltingPoint Melting Point OpticalRotation->MeltingPoint Identification Identification (IR) MeltingPoint->Identification PurityAssay Purity and Assay (Titration/HPLC) Identification->PurityAssay Hygroscopicity Hygroscopicity Test PurityAssay->Hygroscopicity DataReview Data Review and Documentation Hygroscopicity->DataReview Decision Pass/Fail? DataReview->Decision Release Release for Manufacturing Decision->Release Pass Reject Reject and Quarantine Decision->Reject Fail

Caption: Quality control workflow for L-Lysine dihydrochloride.

Experimental Workflow for Purity Determination by Titration

Titration_Workflow cluster_0 Sample Preparation cluster_1 Titration cluster_2 Blank Determination cluster_3 Calculation cluster_4 Result WeighSample 1. Accurately weigh ~90 mg of sample DissolveSample 2. Dissolve in Formic Acid and Glacial Acetic Acid WeighSample->DissolveSample AddReagent 3. Add Mercuric Acetate TS DissolveSample->AddReagent Titrate 4. Titrate with 0.1 N Perchloric Acid AddReagent->Titrate Endpoint 5. Determine endpoint potentiometrically Titrate->Endpoint Calculate 7. Calculate purity after blank correction Endpoint->Calculate Blank 6. Perform blank titration (without sample) Blank->Calculate Result Final Purity (%) Calculate->Result

Caption: Workflow for titration-based purity determination.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis cluster_3 Result PrepareMobilePhase 1. Prepare and degas mobile phase Equilibrate 4. Equilibrate HPLC system with mobile phase PrepareMobilePhase->Equilibrate PrepareStandard 2. Prepare standard solution (known concentration) Inject 5. Inject standard and sample solutions PrepareStandard->Inject PrepareSample 3. Prepare and filter sample solution PrepareSample->Inject Equilibrate->Inject Chromatogram 6. Obtain chromatograms Inject->Chromatogram IdentifyPeak 7. Identify L-Lysine peak by retention time Chromatogram->IdentifyPeak MeasureArea 8. Measure peak areas IdentifyPeak->MeasureArea CalculateConc 9. Calculate concentration of L-Lysine in sample MeasureArea->CalculateConc Result Final Concentration CalculateConc->Result

Caption: Workflow for HPLC analysis of L-Lysine dihydrochloride.

References

H-Lys-OH·2HCl in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine dihydrochloride (H-Lys-OH·2HCl) is the highly soluble and stable salt of the essential amino acid L-lysine.[1][2] In biochemistry and cell biology, it serves as a critical reagent and a fundamental component in a multitude of applications, ranging from routine cell culture to complex metabolic and signaling studies. Its essential nature in protein synthesis, coupled with its role in cellular signaling and post-translational modifications, makes it an indispensable tool for researchers.[3][4] This technical guide provides an in-depth overview of the primary applications of H-Lys-OH·2HCl, featuring detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways and workflows.

Core Biochemical Functions and Properties

H-Lys-OH·2HCl is the dihydrochloride salt form of L-lysine, an essential α-amino acid with the chemical formula HO₂CCH(NH₂)(CH₂)₄NH₂.[3] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it ideal for inclusion in buffers and culture media.[5]

Key Biological Roles of L-Lysine:

  • Protein Synthesis: As a fundamental building block of proteins, lysine is crucial for the growth and proliferation of all cells.[2]

  • Post-Translational Modifications: The ε-amino group of lysine is a site for numerous important post-translational modifications, including acetylation, methylation, ubiquitination, and SUMOylation, which play key roles in regulating protein function and gene expression.[6]

  • Collagen Formation: Lysine is essential for the cross-linking of collagen polypeptides, a process vital for the integrity of connective tissues.[1]

  • Carnitine Synthesis: It serves as a precursor for the synthesis of carnitine, which is critical for fatty acid metabolism and energy production.[7]

  • Calcium Absorption: Lysine plays a role in ensuring the adequate absorption of calcium.[3]

Applications in Mammalian Cell Culture

L-lysine is an essential amino acid for mammalian cells, meaning they cannot synthesize it de novo and must obtain it from their environment.[2] Consequently, H-Lys-OH·2HCl is a standard and critical component of most chemically defined cell culture media.[8]

Supplementation for Cell Growth and Viability

Supplementing media with H-Lys-OH·2HCl ensures a sufficient supply of this vital nutrient for protein synthesis and overall cellular health.[2] The optimal concentration can be cell-type dependent, and high concentrations can be cytotoxic.[2]

Cell Line/ApplicationLysine ConcentrationObserved EffectReference
Bovine Mammary Epithelial Cells1.0 mmol/L17-47% increase in cell viability[2]
Rat Bone Marrow Cells10⁻⁸ MOptimal for promoting nodule formation[2]
Isolated Pancreatic Acinar Cells10-60 mMMitochondrial damage and necrosis[2]
Standard RPMI-1640 Medium40 mg/L (~0.22 mM)Standard concentration for general cell culture[9]
Standard DMEM~146 mg/L (~0.8 mM)Standard concentration for general cell culture[10]
Porcine Satellite Cells0.02 mmol/L (Deficient)Reduced proliferation, increased apoptosis/autophagy[11]
Porcine Satellite Cells0.92 mmol/L (Sufficient)Promoted proliferation and protein synthesis[11]
Poly-L-lysine for Enhanced Cell Adhesion

Poly-L-lysine, a polymer of lysine, is widely used to coat culture surfaces. Its positive charge interacts with the negatively charged cell membrane, promoting the adhesion of weakly anchoring or fastidious cell types, such as neurons.[1]

Experimental Protocol: Coating Culture Plates with Poly-L-lysine
  • Preparation: Prepare a 0.1 mg/mL solution of Poly-L-lysine in sterile, tissue culture-grade water.

  • Coating: Aseptically add the Poly-L-lysine solution to the culture vessel, ensuring the entire surface is covered (e.g., 1.0 mL for a 25 cm² flask).[2]

  • Incubation: Gently rock the vessel to ensure even coating and incubate at room temperature for a minimum of 5 minutes.[2]

  • Aspiration: Carefully aspirate the Poly-L-lysine solution.

  • Rinsing: Thoroughly rinse the surface twice with sterile, tissue culture-grade water to remove any unbound polymer.

  • Drying: Allow the coated surface to dry completely in a laminar flow hood before seeding cells.

cluster_workflow Workflow: Poly-L-lysine Coating Prep Prepare 0.1 mg/mL Poly-L-lysine Solution Coat Coat Culture Surface Prep->Coat Add to vessel Incubate Incubate at RT for 5 min Coat->Incubate Aspirate Aspirate Solution Incubate->Aspirate Rinse1 Rinse with Sterile Water Aspirate->Rinse1 Rinse2 Rinse Again Rinse1->Rinse2 Dry Air Dry in Hood Rinse2->Dry Seed Seed Cells Dry->Seed

Workflow for coating culture surfaces with Poly-L-lysine.

Role in Cellular Signaling Pathways

Cells have evolved sophisticated mechanisms to sense amino acid availability, including lysine levels. Two key signaling pathways involved are the GCN2-eIF2α-ATF4 pathway and the mTORC1 pathway.

The GCN2 Pathway: Response to Amino Acid Starvation

Under conditions of lysine (or any amino acid) deprivation, the level of uncharged tRNAs increases. These uncharged tRNAs bind to the General Control Nonderepressible 2 (GCN2) kinase, leading to its activation.[4][12] Activated GCN2 phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which results in a general repression of protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, such as that for the transcription factor ATF4.[4] ATF4 then upregulates genes involved in amino acid synthesis and transport to restore homeostasis.

cluster_GCN2 GCN2 Signaling Pathway Lys_dep Lysine Deprivation Uncharged_tRNA Uncharged tRNA-Lys Accumulation Lys_dep->Uncharged_tRNA GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates p_eIF2a eIF2α Phosphorylation GCN2->p_eIF2a Phosphorylates Global_trans Global Translation Inhibition p_eIF2a->Global_trans ATF4_trans ATF4 Translation Upregulation p_eIF2a->ATF4_trans ATF4 ATF4 ATF4_trans->ATF4 Stress_genes Stress Response Gene Expression ATF4->Stress_genes Induces

GCN2 pathway activation in response to lysine deprivation.

The mTORC1 Pathway: A Master Growth Regulator

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism that integrates signals from nutrients, growth factors, and energy status. Amino acids, including lysine, are potent activators of mTORC1.[11] This activation occurs at the surface of the lysosome and is dependent on the Rag GTPases.[13] In the presence of sufficient lysine, mTORC1 is recruited to the lysosome where it is activated by Rheb. Activated mTORC1 then phosphorylates downstream targets like S6 Kinase (S6K) and 4E-BP1 to promote protein synthesis and cell growth.

cluster_mTORC1 mTORC1 Signaling Pathway Lys_suff Sufficient Lysine Rag_GTPase Rag GTPase Activation Lys_suff->Rag_GTPase mTORC1_recruit mTORC1 Recruitment to Lysosome Rag_GTPase->mTORC1_recruit mTORC1_active mTORC1 Activation mTORC1_recruit->mTORC1_active by Rheb S6K S6K Phosphorylation mTORC1_active->S6K 4EBP1 4E-BP1 Phosphorylation mTORC1_active->4EBP1 Protein_Synth Protein Synthesis & Cell Growth S6K->Protein_Synth 4EBP1->Protein_Synth cluster_silac SILAC Experimental Workflow Culture1 Cell Population 1 (Light Medium) Combine Combine Populations 1:1 Culture1->Combine Culture2 Cell Population 2 (Heavy ¹³C-Lys Medium) Treatment Apply Experimental Treatment to Pop 2 Culture2->Treatment Treatment->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Tryptic Digestion Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantify Heavy/Light Peptide Ratios LCMS->Quant

References

H-Lys-OH.2HCl Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for L-Lysine Dihydrochloride (H-Lys-OH.2HCl). The information herein is critical for ensuring the integrity, efficacy, and safety of this essential amino acid in research and pharmaceutical applications. This document outlines the primary degradation pathways, summarizes quantitative stability data, and provides detailed experimental protocols for stability assessment.

Chemical Stability and Degradation Profile

This compound is a stable crystalline solid when stored under appropriate conditions. However, like all amino acids, it is susceptible to degradation, particularly in solution. The primary factors influencing its stability are temperature, pH, and moisture.

The predominant degradation pathway for L-lysine, especially under thermal stress and in aqueous solutions, is an intramolecular cyclization to form L-lysine lactam.[1][2] This reaction involves the dehydration of the amino acid, where the ε-amino group attacks the carboxylic acid moiety.[3] This process is significantly accelerated at elevated temperatures and is also influenced by pH.[2] Studies have shown that the degradation of lysine and the corresponding formation of lysine lactam follow zero-order reaction kinetics in solution.[2][4]

Degradation Pathway: L-Lysine to L-Lysine Lactam

The intramolecular cyclization is the most significant degradation pathway for L-lysine.

Caption: Primary degradation pathway of L-Lysine.

Recommended Storage Conditions

To maintain the long-term stability and purity of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on information from various suppliers and stability principles.

ParameterRecommended ConditionRationale
Temperature 15°C to 25°CMinimizes thermal degradation and formation of lysine lactam.
Humidity Below 60% Relative HumidityThis compound is hygroscopic; low humidity prevents clumping and moisture-induced degradation.
Light Store in a dark placeProtects from potential photodegradation.
Container Tightly sealed, airtight containerPrevents moisture absorption and contamination.

For aqueous solutions, it is recommended to prepare them fresh. If storage is necessary, solutions should be kept at 2-8°C for short-term use (up to 24 hours) or aliquoted and frozen at -20°C or below for longer-term storage to minimize degradation.

Quantitative Stability Data

The following table summarizes the calculated stability of L-lysine in an aqueous solution at pH 10.3, based on the zero-order degradation kinetics reported in a thermal degradation study.[2][4] The initial concentration of L-lysine is considered 100%.

Storage ConditionTime (Months)Calculated % L-Lysine RemainingCalculated % L-Lysine Lactam Formed
25°C (Room Temp.) 3>99.5%<0.5%
6>99.0%<1.0%
12>98.0%<2.0%
24>96.0%<4.0%
40°C (Accelerated) 3~97.5%~2.5%
6~95.0%~5.0%

Note: These values are extrapolated from kinetic data obtained at elevated temperatures and serve as an estimation of stability. Actual stability may vary based on the specific formulation and storage conditions.

Experimental Protocols

To assess the stability of this compound, a well-defined experimental approach is necessary. This includes a stability-indicating analytical method and a forced degradation study to identify potential degradation products.

Experimental Workflow for a Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solution of this compound in water acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base oxidative Oxidative Degradation (3% H2O2, RT, 24h) prep->oxidative thermal Thermal Degradation (80°C, 48h) prep->thermal photolytic Photolytic Degradation (ICH Q1B conditions) prep->photolytic control Unstressed Control (Stored at 2-8°C) prep->control neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by Stability-Indicating HPLC oxidative->hplc thermal->hplc photolytic->hplc control->hplc neutralize->hplc characterize Characterize degradation products (LC-MS, NMR) hplc->characterize

Caption: Experimental workflow for a forced degradation study.

Detailed Protocol: Forced Degradation Study

Objective: To identify potential degradation products of this compound and to validate the stability-indicating nature of the analytical method.

Materials:

  • This compound

  • HPLC-grade water

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with UV detector

  • pH meter

  • Temperature-controlled oven and water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution in an oven at 80°C for 48 hours.

  • Control Sample: Keep an aliquot of the stock solution at 2-8°C, protected from light.

  • Analysis: Analyze all stressed samples and the control sample using the stability-indicating HPLC method described below.

Detailed Protocol: Stability-Indicating HPLC Method

Objective: To separate and quantify H-Lys-OH and its primary degradation product, lysine lactam.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: 10 mM potassium dihydrogen phosphate, pH adjusted to 7.5 with triethylamine.[5]

  • Flow Rate: 0.5 mL/min[5]

  • Detection Wavelength: 214 nm[5]

  • Column Temperature: 25°C[5]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of H-Lys-OH and L-lysine lactam of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute the samples from the stability study to an appropriate concentration with the mobile phase.

  • Injection and Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the peaks for L-lysine and L-lysine lactam based on their retention times compared to the standards. Calculate the concentration of each in the samples using the calibration curve. The percentage of degradation can be calculated by comparing the peak area of L-lysine in the stressed samples to that in the control sample.

Conclusion

The stability of this compound is paramount for its use in research and pharmaceutical development. While the solid form is stable under recommended conditions, its stability in solution is limited, with the primary degradation pathway being the formation of L-lysine lactam. By adhering to proper storage conditions and utilizing validated analytical methods, the integrity of this compound can be effectively maintained. The protocols provided in this guide offer a robust framework for assessing the stability of this critical amino acid.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of H-Lys-OH·2HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Lysine dihydrochloride (H-Lys-OH·2HCl) serves as a fundamental starting material in the intricate process of peptide synthesis. While not directly incorporated into the growing peptide chain in its commercially available form, its role as a cost-effective and stable precursor to essential, orthogonally protected lysine derivatives is paramount. This technical guide elucidates the critical function of H-Lys-OH·2HCl, providing detailed experimental protocols, quantitative data on derivative synthesis, and a visual representation of its place in the broader context of peptide science.

The Physicochemical Properties of H-Lys-OH·2HCl

Understanding the chemical nature of H-Lys-OH·2HCl is essential for its effective use in the synthesis of protected derivatives. As a dihydrochloride salt, both the α-amino and ε-amino groups of lysine are protonated, rendering the molecule highly soluble in aqueous solutions but generally insoluble in nonpolar organic solvents.[1] This high solubility in water is advantageous for initial reaction setups, particularly in large-scale preparations.[2]

The key to its utility lies in the differential basicity of its two amino groups. The α-amino group is more acidic (lower pKa) than the ε-amino group. This difference, while subtle, can be exploited in certain synthetic strategies to achieve selective protection.

Table 1: Physicochemical and Stoichiometric Data for L-Lysine and its Derivatives

PropertyH-Lys-OH·2HClL-Lysine (Free Base)Fmoc-Lys(Boc)-OH
Molecular Formula C₆H₁₆Cl₂N₂O₂C₆H₁₄N₂O₂C₂₆H₃₂N₂O₆
Molecular Weight 219.11 g/mol 146.19 g/mol 468.55 g/mol
CAS Number 657-26-156-87-171989-26-9
pKa (α-COOH) ~2.18~2.18Not Applicable
pKa (α-NH₃⁺) ~8.95~8.95Not Applicable (Protected by Fmoc)
pKa (ε-NH₃⁺) ~10.53~10.53Not Applicable (Protected by Boc)
Solubility High in water (~500 g/L at 20°C)[3]Soluble in waterSoluble in DMF, DMSO, other organic solvents[4]
Appearance White to off-white crystalline powder[5]White crystalline powderWhite to off-white powder

The Preparatory Role of H-Lys-OH·2HCl: Synthesis of Orthogonally Protected Lysine

The primary function of H-Lys-OH·2HCl in modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), is as a precursor for the creation of orthogonally protected lysine building blocks. The most common of these is Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), a staple in Fmoc-based SPPS. The synthesis of this key derivative from H-Lys-OH·HCl (the monohydrochloride is often used in reported syntheses and is chemically analogous for this purpose) involves a carefully orchestrated series of protection steps.

The general strategy involves the non-selective protection of both amino groups, followed by selective deprotection and subsequent protection with the desired orthogonal group. A more refined and widely used approach involves the use of a copper(II) complex to temporarily shield the α-amino and carboxyl groups, allowing for the selective protection of the ε-amino group.[2]

Below is a logical workflow for the synthesis of Fmoc-Lys(Boc)-OH starting from lysine hydrochloride.

G cluster_0 Synthesis of H-Lys(Boc)-OH cluster_1 Synthesis of Fmoc-Lys(Boc)-OH H-Lys-OH.HCl H-Lys-OH.HCl Cu(II) Complex Cu(II) Complex H-Lys-OH.HCl->Cu(II) Complex CuSO4, NaHCO3 Boc Protection Boc Protection Cu(II) Complex->Boc Protection Boc2O Copper Removal Copper Removal Boc Protection->Copper Removal 8-Quinolinol or EDTA H-Lys(Boc)-OH H-Lys(Boc)-OH Copper Removal->H-Lys(Boc)-OH H-Lys(Boc)-OH_2 H-Lys(Boc)-OH Fmoc Protection Fmoc Protection H-Lys(Boc)-OH_2->Fmoc Protection Fmoc-OSu or Fmoc-Cl Fmoc-Lys(Boc)-OH Fmoc-Lys(Boc)-OH Fmoc Protection->Fmoc-Lys(Boc)-OH

Workflow for the synthesis of Fmoc-Lys(Boc)-OH from H-Lys-OH·HCl.

Table 2: Quantitative Yields for the Synthesis of Protected Lysine Derivatives

Starting MaterialProductKey ReagentsReported YieldReference
H-Lys-OH·HClBoc-Lys(Boc)-OHBoc₂O, NaHCO₃85%[6]
H-Lys-OH·HClFmoc-Lys(Boc)-OHCuSO₄, Boc₂O, 8-Quinolinol, Fmoc-OSu90%[2]
H-Lys-OH·HClFmoc-Lys(Mtt)-OHMtt-Cl, Fmoc-OSu95%[7]
Fmoc-Lys-OH·HClFmoc-Lys(Glc,Boc)-OHd-fructose, Zinc, Boc₂O, DIPEA36%[8]

Detailed Experimental Protocols

The following protocols are generalized representations of common laboratory procedures for the synthesis of orthogonally protected lysine derivatives from lysine hydrochloride.

Protocol 1: Synthesis of Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH)

This protocol describes the "one-pot" protection of both amino groups of lysine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • L-lysine hydrochloride (H-Lys-OH·HCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve L-lysine hydrochloride (e.g., 10.00 g, 45.62 mmol) and sodium bicarbonate (38.32 g, 456.20 mmol) in deionized water (600 mL) and cool the solution in an ice-water bath.[6]

  • Separately, dissolve di-tert-butyl dicarbonate (29.84 g, 136.86 mmol) in dioxane (100 mL).[6]

  • Add the Boc₂O solution dropwise to the stirring lysine solution in the ice bath.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.[6]

  • Wash the mixture with diethyl ether three times to remove excess Boc₂O.

  • Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.

  • Extract the product into ethyl acetate (three times).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the product as a white solid.[6]

Protocol 2: Synthesis of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) via Copper Complex

This multi-step protocol offers a more controlled synthesis of the orthogonally protected lysine.

Part A: Synthesis of the Copper(II) Complex of Nε-Boc-L-lysine

  • To a stirred solution of L-lysine monohydrochloride (365 g, 2 mol) in 2 M aqueous NaHCO₃ (2.0 L), add a solution of CuSO₄·5H₂O (250 g, 1 mol) in water (2.0 L).[2]

  • Add additional NaHCO₃ (168 g, 2 mol) followed by a solution of Boc₂O (590 g, 2.6 mol) in acetone (2.4 L).[2]

  • After 24 hours, add methanol (0.5 L) and continue stirring for 12 hours to decompose excess Boc₂O.

  • Filter the precipitate, wash thoroughly with water and ethyl acetate, to obtain the copper complex.[2]

Part B: Isolation of H-Lys(Boc)-OH

  • Suspend the copper complex (277 g, 0.5 mol) in water (10 L) and add 8-quinolinol (189 g, 1.3 mol) with intensive stirring.[2]

  • After 5 hours, filter off the precipitated copper(II) 8-quinolinolate.

  • The combined filtrates contain the desired H-Lys(Boc)-OH, which can be isolated and purified.

Part C: Nα-Fmoc Protection

  • Dissolve the isolated H-Lys(Boc)-OH in a suitable solvent system (e.g., aqueous acetone).

  • Add a base such as sodium carbonate to neutralize the amino acid.

  • Add a solution of 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) in acetone.[2]

  • Stir the reaction for 1 hour, then filter the precipitate and wash with water to yield Fmoc-Lys(Boc)-OH.[2]

The Role of Lysine in Signaling Pathways

Once incorporated into a peptide, lysine residues are not merely structural components. The ε-amino group is a hub for a variety of post-translational modifications (PTMs) that are central to cellular signaling and regulation. Understanding these pathways is crucial for drug development professionals designing peptide-based therapeutics that may interact with or be influenced by these modifications.

Lysine Acetylation and Deacetylation in Gene Regulation

Lysine acetylation, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of the lysine side chain, weakening the interaction between histones and DNA. This generally leads to a more open chromatin structure, facilitating gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and transcriptional repression.

G HAT HAT Lysine Lysine HAT->Lysine HDAC HDAC Acetylated Lysine Acetylated Lysine HDAC->Acetylated Lysine Lysine->Acetylated Lysine Acetyl-CoA Closed Chromatin Closed Chromatin Lysine->Closed Chromatin Acetylated Lysine->Lysine H2O Open Chromatin Open Chromatin Acetylated Lysine->Open Chromatin Gene Transcription Gene Transcription Open Chromatin->Gene Transcription Gene Repression Gene Repression Closed Chromatin->Gene Repression

Lysine acetylation and deacetylation in gene expression.
Lysine Ubiquitination and Protein Degradation

Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. The most common linkage is an isopeptide bond between the C-terminus of ubiquitin and the ε-amino group of a lysine residue on the substrate. Polyubiquitination, particularly through Lys48 linkages, targets the protein for degradation by the proteasome.

G E1 E1 E2 E2 E1->E2 E3 E3 E2->E3 Target Protein Target Protein E3->Target Protein Ubiquitin Ubiquitin Ubiquitin->E1 ATP Ubiquitinated Protein Ubiquitinated Protein Target Protein->Ubiquitinated Protein Ubiquitin Proteasome Proteasome Ubiquitinated Protein->Proteasome Degradation Degradation Proteasome->Degradation

The ubiquitin-proteasome pathway for protein degradation.

Conclusion

H-Lys-OH·2HCl, while a simple molecule, is a linchpin in the synthesis of complex peptides. Its value lies not in its direct application, but in its role as a stable, soluble, and economical starting point for the production of precisely protected lysine derivatives. The ability to generate high-purity Fmoc-Lys(Boc)-OH and other such building blocks is fundamental to the success of modern solid-phase peptide synthesis. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of these derivatives, which all begins with H-Lys-OH·2HCl, is indispensable for the creation of novel and effective peptide-based therapeutics.

References

An In-depth Technical Guide: H-Lys-OH·2HCl vs. L-Lysine Monohydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative comparison of L-lysine dihydrochloride and L-lysine monohydrochloride, this guide offers a comprehensive analysis of their chemical properties, experimental applications, and practical implications for research and development.

In the realms of scientific research and pharmaceutical development, the precise selection of reagents is paramount to ensure experimental accuracy, reproducibility, and the ultimate success of a project. L-lysine, an essential amino acid, is frequently utilized in a variety of applications, from cell culture media supplementation to peptide synthesis and drug formulation. It is commonly supplied as a hydrochloride salt to enhance its stability and solubility. This technical guide provides an in-depth comparison of two such forms: L-lysine dihydrochloride (H-Lys-OH·2HCl) and L-lysine monohydrochloride.

Core Physicochemical Properties: A Comparative Analysis

The fundamental differences between L-lysine dihydrochloride and monohydrochloride lie in their molecular weight, the number of hydrochloride moieties, and the resulting impact on properties such as pH in solution and lysine content.

PropertyH-Lys-OH·2HCl (L-Lysine Dihydrochloride)L-Lysine Monohydrochloride
CAS Number 657-26-1[1]657-27-2
Molecular Formula C₆H₁₆Cl₂N₂O₂[1]C₆H₁₅ClN₂O₂
Molecular Weight 219.11 g/mol [1]182.65 g/mol
Appearance White to very light yellow crystalline powder[1]White crystalline powder[1]
Melting Point 200-206 °C (decomposes)[1]~263 °C (decomposes)
Solubility in Water Highly soluble (e.g., 100 mg/mL)[1]Highly soluble (e.g., 65 g/100 mL at 20°C)
Theoretical Lysine Content ~66.7%~79.9%
pH of Aqueous Solution More acidic than monohydrochloride5.0 - 6.0 (for a 10% solution)

Note: The theoretical lysine content is calculated based on the molecular weights of lysine (146.19 g/mol ) and the respective hydrochloride salts.

Experimental Protocols and Methodologies

The choice between the dihydrochloride and monohydrochloride salt can influence experimental design, particularly concerning pH-sensitive assays and formulations.

Preparation of Stock Solutions for Cell Culture

The preparation of a sterile stock solution of L-lysine for cell culture is a common procedure where the choice of salt can have minor but important implications.

Objective: To prepare a 100 mM sterile stock solution of L-lysine.

Materials:

  • L-lysine dihydrochloride or L-lysine monohydrochloride powder

  • Nuclease-free, sterile water

  • Sterile glassware (beaker, graduated cylinder)

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter

  • Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottles or conical tubes

Protocol:

  • Calculate the required mass:

    • For L-lysine dihydrochloride (MW: 219.11 g/mol ): Mass (g) = 0.1 mol/L × 0.1 L × 219.11 g/mol = 2.1911 g

    • For L-lysine monohydrochloride (MW: 182.65 g/mol ): Mass (g) = 0.1 mol/L × 0.1 L × 182.65 g/mol = 1.8265 g

  • Dissolution: In a sterile beaker, add approximately 80 mL of sterile, nuclease-free water. Place a sterile magnetic stir bar in the beaker and place it on a magnetic stir plate. Gradually add the calculated powder to the water while stirring until fully dissolved.

  • pH Adjustment: Aseptically measure the pH of the solution. Due to the presence of two hydrochloride molecules, the initial pH of the L-lysine dihydrochloride solution will be lower than that of the monohydrochloride solution. For most cell culture applications, the pH should be adjusted to be compatible with the culture medium (typically pH 7.2-7.4). Add sterile 0.1 M NaOH dropwise while stirring to raise the pH to the desired level. Use sterile 0.1 M HCl to lower the pH if necessary.

  • Volume Adjustment: Once the pH is adjusted, transfer the solution to a 100 mL sterile graduated cylinder. Bring the final volume to 100 mL with sterile, nuclease-free water.

  • Sterile Filtration: Draw the solution into a sterile syringe and attach a 0.22 µm syringe filter. Filter the solution into a sterile storage bottle or conical tube.

  • Storage: Store the sterile stock solution at -20°C for long-term storage.

Workflow for Preparing L-Lysine Stock Solutions cluster_dihydrochloride H-Lys-OH·2HCl cluster_monohydrochloride L-Lysine Monohydrochloride weigh_di Weigh 2.1911g dissolve_di Dissolve in 80mL H₂O weigh_di->dissolve_di ph_adjust_di Adjust pH to 7.2-7.4 (more NaOH needed) dissolve_di->ph_adjust_di volume_adjust Adjust volume to 100mL ph_adjust_di->volume_adjust weigh_mono Weigh 1.8265g dissolve_mono Dissolve in 80mL H₂O weigh_mono->dissolve_mono ph_adjust_mono Adjust pH to 7.2-7.4 dissolve_mono->ph_adjust_mono ph_adjust_mono->volume_adjust sterile_filter Sterile Filter (0.22µm) volume_adjust->sterile_filter storage Store at -20°C sterile_filter->storage

Preparation of L-lysine stock solutions.

Use in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the choice of protecting groups for the lysine side chain is critical. Both L-lysine monohydrochloride and dihydrochloride can be used as starting materials for the synthesis of these protected derivatives. The primary consideration is the need to neutralize the hydrochloride salt(s) before proceeding with the protection chemistry.

Logical Relationship:

Lysine Hydrochloride in Peptide Synthesis start L-Lysine·HCl or L-Lysine·2HCl neutralization Neutralization with Base (e.g., TEA, DIPEA) start->neutralization protection Protection of α-amino and ε-amino groups (e.g., Fmoc, Boc) neutralization->protection spps Incorporation into SPPS protection->spps

Role of lysine hydrochlorides in SPPS.

Impact on Cellular Signaling Pathways

L-lysine is known to play a role in various cellular signaling pathways, most notably the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The availability of lysine can influence the activation of mTORC1. While both hydrochloride salts provide the same essential amino acid, the different ionic strengths and pH effects of their solutions could potentially have subtle, indirect effects on cellular homeostasis and signaling, although direct comparative studies on this aspect are limited.

Signaling Pathway Overview:

L-Lysine and the mTORC1 Signaling Pathway lysine L-Lysine (from hydrochloride salt) mTORC1 mTORC1 lysine->mTORC1 Activates s6k1 S6K1 mTORC1->s6k1 Phosphorylates eif4ebp1 4E-BP1 mTORC1->eif4ebp1 Phosphorylates protein_synthesis Protein Synthesis s6k1->protein_synthesis Promotes eif4ebp1->protein_synthesis Inhibits (when unphosphorylated)

L-lysine's role in mTORC1 signaling.

Quantitative Data Summary

ParameterH-Lys-OH·2HClL-Lysine MonohydrochlorideKey Considerations
Grams per mole of Lysine ~219.11 g~182.65 gMore dihydrochloride is needed by mass to achieve the same molar concentration of lysine.
pH of unbuffered aqueous solution Lower (more acidic)Higher (less acidic)May require more base for neutralization in pH-sensitive applications.
Chloride ion concentration Double that of monohydrochlorideHalf that of dihydrochloridePotentially relevant in studies sensitive to chloride ion concentration.

Conclusion and Recommendations

The choice between H-Lys-OH·2HCl and L-lysine monohydrochloride is primarily one of practicality and experimental context.

  • L-Lysine monohydrochloride is the more commonly used and cited form in the literature. Its single hydrochloride moiety results in a higher percentage of lysine by weight and a less acidic pH in solution, which can be advantageous in many biological applications. For routine cell culture and general biochemical assays, it is often the more convenient choice.

  • H-Lys-OH·2HCl (L-lysine dihydrochloride) , while less common, is a perfectly viable source of L-lysine. Researchers should be mindful of its lower lysine content by mass and its more acidic nature, which may necessitate adjustments in weighing and pH buffering. Its higher solubility in certain contexts could be beneficial.

For most applications, the monohydrochloride is a suitable and practical choice. However, for experiments where precise control over pH and ionic strength is critical, or where the specific properties of the dihydrochloride may be advantageous, a careful consideration of the factors outlined in this guide is recommended. Ultimately, the key is to be aware of which salt is being used and to account for the differences in molecular weight and acidity in experimental design and calculations.

References

An In-depth Technical Guide to the Research Applications of H-Lys-OH·2HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of L-Lysine Dihydrochloride (H-Lys-OH·2HCl) in a research setting. From its basic chemical properties to its role in complex cellular signaling pathways, this document serves as a technical resource for laboratory professionals.

Physicochemical and Handling Properties of H-Lys-OH·2HCl

H-Lys-OH·2HCl is the dihydrochloride salt of L-lysine, an essential amino acid. The salt form enhances the stability and solubility of lysine in aqueous solutions, making it a preferred choice for various research applications.[1]

Quantitative Data Summary

The key physicochemical properties of H-Lys-OH·2HCl are summarized in the table below, providing essential data for experimental design and solution preparation.

ParameterValueReferences
Molecular Formula C₆H₁₆Cl₂N₂O₂[2]
Molecular Weight 219.11 g/mol [2][3]
Appearance White to off-white crystalline solid[1]
Melting Point 183-185 °C[3]
Solubility in Water 65 g/100 mL (at 20°C)[1]
>100 g/100 g H₂O (at 25°C)[1]
500 g/L (at 20 °C)[4]
pH of Aqueous Solution 5.5 - 6.0 (100 g/L in H₂O at 20°C)[1]
Storage (Solid) Room temperature, in a dry, tightly sealed container.[1]
Storage (Stock Solution) Aliquoted at -20°C for up to one year or -80°C for up to two years.[1]
Solution Preparation and Storage

Proper preparation and storage of H-Lys-OH·2HCl solutions are critical for experimental reproducibility. A generalized workflow for preparing and utilizing a sterile stock solution is depicted below.

Workflow for H-Lys-OH·2HCl Solution Preparation and Use cluster_prep Solution Preparation cluster_app Application Calculate Mass Calculate Required Mass Dissolve Powder Dissolve in Sterile Water Calculate Mass->Dissolve Powder Adjust pH (Optional) Adjust pH if Necessary Dissolve Powder->Adjust pH (Optional) Sterile Filtration 0.22 µm Sterile Filtration Adjust pH (Optional)->Sterile Filtration Aliquot & Store Aliquot into Single-Use Tubes and Store at -20°C or -80°C Sterile Filtration->Aliquot & Store Thaw Aliquot Thaw a Single Aliquot for Use Aliquot & Store->Thaw Aliquot Cell Culture Supplement Cell Culture Supplement Thaw Aliquot->Cell Culture Supplement Biochemical Assay Biochemical Assay Thaw Aliquot->Biochemical Assay Peptide Synthesis Peptide Synthesis Thaw Aliquot->Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Preparation Resin Swelling and Preparation Fmoc Deprotection Removal of Fmoc Protecting Group Resin Preparation->Fmoc Deprotection Amino Acid Coupling Coupling of Fmoc-protected Amino Acid (e.g., Fmoc-Lys(Boc)-OH) Fmoc Deprotection->Amino Acid Coupling Amino Acid Coupling->Fmoc Deprotection Repeat for each amino acid Wash Washing Steps Amino Acid Coupling->Wash Final Deprotection Final Fmoc Deprotection Amino Acid Coupling->Final Deprotection Wash->Fmoc Deprotection Cleavage from Resin Cleavage of Peptide from Resin and Removal of Side-Chain Protecting Groups Final Deprotection->Cleavage from Resin Peptide Precipitation Precipitation of Crude Peptide Cleavage from Resin->Peptide Precipitation Purification Purification by HPLC Peptide Precipitation->Purification Influence of L-Lysine on mTORC1 and GCN2 Signaling Pathways cluster_lysine L-Lysine Levels cluster_mTORC1 mTORC1 Pathway cluster_GCN2 GCN2 Pathway High Lysine High Lysine mTORC1 mTORC1 High Lysine->mTORC1 activates Low Lysine Low Lysine Uncharged tRNA Uncharged tRNA Low Lysine->Uncharged tRNA leads to accumulation of S6K S6K mTORC1->S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K->Protein Synthesis promotes 4E-BP1->Protein Synthesis promotes GCN2 GCN2 Uncharged tRNA->GCN2 activates eIF2a eIF2a GCN2->eIF2a phosphorylates Global Protein Synthesis Global Protein Synthesis eIF2a->Global Protein Synthesis inhibits ATF4 Translation ATF4 Translation eIF2a->ATF4 Translation promotes

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Lysine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine, with its primary amine in the side chain, is a crucial amino acid in many biologically active peptides, offering a site for post-translational modifications, bioconjugation, and influencing the overall charge and structure of the peptide. In solid-phase peptide synthesis (SPPS), the lysine side chain's reactivity necessitates protection to prevent unwanted side reactions. This document provides a detailed protocol for the incorporation of lysine into a peptide sequence using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

The standard building block for introducing lysine in Fmoc-SPPS is Fmoc-Lys(Boc)-OH . The α-amino group is protected by the base-labile Fmoc group, while the ε-amino group of the side chain is protected by the acid-labile Boc (tert-butyloxycarbonyl) group.[1][2] The final product, after cleavage from the resin and removal of all protecting groups, will contain the free lysine residue (H-Lys-OH). The di-hydrochloride salt form (H-Lys-OH·2HCl) mentioned in the topic typically refers to the final, purified peptide containing lysine, where the free amino groups (α-amino and ε-amino) are protonated in the presence of hydrochloric acid.

This protocol will guide the user through the standard workflow of SPPS to synthesize a simple lysine-containing dipeptide, H-Lys-Gly-OH, as its hydrochloride salt.

Key Concepts and Strategies

The Fmoc/tBu strategy is favored for its mild deprotection conditions for the α-amino group, which are compatible with a wide range of acid-labile side-chain protecting groups.[3] The orthogonality of the protecting groups is a cornerstone of this strategy: the Fmoc group is removed by a base (commonly piperidine), while the Boc group and other side-chain protecting groups are removed by an acid (commonly trifluoroacetic acid) during the final cleavage step.[1][4]

Orthogonal Protection Scheme for Lysine

Orthogonal_Protection Peptide Resin-Peptide-Fmoc-Lys(Boc)-OH Deprotection_Fmoc Fmoc Deprotection (20% Piperidine in DMF) Peptide->Deprotection_Fmoc Free_Amine Resin-Peptide-H-Lys(Boc)-OH Deprotection_Fmoc->Free_Amine Coupling Coupling (Next Fmoc-AA, Coupling Reagents) Free_Amine->Coupling Elongated_Peptide Resin-Peptide+1-Fmoc-Lys(Boc)-OH Coupling->Elongated_Peptide Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Elongated_Peptide->Cleavage Final_Peptide H-Peptide-Lys-OH Cleavage->Final_Peptide

Experimental Protocols

This section details the manual solid-phase synthesis of H-Lys-Gly-OH·HCl on Wang resin.

Materials and Reagents
Reagent/MaterialGrade
Fmoc-Gly-Wang resin100-200 mesh, 0.5-1.0 mmol/g
Fmoc-Lys(Boc)-OHSynthesis grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
PiperidineACS grade
N,N'-Diisopropylcarbodiimide (DIC)Synthesis grade
1-Hydroxybenzotriazole (HOBt)Synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Diethyl etherAnhydrous
Hydrochloric acid (HCl)0.1 M solution
SPPS Workflow for H-Lys-Gly-OH

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage_purification Cleavage and Purification Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. DMF Wash Fmoc_Deprotection->Washing_1 Coupling 4. Coupling of Fmoc-Lys(Boc)-OH (DIC/HOBt in DMF) Washing_1->Coupling Washing_2 5. DMF Wash Coupling->Washing_2 Final_Fmoc_Deprotection 6. Final Fmoc Deprotection Washing_2->Final_Fmoc_Deprotection Washing_3 7. Wash with DCM and Methanol & Dry Final_Fmoc_Deprotection->Washing_3 Cleavage 8. Cleavage from Resin (TFA/TIS/H2O) Washing_3->Cleavage Precipitation 9. Precipitation in Cold Ether Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Salt_Conversion 11. Salt Conversion (HCl) & Lyophilization Purification->Salt_Conversion

Step-by-Step Protocol

1. Resin Preparation and Swelling

  • Place 1.0 g of Fmoc-Gly-Wang resin (e.g., 0.5 mmol/g substitution) in a fritted syringe reaction vessel.

  • Add 10 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with occasional agitation.[3]

  • After swelling, drain the DMF from the reaction vessel.

2. Fmoc Deprotection of Glycine

  • Add 10 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes and drain.

  • Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.[5]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • A Kaiser test can be performed to confirm the presence of a free primary amine.[6]

3. Coupling of Fmoc-Lys(Boc)-OH

  • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.

  • Add DIC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.[1]

  • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

4. Final Fmoc Deprotection

  • Repeat step 2 to remove the Fmoc group from the N-terminal lysine.

5. Cleavage and Side-Chain Deprotection

  • Wash the peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin thoroughly under vacuum for at least 1 hour.[5]

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.[3] Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Add 10 mL of the cleavage cocktail to the dry peptide-resin.

  • Agitate the mixture for 2 hours at room temperature.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional 2 mL of TFA and combine the filtrates.[3]

6. Peptide Precipitation and Washing

  • Concentrate the TFA filtrate to approximately 1-2 mL under a gentle stream of nitrogen.

  • Add 40 mL of cold diethyl ether to the concentrated solution to precipitate the crude peptide.[3][5]

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2 x 30 mL) and centrifuge again.[3]

  • Dry the peptide pellet under vacuum to obtain the crude peptide as a TFA salt.

7. Purification and Salt Conversion

  • Dissolve the crude peptide in a minimal amount of water or a suitable buffer (e.g., 0.1% TFA in water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect the fractions containing the pure peptide and lyophilize them to obtain a white powder (TFA salt).

  • For conversion to the hydrochloride salt, dissolve the purified peptide in a minimal amount of 1 M HCl, freeze the solution, and lyophilize again to obtain the final H-Lys-Gly-OH·HCl product.[7]

Data Presentation

Table 1: Reagent Equivalents for a 0.5 mmol Synthesis
ReagentMolar Equivalents (relative to resin loading)Amount for 0.5 mmol
Fmoc-Lys(Boc)-OH3-51.5-2.5 mmol
HOBt3-51.5-2.5 mmol
DIC3-51.5-2.5 mmol
Piperidine20% (v/v) in DMF10 mL per deprotection
TFA95% in cleavage cocktail~9.5 mL per 10 mL
TIS2.5% in cleavage cocktail~0.25 mL per 10 mL
Table 2: Common Coupling Reagents for SPPS
Coupling ReagentDescription
DIC/HOBtA classical and cost-effective combination that minimizes racemization.[8]
HBTU/DIPEAA popular aminium-based reagent that provides rapid and efficient coupling.[1][9]
HATU/DIPEAHighly efficient for sterically hindered couplings and known to suppress racemization.[9]
COMUA safer and highly soluble alternative to HBTU/HATU with comparable efficiency, especially suited for microwave-assisted SPPS.[8]

Troubleshooting and Optimization

  • Incomplete Coupling: If the Kaiser test remains positive after the coupling step, the reaction can be repeated with fresh reagents. For sterically hindered couplings, using a more powerful activating agent like HATU can be beneficial.[9]

  • Racemization: This can be minimized by using racemization suppressants like HOBt or Oxyma Pure and avoiding excessive amounts of base.[7][8]

  • Side Reactions during Cleavage: The tert-butyl carbocation generated during Boc deprotection can modify sensitive residues like tryptophan and tyrosine. The use of scavengers like TIS is crucial to prevent this.[4][10]

Conclusion

The incorporation of lysine into peptides via Fmoc-based solid-phase peptide synthesis is a robust and well-established procedure. By utilizing the orthogonal protection strategy with Fmoc-Lys(Boc)-OH, researchers can efficiently synthesize a wide variety of lysine-containing peptides. Careful selection of coupling reagents, proper monitoring of reaction completion, and the use of appropriate cleavage cocktails are essential for obtaining high-purity peptides for research, diagnostics, and therapeutic development.

References

Applications of L-Lysine Dihydrochloride in Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine, an essential α-amino acid, is a critical component of cell culture media, indispensable for cellular growth, proliferation, and overall function.[1][2] As mammalian cells are incapable of synthesizing L-lysine de novo, it must be supplied exogenously in the culture medium. L-lysine dihydrochloride is the preferred form for use in cell culture due to its enhanced stability and high solubility in aqueous solutions, which facilitates the preparation of sterile, concentrated stock solutions.[1][3] This document provides detailed application notes and protocols for the use of L-lysine dihydrochloride in cell culture, covering its role in protein synthesis, cell adhesion, and signaling pathways, along with quantitative data and experimental procedures.

Core Applications

L-lysine dihydrochloride has several key applications in cell culture:

  • Essential Nutrient for Protein Synthesis: As a fundamental building block of proteins, L-lysine is crucial for the synthesis of structural proteins, enzymes, and hormones necessary for cell growth and maintenance.[1][4]

  • Enhanced Cell Adhesion (as Poly-L-Lysine): When polymerized, Poly-L-Lysine (PLL) is widely used as a coating agent for culture surfaces.[5][6] The positively charged PLL enhances electrostatic interactions with the negatively charged cell membrane, promoting the attachment and spreading of various cell types, particularly neuronal and stem cells.[4][5]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Isotopically labeled L-lysine (e.g., ¹³C₆-L-lysine) is a key component in SILAC, a powerful mass spectrometry-based technique for quantitative proteomics.[7] This method allows for the accurate comparison of protein abundance between different cell populations.[7]

  • Modulation of Cellular Signaling: L-lysine availability influences key signaling pathways that regulate cell growth, proliferation, and metabolism, most notably the mTOR and GCN2-eIF2α-ATF4 pathways.[8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of L-lysine dihydrochloride in cell culture applications.

Table 1: Physicochemical Properties of L-Lysine Dihydrochloride

PropertyValueReferences
Molecular FormulaC₆H₁₄N₂O₂·2HCl[7]
Molecular Weight220.10 g/mol [7]
AppearanceWhite crystalline powder[2][11]
Solubility in WaterHighly soluble[1][2][11]
pH of Aqueous Solution (100 g/L)5.5 - 6.0[3]
Melting Point263 °C (decomposes)[2][11]
Storage Temperature (Powder)15-30°C[11]

Table 2: Recommended Concentrations for Cell Culture Applications

ApplicationCell TypeRecommended ConcentrationNotesReferences
General Cell Growth & ProliferationBovine Mammary Epithelial Cells1.0 mmol/LIncreased cell viability and protein synthesis.[9]
Nodule FormationRat Bone Marrow Cells10⁻⁸ MBeneficial for calcification.[12]
Cytosolic Calcium HomeostasisNormal Human Fibroblasts≥ 4 µML-lysine deprivation led to increased intracellular calcium.[13]
SILAC LabelingVarious146 mg/L (Heavy Lysine)For complete incorporation of the isotopic label.[14]
Poly-L-Lysine CoatingGeneral0.1 mg/mLFor coating culture surfaces to enhance cell adhesion.[6]

Experimental Protocols

Protocol 1: Preparation of a Sterile 100 mM L-Lysine Dihydrochloride Stock Solution

This protocol describes the preparation of a 100 mM stock solution suitable for supplementing cell culture media.

Materials:

  • L-Lysine dihydrochloride powder (cell culture grade)

  • Nuclease-free, sterile water (e.g., Milli-Q or equivalent)

  • Sterile glassware (beaker, graduated cylinder)

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter

  • Sterile 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Sterile 0.22 µm syringe filter

  • Sterile storage bottles or conical tubes

Procedure:

  • Calculate the required mass: To prepare 100 mL of a 100 mM solution, calculate the mass of L-Lysine dihydrochloride needed:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.1 L × 182.65 g/mol = 1.8265 g

  • Dissolution: In a sterile beaker, add approximately 80 mL of sterile, nuclease-free water. Place a sterile magnetic stir bar in the beaker and place it on a magnetic stir plate. Gradually add the calculated 1.8265 g of L-Lysine dihydrochloride powder to the water while stirring until fully dissolved.[11]

  • pH Adjustment (Optional but Recommended): For most cell culture applications, adjust the pH of the stock solution to be compatible with the culture medium (typically pH 7.2-7.4).[11]

    • Aseptically measure the pH of the L-Lysine solution.

    • If adjustment is needed, add sterile 0.1 M NaOH dropwise while stirring to raise the pH. Use sterile 0.1 M HCl to lower the pH if necessary.[11]

  • Volume Adjustment: Once the powder is fully dissolved and the pH is adjusted, transfer the solution to a 100 mL sterile graduated cylinder. Bring the final volume to 100 mL with sterile, nuclease-free water.[11]

  • Sterile Filtration: To ensure the solution is free of microbial contamination, sterile filter the solution using a 0.22 µm syringe filter.[3][11]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year. Avoid repeated freeze-thaw cycles.[3]

Protocol 2: Coating Culture Surfaces with Poly-L-Lysine (PLL)

This protocol provides a general procedure for coating plastic or glass culture surfaces with poly-L-lysine to promote cell attachment.[6]

Materials:

  • Poly-L-Lysine (PLL) solution (e.g., 0.1 mg/mL in sterile water)

  • Sterile tissue culture grade water

  • Culture vessels (plates, flasks, or coverslips)

Procedure:

  • Aseptically coat the culture surface with the PLL solution. Ensure the entire surface is covered.

  • Incubate at room temperature for at least 5 minutes.[3]

  • Remove the PLL solution by aspiration.

  • Thoroughly rinse the surface with sterile tissue culture grade water to remove any unbound PLL.[6]

  • Allow the surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before introducing cells and medium.[6]

Signaling Pathways and Workflows

L-Lysine and Cellular Signaling

L-lysine levels are sensed by the cell and can modulate key signaling pathways that control protein synthesis and cell growth.

cluster_0 Nutrient-Rich Conditions cluster_1 Lysine Deficiency Lysine L-Lysine mTORC1 mTORC1 Lysine->mTORC1 activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis promotes Lysine_Deficiency Lysine Deficiency GCN2 GCN2 Lysine_Deficiency->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 translates Lysine_Uptake Lysine Uptake & Metabolism ATF4->Lysine_Uptake upregulates

Caption: L-Lysine's role in mTORC1 and GCN2 signaling pathways.

Experimental Workflow for SILAC-based Quantitative Proteomics

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

SILAC_Workflow cluster_labeling Phase 1: Cell Culture and Labeling cluster_prep Phase 2: Sample Preparation cluster_analysis Phase 3: Analysis popA Cell Population A (e.g., Control) light_medium 'Light' Medium (Natural Lysine) popA->light_medium mix Harvest and Mix Cells (1:1 ratio) popA->mix popB Cell Population B (e.g., Treated) heavy_medium 'Heavy' Medium (¹³C₆-L-Lysine) popB->heavy_medium popB->mix lysis Cell Lysis mix->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis & Quantification lcms->data

Caption: A typical workflow for a SILAC experiment.

Conclusion

L-lysine dihydrochloride is a fundamentally important and versatile component in cell culture. Its primary role as an essential amino acid is vital for basic cell maintenance and growth. Furthermore, its application extends to advanced techniques such as enhancing cell adhesion through polymer coatings and enabling high-precision quantitative proteomics via stable isotope labeling. Understanding the appropriate concentrations, preparation protocols, and the underlying cellular mechanisms influenced by L-lysine is crucial for achieving reproducible and accurate results in cell-based research and biopharmaceutical development.

References

Application Notes and Protocols for Lysine-Targeted Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine, an essential amino acid, is a cornerstone of protein bioconjugation due to the reactivity of its primary ε-amino group.[1][2] This side chain is readily accessible on the surface of most proteins and is nucleophilic, making it an ideal target for covalent modification with a variety of labels, including fluorophores, biotin, and therapeutic payloads.[1][3][4] H-Lys-OH.2HCl, or L-Lysine dihydrochloride, is a stable, water-soluble salt of L-lysine. While not a labeling reagent itself, understanding its properties is fundamental to appreciating the chemistry of lysine-targeted labeling. The most common strategy for labeling lysine residues involves the use of amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with the primary amines of lysine.[5][6][7]

These application notes provide a comprehensive guide to the principles and protocols for labeling protein lysine residues, a critical technique in basic research, diagnostics, and the development of therapeutics like antibody-drug conjugates (ADCs).[3][]

Principle of Lysine-Targeted Labeling

The primary amino groups of lysine residues (and the N-terminus of the protein) are targeted by electrophilic reagents.[6][7] The most widely used chemistry involves NHS esters. The reaction proceeds via nucleophilic attack of the unprotonated primary amine of the lysine side chain on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[6][7]

To ensure the lysine's amino group is in its reactive, unprotonated state, the labeling reaction is typically carried out at a slightly basic pH, generally between 7.2 and 9.0.[7][9] It is crucial to use buffers that do not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the labeling reagent.[9][10]

Key Considerations for Lysine Labeling

Several factors influence the efficiency and specificity of lysine labeling:

  • Number and Accessibility of Lysine Residues: Proteins have varying numbers of lysine residues, and not all may be accessible for labeling due to the protein's tertiary structure.[3][11] This can lead to a heterogeneous mixture of labeled proteins.[11][12]

  • Reaction pH: Maintaining a pH between 7.2 and 9.0 is critical for the reaction to proceed efficiently.[7]

  • Protein Concentration: Higher protein concentrations (1-10 mg/mL) generally lead to better labeling efficiency.[5][10]

  • Molar Ratio of Labeling Reagent to Protein: The optimal molar ratio of the labeling reagent to the protein needs to be determined empirically to achieve the desired degree of labeling (DOL) without compromising protein function.[10]

  • Buffer Composition: The reaction buffer must be free of extraneous primary amines.[9][10]

Quantitative Data for NHS Ester-Based Lysine Labeling

The following table summarizes typical reaction parameters for labeling proteins with NHS esters. These values should be considered as a starting point for optimization.

ParameterRecommended RangeNotes
Reaction pH 7.2 - 9.0Optimal for ensuring the primary amine is deprotonated and reactive.[7]
Reaction Buffer 0.1 M Sodium Bicarbonate, 0.1 M Sodium Phosphate, or 0.1 M Borate BufferMust be free of primary amines like Tris.[10]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[5][10]
Molar Excess of NHS Ester 5- to 20-foldThe optimal ratio depends on the number of accessible lysines and the desired degree of labeling.[10]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature is common for shorter reaction times. 4°C can be used for longer incubations.
Reaction Time 1 - 4 hours (at room temperature) or overnight (at 4°C)Should be optimized based on the reactivity of the protein and the NHS ester.[11]
Quenching Reagent 50-100 mM Tris-HCl or Glycine, pH ~8.0Added to terminate the reaction by consuming unreacted NHS ester.[10]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with an NHS Ester

This protocol provides a general guideline for conjugating a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin).

Materials:

  • Protein of interest

  • NHS ester of the label

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Solvent for NHS Ester: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2.5 mg/mL.[5]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.[5][10]

  • NHS Ester Preparation:

    • Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., a 15:1 molar ratio of dye to protein for an antibody).

    • Slowly add the NHS ester solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light if using a light-sensitive label.

  • Quenching the Reaction:

    • Add the Quenching Reagent to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[10]

  • Purification of the Conjugate:

    • Remove unreacted label and by-products by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).[5]

    • Alternatively, purify the conjugate by dialysis against the storage buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling (DOL) using appropriate spectrophotometric methods.

    • Store the purified conjugate at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage protein_prep 1. Prepare Protein Solution (2.5 mg/mL in amine-free buffer, pH 8.3) nhs_prep 2. Prepare NHS Ester Stock (10 mM in anhydrous DMSO/DMF) conjugation 3. Conjugation (Add NHS ester to protein, incubate 1 hr at RT) nhs_prep->conjugation quenching 4. Quenching (Add Tris-HCl, incubate 15-30 min) conjugation->quenching purification 5. Purification (Desalting column or dialysis) quenching->purification analysis 6. Characterization (Determine DOL and protein concentration) purification->analysis storage 7. Storage (4°C or -20°C) analysis->storage

Caption: Experimental workflow for NHS ester-lysine conjugation.

reaction_mechanism protein Protein H₂N-(CH₂)₄-CH-C(O)- intermediate Reaction Intermediate protein:lysine->intermediate Nucleophilic Attack (pH 7.2-9.0) nhs_ester Label-NHS Ester Label-C(O)-O-N(C(O)CH₂)₂ nhs_ester:nhs->intermediate product Labeled Protein Label-C(O)-NH-(CH₂)₄-CH-C(O)- intermediate->product:amide byproduct NHS Byproduct N-Hydroxysuccinimide intermediate->byproduct +

Caption: Chemical reaction of an NHS ester with a lysine residue.

Other Applications of this compound in Protein Experiments

While this compound is not used directly for labeling, it serves other important roles in protein research:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Unlabeled ("light") L-lysine, often as this compound, is used in control cell culture media.[13] This allows for the quantitative comparison of protein abundance against cells grown in media containing heavy, stable isotope-labeled lysine.[13]

  • Quenching Reagent: In principle, a high concentration of free lysine could be used to quench reactions involving amine-reactive reagents, although Tris or glycine are more commonly used for this purpose.[10]

  • Peptide Synthesis: this compound is a fundamental building block in the synthesis of peptides and peptide libraries.[14]

Conclusion

Targeting lysine residues is a robust and versatile strategy for protein labeling. The use of amine-reactive chemistries, particularly with NHS esters, is a well-established method that enables the conjugation of a wide array of functional molecules to proteins. By carefully controlling the reaction conditions, researchers can achieve efficient and reproducible labeling for a multitude of applications in research and drug development. While this compound is the source of the reactive lysine residue, it is the protein-incorporated lysine that participates in the labeling reaction.

References

Application Notes and Protocols for H-Lys-OH.2HCl in In Vitro Transcription/Translation Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and drug development, in vitro transcription/translation (IVT) systems serve as indispensable tools for rapid protein synthesis and functional analysis. These cell-free protein synthesis (CFPS) systems offer a simplified and controlled environment, devoid of the complexities of living cells. A critical component of these systems is the supplementation of all 20 proteinogenic amino acids, including L-lysine. H-Lys-OH.2HCl, or L-lysine dihydrochloride, is the highly stable and soluble salt of L-lysine, making it an ideal choice for inclusion in IVT reaction mixtures.[1] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in various in vitro transcription/translation systems.

Physicochemical Properties of this compound

This compound is a white crystalline powder with excellent solubility in water, a crucial characteristic for its use in aqueous IVT systems. Its stability in solution surpasses that of the free base form of L-lysine.

Quantitative Data: L-Lysine Concentrations in IVT Systems

The optimal concentration of L-lysine can vary depending on the specific IVT system being utilized. Below is a summary of typical L-lysine concentrations found in commercially available kits and reported in literature. It is important to note that many commercial systems provide a complete amino acid mixture, and the final concentration of each amino acid should be calculated based on the recommended dilution.

IVT SystemTypical L-Lysine Concentration (Final)Notes
Rabbit Reticulocyte Lysate (Promega) ~51 µM (endogenous) + addedThe lysate contains a baseline level of endogenous amino acids.[2] The provided 1mM amino acid mixture (minus methionine or leucine) is typically diluted 1:50, resulting in an added concentration of 20 µM for each amino acid.
PURExpress® In Vitro Protein Synthesis Kit (NEB) 0.3 mMAll 19 amino acids are present at a final concentration of 0.3 mM in the reaction.[3]
General E. coli S30 Extract 1.0 mMA common final concentration for each of the 20 amino acids in user-prepared E. coli S30 systems.[4]
Custom Amino Acid Mix Preparation Variable (e.g., 2.4 mM stock)Researchers may prepare their own amino acid mixtures to have precise control over the concentration of each component.[5]

Signaling Pathways and Regulatory Roles of Lysine in Translation

L-lysine plays more than a passive role as a building block in protein synthesis. Specific lysine-related mechanisms can actively regulate translation efficiency and fidelity.

Ribosome Stalling on Poly-lysine Codon Tracts

The presence of consecutive lysine codons, particularly those encoded by poly(A) tracts in mRNA, can lead to ribosome stalling. This phenomenon is a crucial aspect of mRNA quality control mechanisms. The stalling is a result of the poly-lysine nascent chain interacting with the ribosomal exit tunnel, which in turn affects the conformation of the peptidyl-tRNA and slows down peptide bond formation.[1][5][6][7] This slowdown allows the poly(A) sequence in the mRNA to adopt a helical structure within the ribosome's decoding center, clashing with the incoming aminoacyl-tRNA and halting elongation.[6][7]

Ribosome_Stalling_on_Poly_Lysine cluster_ribosome Ribosome P_site P-site Exit_Tunnel Exit Tunnel P_site->Exit_Tunnel Nascent chain emerges A_site A-site Aminoacyl_tRNA Incoming Aminoacyl-tRNA A_site->Aminoacyl_tRNA binding hindered Stalling Translation Stalls A_site->Stalling Exit_Tunnel->P_site induces conformational change mRNA mRNA with Poly(A) Tract mRNA->A_site enters Poly_Lysine Poly-lysine Nascent Chain Poly_Lysine->Exit_Tunnel interacts with

Ribosome Stalling on Poly-lysine Tracts

Regulation of Translation by Lysine Acetylation of Ribosomal Proteins

In prokaryotic systems like E. coli, lysine acetylation of ribosomal proteins has emerged as a regulatory mechanism that links the metabolic state of the cell to translational activity. Acetyl donors such as acetyl-CoA and acetyl phosphate can lead to the acetylation of conserved lysine residues on ribosomal proteins.[8][9] This post-translational modification can interfere with the association of the 30S and 50S ribosomal subunits, thereby inhibiting the formation of the functional 70S ribosome and reducing overall translation.[2][8][9]

Lysine_Acetylation_Regulation Metabolic_State High Acetyl-CoA / Acetyl-Phosphate Ribosomal_Protein Ribosomal Protein (with Lysine Residues) Metabolic_State->Ribosomal_Protein provides acetyl groups Acetylated_RP Acetylated Ribosomal Protein Ribosomal_Protein->Acetylated_RP Acetylation Subunit_30S 30S Subunit Acetylated_RP->Subunit_30S incorporated into Subunit_50S 50S Subunit Acetylated_RP->Subunit_50S incorporated into Ribosome_70S 70S Ribosome (Active Translation) Subunit_30S->Ribosome_70S Subunit_50S->Ribosome_70S Translation_Inhibition Translation Inhibition Ribosome_70S->Translation_Inhibition association inhibited by acetylation

Lysine Acetylation Regulates Translation

Experimental Protocols

Protocol 1: Preparation of a 100 mM Sterile Stock Solution of this compound

This protocol details the preparation of a concentrated, sterile stock solution of L-lysine dihydrochloride suitable for addition to IVT reactions.

Materials:

  • This compound powder (molecular weight: 182.65 g/mol )

  • Nuclease-free water

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Calculation: To prepare a 100 mM (0.1 M) stock solution, calculate the required mass of this compound. For 10 mL of stock solution:

    • Mass (g) = 0.1 mol/L * 0.01 L * 182.65 g/mol = 0.18265 g

  • Weighing: Accurately weigh 182.7 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile conical tube. Add approximately 8 mL of nuclease-free water. Vortex or mix gently until the powder is completely dissolved.

  • Volume Adjustment: Adjust the final volume to 10 mL with nuclease-free water.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile, nuclease-free tube.

  • Storage: Aliquot the sterile 100 mM this compound solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: In Vitro Translation using Rabbit Reticulocyte Lysate with Defined L-Lysine Concentration

This protocol provides a general framework for an in vitro translation reaction using a commercially available rabbit reticulocyte lysate system, with the addition of a user-defined concentration of L-lysine.

Materials:

  • Nuclease-treated Rabbit Reticulocyte Lysate (e.g., Promega L4960)

  • Amino Acid Mixture Minus Lysine (1 mM stock of the other 19 amino acids)

  • Sterile 100 mM this compound stock solution (from Protocol 1)

  • Template mRNA (capped)

  • Nuclease-free water

  • RNase inhibitor

  • [³⁵S]-Methionine (for radioactive detection, optional)

Reaction Setup (for a 25 µl reaction):

ComponentVolumeFinal Concentration
Nuclease-treated Rabbit Reticulocyte Lysate12.5 µl50% (v/v)
Amino Acid Mixture Minus Lysine (1 mM)0.5 µl20 µM each
100 mM this compound0.5 µl2 mM*
RNase Inhibitor0.5 µl-
Template mRNA (0.1-0.5 µg/µl)1.0 µl4-20 ng/µl
[³⁵S]-Methionine (>1000 Ci/mmol)1.0 µl-
Nuclease-free waterto 25 µl-

*Note: The final concentration of L-lysine can be optimized. This is a starting point. A titration from 50 µM to 1 mM is recommended to determine the optimal concentration for your specific mRNA template and protein of interest.

Procedure:

  • Thaw all components on ice.

  • In a sterile, nuclease-free microcentrifuge tube on ice, add the components in the order listed in the table.

  • Gently mix the reaction by pipetting up and down.

  • Incubate the reaction at 30°C for 60-90 minutes.

  • Stop the reaction by placing it on ice or by adding SDS-PAGE loading buffer for immediate analysis.

  • Analyze the translation products by SDS-PAGE and autoradiography (if using radiolabeling) or by Western blot.

In Vitro Translation Workflow

Conclusion

This compound is a critical and convenient source of L-lysine for robust and reproducible in vitro transcription/translation experiments. Understanding the optimal concentration of lysine for different cell-free systems and being aware of its regulatory roles in translation can empower researchers to enhance protein yields and gain deeper insights into the mechanisms of protein synthesis. The provided protocols and data serve as a comprehensive guide for the effective utilization of this compound in your research endeavors.

References

L-Lysine Dihydrochloride: A Nutritional Additive for Advanced Research Diets

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

L-Lysine dihydrochloride, a stable and highly soluble salt of the essential amino acid L-Lysine, is a critical nutritional additive in the formulation of specialized research diets. Its application spans a wide range of scientific disciplines, from fundamental nutritional science and proteomics to drug development and disease modeling. These notes provide an in-depth overview of its applications, detailed experimental protocols, and insights into its molecular mechanisms of action.

Physicochemical Properties

L-Lysine dihydrochloride is a white, crystalline powder with excellent solubility in water, a characteristic that facilitates its homogenous incorporation into research diets and culture media.[1][2][3] Its high purity, often 98.5% or greater, ensures consistency and reliability in experimental outcomes.[4]

PropertyValueReferences
Molecular Formula C₆H₁₄N₂O₂·2HCl[1]
Molecular Weight 219.1 g/mol [1]
Form Solid, crystalline powder[1][3]
Purity ≥ 98.5%[4]
Lysine Content ~78-80%[1]
Solubility in Water High[1][2]
Storage Cool, dry place in a sealed container[5]
Shelf Life 24 months under proper storage[5]

Key Research Applications

Growth Performance and Protein Quality Studies

L-Lysine is often the first limiting essential amino acid in cereal-based diets commonly used for research animals.[3][6] Supplementation with L-Lysine dihydrochloride is crucial for investigating:

  • Optimal Growth and Development: Ensuring adequate lysine levels is fundamental for normal growth, muscle development, and overall health in various animal models, including swine, poultry, and rodents.[4][7]

  • Feed Conversion Ratio (FCR): Optimizing lysine levels can significantly improve the efficiency with which animals convert feed into body mass, a critical parameter in many nutritional studies.[4]

  • Protein Quality Assessment: L-Lysine supplementation is used to fortify diets with low-quality protein sources, allowing researchers to study the effects of other nutritional components without the confounding variable of lysine deficiency.[8][9]

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

L-Lysine dihydrochloride is a key reagent in SILAC, a powerful mass spectrometry-based technique for quantitative proteomics. In this method, one cell population is cultured in a medium containing a "light" (natural abundance) form of lysine, while another is cultured in a medium with a "heavy," stable isotope-labeled version. The resulting mass shift allows for the precise relative quantification of thousands of proteins between the two cell populations.

Investigation of Cellular Signaling Pathways

Recent research has illuminated L-Lysine's role as a signaling molecule, influencing key cellular pathways:

  • mTORC1 Pathway: L-Lysine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[8][10] This is particularly relevant in studies of muscle physiology and development.[11]

  • Serotonin Receptor Modulation: L-Lysine can act as a partial antagonist of the serotonin 4 (5-HT4) receptor, suggesting its potential role in modulating anxiety and intestinal pathologies.[12][13]

  • Calcium-Sensing Receptor (CaSR): L-Lysine can allosterically activate the CaSR, which plays a role in maintaining cellular homeostasis and has anti-inflammatory effects in the intestinal mucosa.[14][15] This links dietary protein intake to calcium metabolism.

Experimental Protocols

Protocol 1: Formulation of a Customized Research Diet with L-Lysine Dihydrochloride Supplementation

This protocol provides a general framework for formulating a research diet to study the effects of varying L-Lysine levels.

1. Define Basal Diet Composition:

  • Start with a standard rodent diet formulation (e.g., AIN-93G) or a custom formulation based on the research question.
  • The basal diet should be formulated to be deficient or limiting in L-Lysine to observe the effects of supplementation. Cereal-based proteins like corn gluten meal or wheat are often used.
  • All other nutrients (carbohydrates, fats, vitamins, and minerals) should meet the nutritional requirements of the specific animal model to avoid confounding deficiencies.

2. Determine L-Lysine Supplementation Levels:

  • Based on the study objectives, establish a range of L-Lysine supplementation levels. This may include a control group with no supplementation, a group meeting the estimated requirement, and groups with varying levels of excess lysine.
  • For example, in a study with Sprague-Dawley rats, diets could be formulated with 7% or 20% casein and supplemented with 0%, 1.5%, 3%, or 6% L-Lysine.[8][9]

3. Calculate the Amount of L-Lysine Dihydrochloride:

  • Remember that L-Lysine dihydrochloride is approximately 78-80% L-Lysine by weight.[1] Adjust calculations accordingly to achieve the desired final concentration of L-Lysine in the diet.
  • Formula: Grams of L-Lysine dihydrochloride per kg of diet = (Desired % L-Lysine / 0.78) * 10

4. Diet Preparation:

  • Ensure all ingredients are of high purity and research-grade.
  • Thoroughly mix all dry ingredients, including the calculated amount of L-Lysine dihydrochloride, to ensure a homogenous distribution.
  • If preparing a pelleted diet, the mixture can be sent to a specialized facility for pelleting. The pelleting process is typically performed at a controlled temperature (e.g., 70°C).[14]

5. Quality Control:

  • After preparation, it is advisable to analyze a sample of the diet to confirm the final concentration of L-Lysine and other key nutrients.

Protocol 2: Preparation of a Sterile L-Lysine Dihydrochloride Stock Solution for Cell Culture

This protocol is for preparing a stock solution for use in cell culture media, such as in SILAC experiments.

1. Materials:

  • L-Lysine dihydrochloride (cell culture grade)
  • Nuclease-free, sterile water (e.g., Milli-Q or equivalent)
  • Sterile glassware (beaker, graduated cylinder)
  • Sterile magnetic stir bar and stir plate
  • Calibrated pH meter
  • Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment
  • Sterile 0.22 µm syringe filter
  • Sterile storage bottles or conical tubes

2. Procedure:

  • Calculation: To prepare a 100 mM stock solution, calculate the required mass of L-Lysine dihydrochloride. For 100 mL of a 100 mM solution:
  • Mass (g) = 0.1 mol/L * 0.1 L * 219.1 g/mol = 2.191 g
  • Dissolution:
  • In a sterile beaker, add approximately 80 mL of sterile, nuclease-free water.
  • Add a sterile magnetic stir bar and place the beaker on a stir plate.
  • Gradually add the calculated mass of L-Lysine dihydrochloride powder to the water while stirring.
  • pH Adjustment:
  • Once the powder is fully dissolved, aseptically measure the pH of the solution.
  • Adjust the pH to be compatible with your cell culture medium (typically pH 7.2-7.4) using sterile 0.1 M NaOH or 0.1 M HCl.
  • Volume Adjustment:
  • Transfer the solution to a 100 mL sterile graduated cylinder and bring the final volume to 100 mL with sterile, nuclease-free water.
  • Sterile Filtration:
  • Draw the solution into a sterile syringe.
  • Attach a sterile 0.22 µm syringe filter to the syringe.
  • Dispense the solution through the filter into a sterile storage bottle or conical tubes.
  • Storage: Store the sterile stock solution at 2-8°C.

Data Presentation: Quantitative Effects of L-Lysine Supplementation

The following tables summarize quantitative data from studies on the effects of L-Lysine supplementation in various animal models.

Table 1: Effect of L-Lysine Supplementation on Growth Performance in Rats [8][9]

Casein LevelSupplemental L-Lysine (%)Body Weight Gain ( g/week )
7%0 (Control)15.2
7%1.510.1
7%3.0-1.5
7%6.0-20.8
20%0 (Control)25.6
20%1.524.9
20%3.020.3
20%6.012.5

Table 2: Effect of L-Lysine Supplementation on Serum Amino Acid Concentrations in Rats (20% Casein Diet) [8][9]

Supplemental L-Lysine (%)Serum Asparagine (µmol/L)Serum Threonine (µmol/L)Serum Leucine (µmol/L)Serum Proline (µmol/L)Serum Tryptophan (µmol/L)Serum Valine (µmol/L)
0 (Control)6525018020080210
≥ 1.5ReducedReducedNo significant changeNo significant changeNo significant changeNo significant change
≥ 3.0ReducedReducedReducedReducedReducedReduced

Table 3: Digestible Lysine Requirements for Broiler Chickens [2][16]

Growth PhaseOptimal Digestible Lysine Level (%)
Pre-starter (1-8 days)1.361
Starter (8-22 days)1.187

Visualizing Molecular Mechanisms

L-Lysine and the mTORC1 Signaling Pathway

L-Lysine activates the mTORC1 pathway, a key regulator of protein synthesis and cell growth. This is particularly important for skeletal muscle development.[10][11]

mTORC1_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_lysosome Lysosome L-Lysine L-Lysine SLC38A9 SLC38A9 L-Lysine->SLC38A9 Enters cell and accumulates in lysosome Rag-Ragulator Rag-Ragulator SLC38A9->Rag-Ragulator Activates mTORC1_inactive mTORC1 (inactive) Rag-Ragulator->mTORC1_inactive Recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation Protein Synthesis Protein Synthesis mTORC1_active->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1_active->Cell Growth Promotes SC Proliferation Satellite Cell Proliferation mTORC1_active->SC Proliferation Promotes

Caption: L-Lysine activates the mTORC1 signaling pathway, promoting protein synthesis and cell growth.

L-Lysine's Antagonistic Effect on the Serotonin 4 (5-HT4) Receptor

L-Lysine acts as a partial antagonist at the 5-HT4 receptor, which may have implications for anxiety and gastrointestinal disorders.[12][13]

Serotonin_Pathway Serotonin (5-HT) Serotonin (5-HT) 5-HT4 Receptor 5-HT4 Receptor Serotonin (5-HT)->5-HT4 Receptor Activates Downstream Signaling Anxiety & Intestinal Motility 5-HT4 Receptor->Downstream Signaling L-Lysine L-Lysine L-Lysine->5-HT4 Receptor Partially Blocks

Caption: L-Lysine partially antagonizes the 5-HT4 receptor, potentially modulating serotonin's effects.

L-Lysine and the Calcium-Sensing Receptor (CaSR)

L-Lysine can allosterically activate the CaSR, providing a link between protein and calcium metabolism.[14][15]

CaSR_Pathway L-Lysine L-Lysine CaSR Calcium-Sensing Receptor (CaSR) L-Lysine->CaSR Allosteric Activation Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->CaSR Primary Activation Intracellular Signaling Anti-inflammatory Response CaSR->Intracellular Signaling

Caption: L-Lysine allosterically activates the Calcium-Sensing Receptor, influencing intracellular signaling.

Experimental Workflow: Diet Formulation and In Vivo Study

This diagram outlines a typical workflow for an in vivo study investigating the effects of L-Lysine supplementation.

Experimental_Workflow A Define Research Question (e.g., Effect of Lysine on Growth) B Design Basal Diet (Lysine-limiting) A->B C Formulate Experimental Diets (Varying L-Lysine Dihydrochloride Levels) B->C D Animal Acclimation C->D E Random Assignment to Dietary Groups D->E F Experimental Feeding Period (Monitor food intake, body weight) E->F G Data Collection (Blood samples, tissue harvesting) F->G H Biochemical & Histological Analysis G->H I Statistical Analysis & Interpretation H->I

Caption: A generalized workflow for conducting an in vivo nutritional study with L-Lysine.

References

Application Notes and Protocols: Solution-Phase Synthesis of Fmoc-Lys(Boc)-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solution-phase peptide coupling of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) with L-lysine, culminating in the synthesis of the dipeptide Fmoc-Lys(Boc)-Lys-OH. This dipeptide is a valuable building block in the synthesis of more complex peptides and peptide-based therapeutics. The protocol is divided into three main stages: protection of the C-terminal lysine's carboxyl group, the peptide coupling reaction, and the final deprotection of the carboxyl group.

Introduction

The synthesis of peptides in solution remains a fundamental technique in peptide chemistry, offering scalability and flexibility. The coupling of Fmoc-Lys(Boc)-OH with H-Lys-OH presents a challenge due to the presence of a free carboxyl group on the C-terminal lysine, which can interfere with the peptide bond formation. To circumvent this, a three-step strategy is employed:

  • Protection of H-Lys-OH Carboxyl Group: The carboxylic acid of L-lysine is first protected as a methyl ester (OMe) or benzyl ester (OBzl). This prevents self-condensation and other side reactions.

  • Peptide Coupling: The carboxyl-protected lysine, typically as a dihydrochloride salt (e.g., H-Lys-OMe·2HCl), is then coupled with Fmoc-Lys(Boc)-OH using standard coupling reagents.

  • Carboxyl Group Deprotection: Finally, the methyl or benzyl ester is selectively removed to yield the desired dipeptide with a free C-terminal carboxyl group.

This document provides detailed experimental procedures for each of these stages, along with expected outcomes and purification strategies.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

Table 1: Synthesis of H-Lys-OMe·2HCl

ParameterValueReference
Starting Material L-Lysine·HCl-
Reagents Thionyl chloride, Methanol[1][2]
Reaction Time 2-4 hours-
Reaction Temperature Reflux-
Typical Yield 85-95%-
Purification Recrystallization-

Table 2: Peptide Coupling of Fmoc-Lys(Boc)-OH with H-Lys-OMe·2HCl

ParameterValueReference
Starting Materials Fmoc-Lys(Boc)-OH, H-Lys-OMe·2HCl-
Coupling Reagents HBTU, HOBt, DIPEA[3]
Stoichiometry (Fmoc-AA:AA-ester:HBTU:HOBt:DIPEA) 1.1 : 1.0 : 1.1 : 1.2 : 2.5[3]
Solvent Anhydrous DMF[3]
Reaction Time 4-6 hours[3]
Reaction Temperature 0°C to Room Temperature[3]
Typical Yield 70-85%-
Purification Flash Chromatography[3]

Table 3: Deprotection of Fmoc-Lys(Boc)-Lys-OMe

ParameterValueReference
Starting Material Fmoc-Lys(Boc)-Lys-OMe-
Deprotection Method Saponification[3]
Reagents LiOH or NaOH in THF/Water-
Reaction Time 2-4 hours-
Reaction Temperature Room Temperature-
Typical Yield >90%-
Purification Acid-base extraction, Crystallization-

Experimental Protocols

Protocol 1: Synthesis of L-Lysine Methyl Ester Dihydrochloride (H-Lys-OMe·2HCl)

This protocol describes the esterification of L-lysine using the thionyl chloride method.

Materials:

  • L-Lysine hydrochloride

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Suspend L-lysine hydrochloride (1.0 eq) in anhydrous methanol (5-10 mL per gram of lysine) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension in an ice bath (0°C).

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. The solution should become clear.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add diethyl ether to the residue to precipitate the product.

  • Filter the white solid, wash with diethyl ether, and dry under vacuum to obtain H-Lys-OMe·2HCl.

Protocol 2: Peptide Coupling to Synthesize Fmoc-Lys(Boc)-Lys-OMe

This protocol details the coupling of Fmoc-Lys(Boc)-OH with H-Lys-OMe·2HCl using HBTU/HOBt activation.

Materials:

  • Fmoc-Lys(Boc)-OH

  • H-Lys-OMe·2HCl

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 5% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Fmoc-Lys(Boc)-OH (1.1 eq), HBTU (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask.

  • Cool the mixture to 0°C and stir for 5 minutes for pre-activation.

  • In a separate flask, dissolve H-Lys-OMe·2HCl (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the H-Lys-OMe·2HCl solution to neutralize the hydrochloride salt.

  • Add the neutralized H-Lys-OMe solution to the pre-activated Fmoc-Lys(Boc)-OH mixture.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain pure Fmoc-Lys(Boc)-Lys-OMe.

Protocol 3: Saponification of Fmoc-Lys(Boc)-Lys-OMe to Fmoc-Lys(Boc)-Lys-OH

This protocol describes the deprotection of the methyl ester to yield the final product.

Materials:

  • Fmoc-Lys(Boc)-Lys-OMe

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve Fmoc-Lys(Boc)-Lys-OMe in a mixture of THF and water (e.g., 3:1 v/v).

  • Add a solution of LiOH (1.5 eq) or NaOH (1.5 eq) in water.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid can be further purified by crystallization to yield Fmoc-Lys(Boc)-Lys-OH.

Mandatory Visualization

PeptideCouplingWorkflow cluster_0 Step 1: Carboxyl Protection cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Carboxyl Deprotection cluster_3 Purification A H-Lys-OH·2HCl B H-Lys-OMe·2HCl A->B  Methanol, SOCl₂   D Fmoc-Lys(Boc)-Lys-OMe B->D C Fmoc-Lys(Boc)-OH C->D  HBTU, HOBt, DIPEA, DMF   E Fmoc-Lys(Boc)-Lys-OH D->E  LiOH, THF/H₂O   F Purified Product E->F  Crystallization / Chromatography  

Caption: Workflow for the solution-phase synthesis of Fmoc-Lys(Boc)-Lys-OH.

References

H-Lys-OH.2HCl: A Versatile Precursor for the Synthesis of Advanced Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

H-Lysine-OH dihydrochloride (H-Lys-OH.2HCl) is a fundamental building block in the synthesis of a diverse array of lysine derivatives with significant applications in research, drug development, and materials science. Its two reactive amino groups (α and ε) and carboxylic acid moiety provide a versatile scaffold for chemical modification, enabling the creation of complex molecules such as peptides, drug conjugates, surfactants, and polymers. This document provides detailed application notes and experimental protocols for the synthesis of various lysine derivatives, with a focus on quantitative data and workflow visualization.

I. Synthesis of Lysine-Containing Peptides

The selective protection of the α- and ε-amino groups of lysine is crucial for the successful synthesis of well-defined peptides. Orthogonal protecting group strategies, such as the Fmoc/Boc and Boc/Z schemes, allow for the stepwise and controlled elongation of the peptide chain.

Protecting Group Strategies

Two common orthogonal protecting group strategies for the solution-phase synthesis of the dipeptide H-Lys-Gly-OH are the Boc/Z and Fmoc/Boc strategies.[1] Orthogonal protection schemes are crucial for controlled peptide chain elongation as they permit the selective removal of one protecting group in the presence of others.[1]

  • Boc/Z Strategy: This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group and the hydrogenolysis-labile benzyloxycarbonyl (Z) group for the more permanent protection of the ε-amino group of lysine.[1]

  • Fmoc/Boc Strategy: A widely used method in modern peptide synthesis, this strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and the acid-labile Boc group for the ε-amino group.[1]

Experimental Protocol: Synthesis of H-Lys-Gly-OH.HCl (Fmoc/Boc Strategy)

This protocol outlines the solution-phase synthesis of H-Lys-Gly-OH.HCl using the Fmoc/Boc protecting group strategy.[2]

Materials:

  • Fmoc-Lys(Boc)-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe.HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Coupling:

    • Dissolve Fmoc-Lys(Boc)-OH (1.1 eq), HOBt (1.2 eq), and HBTU (1.1 eq) in anhydrous DMF.[3]

    • Stir the mixture at 0°C for 5 minutes.[3]

    • Add DIPEA (2.5 eq) to the activation mixture.[3]

    • Add the protected glycine (Gly-OR, 1.0 eq) dissolved in DMF.[3]

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.[3]

    • Monitor the reaction completion by TLC or LC-MS.[3]

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Final Deprotection:

    • Wash the synthesized peptide-resin with DCM and dry it under a stream of nitrogen.[4]

    • Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the dry resin and stir for 2-3 hours at room temperature.[3]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[3]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.[4]

    • Dry the crude peptide under vacuum.[4]

  • Purification and Salt Conversion:

    • Purify the crude peptide by reverse-phase HPLC.[3]

    • Lyophilize the pure HPLC fractions to obtain the TFA salt of the dipeptide.

    • Dissolve the TFA salt in a minimal amount of 1M HCl and lyophilize again to obtain H-Lys-Gly-OH.HCl.[3]

Workflow for H-Lys-Gly-OH.HCl Synthesis

G cluster_coupling Peptide Coupling cluster_deprotection Deprotection & Cleavage cluster_purification Purification & Salt Exchange Fmoc_Lys_Boc_OH Fmoc-Lys(Boc)-OH Coupling_Reagents DIC, HOBt in DMF Fmoc_Lys_Boc_OH->Coupling_Reagents H_Gly_OMe H-Gly-OMe H_Gly_OMe->Coupling_Reagents Fmoc_Lys_Boc_Gly_OMe Fmoc-Lys(Boc)-Gly-OMe Coupling_Reagents->Fmoc_Lys_Boc_Gly_OMe Piperidine 20% Piperidine in DMF Fmoc_Lys_Boc_Gly_OMe->Piperidine Lys_Boc_Gly_OMe H-Lys(Boc)-Gly-OMe Piperidine->Lys_Boc_Gly_OMe TFA_Cocktail TFA/TIS/H2O Lys_Boc_Gly_OMe->TFA_Cocktail H_Lys_Gly_OH_TFA Crude H-Lys-Gly-OH (TFA salt) TFA_Cocktail->H_Lys_Gly_OH_TFA HPLC RP-HPLC H_Lys_Gly_OH_TFA->HPLC HCl_treatment 1M HCl HPLC->HCl_treatment Final_Product H-Lys-Gly-OH.2HCl HCl_treatment->Final_Product G cluster_extracellular Extracellular Space cluster_cell Cell cluster_macropinocytosis Macropinocytosis cluster_caveolae Caveolae-Mediated Endocytosis PLL_DNA Pegylated Poly-L-Lysine/DNA Complex Macropinosome Macropinosome PLL_DNA->Macropinosome Amiloride inhibitable Cationic_Liposome Lysine-Based Cationic Liposome Caveolae Caveolae Cationic_Liposome->Caveolae Cell_Membrane Cell Membrane Early_Endosome Early Endosome Macropinosome->Early_Endosome Caveosome Caveosome Caveolae->Caveosome Caveosome->Early_Endosome Cytosol Cytosol Nucleus Nucleus Cytosol->Nucleus Gene Expression Early_Endosome->Cytosol Early_Endosome->Cytosol G Antibody Antibody (e.g., Trastuzumab) Conjugation Conjugation Reaction (NHS-ester chemistry) Antibody->Conjugation Linker_Payload Linker-Payload (e.g., SMCC-DM1) Linker_Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Characterization Characterization (LC/MS, DAR analysis) ADC->Characterization

References

Using H-Lys-OH.2HCl for enzymatic hydroxylation studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Enzymatic Hydroxylation of L-Lysine

Introduction

L-Lysine, provided as L-Lysine dihydrochloride (H-Lys-OH·2HCl), is a fundamental amino acid and a primary substrate for a critical post-translational modification: enzymatic hydroxylation. This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), which are Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases.[1][2][3] The product, hydroxylysine (Hyl), is essential for the structural integrity and function of collagen, the most abundant protein in mammals.[4][5] The hydroxylation of lysine residues is the initial step required for the formation of stable collagen cross-links and serves as an attachment site for carbohydrates.[6][7]

Dysregulation of lysine hydroxylation is implicated in various pathologies, including fibrotic disorders, cancer metastasis, and connective tissue diseases like Ehlers-Danlos syndrome.[1][4][8] Consequently, lysyl hydroxylases are significant targets for drug development.[8] These application notes provide detailed protocols for studying the enzymatic hydroxylation of lysine, catering to researchers in basic science and drug discovery.

Principle of the Reaction

Lysyl hydroxylases catalyze the incorporation of one oxygen atom from molecular oxygen (O₂) into a lysine residue. The second oxygen atom is incorporated into the co-substrate 2-oxoglutarate, which is decarboxylated to form succinate and CO₂.[5] The reaction requires Fe(II) as a cofactor and ascorbate to maintain the iron in its reduced ferrous state.[1][9]

Enzymatic Reaction: L-Lysine + 2-Oxoglutarate + O₂ ---(Lysyl Hydroxylase, Fe²⁺, Ascorbate)--> Hydroxylysine + Succinate + CO₂

Key Biological Pathway: Collagen Maturation

The hydroxylation of lysine is a pivotal step in the biosynthesis and maturation of collagen. This process ensures the stability and proper function of the extracellular matrix (ECM).[2][10]

Collagen_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_ECM Extracellular Matrix (ECM) Procollagen Procollagen α-chains (Lysine Residues) Hydroxylation Lysine Hydroxylation Procollagen->Hydroxylation LH1, LH2, LH3 (PLOD1-3) Glycosylation Glycosylation of Hydroxylysine Hydroxylation->Glycosylation LH3 Helix Triple Helix Formation Glycosylation->Helix Tropocollagen Secreted Tropocollagen Helix->Tropocollagen Secretion Oxidation Oxidative Deamination Tropocollagen->Oxidation Lysyl Oxidase (LOX) Crosslinking Cross-Link Formation Oxidation->Crosslinking Fibril Mature Collagen Fibril Crosslinking->Fibril

Caption: Collagen modification pathway from hydroxylation in the ER to cross-linking in the ECM.

Quantitative Data Summary

The efficiency of enzymatic lysine hydroxylation can be assessed by quantifying substrate conversion and product formation. The following tables provide examples of quantitative data from bioconversion studies.

Table 1: Whole-Cell Bioconversion of L-Lysine to Hydroxylysine Data synthesized from studies using recombinant E. coli expressing lysyl hydroxylases.[11][12]

ProductSubstrate (L-Lysine) Conc.Product Conc.Molar ConversionReaction Time (h)
(2S,3S)-3-Hydroxylysine600 mM531 mM (86.1 g/L)89%52
(2S,4R)-4-Hydroxylysine300 mM265 mM (43.0 g/L)88%24

Table 2: Example Reaction Conditions for In Vitro Lysine Hydroxylation These conditions are compiled from various published assays.[13][14]

ComponentConcentrationPurpose
Buffer (e.g., HEPES, Tris)50-200 mM, pH 7.5Maintain optimal pH
L-Lysine Substrate20 µM - 100 mMSubstrate
Enzyme (e.g., JMJD6, KDO)0.5 - 2 µMCatalyst
2-Oxoglutarate (α-KG)100 - 200 µMCo-substrate
Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂, FeSO₄)10 µM - 1 mMCofactor
L-Ascorbic Acid100 µM - 2.5 mMReducing agent for Fe(II)
Dithiothreitol (DTT)0.01 mMReducing agent

Experimental Protocols

Protocol 1: In Vitro Hydroxylation Assay with LC-MS Analysis

This protocol is adapted from methods used for purified enzymes like JMJD6 and is suitable for detailed kinetic studies and inhibitor screening.[14]

Materials:

  • Purified lysyl hydroxylase

  • H-Lys-OH·2HCl (or peptide substrate containing lysine)

  • 2-oxoglutarate (α-KG)

  • Ammonium iron(II) sulfate or FeSO₄

  • L-Ascorbic acid

  • HEPES or Tris buffer (pH 7.5)

  • Formic acid (for quenching)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a reaction master mix containing buffer, Fe(II), 2-oxoglutarate, and ascorbate at 2x the final desired concentration. (See Table 2 for typical ranges).

  • Enzyme Preparation: Prepare a solution of the purified enzyme in buffer.

  • Substrate Preparation: Prepare a solution of the lysine-containing substrate (e.g., a specific peptide or free L-Lysine) in buffer.

  • Reaction Initiation: Combine the master mix, substrate solution, and enzyme solution to the final desired concentrations. For a negative control, prepare a reaction mixture without the enzyme or with a denatured enzyme.

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., room temperature or 37°C) for a set period (e.g., 30-120 minutes).

  • Reaction Quenching: Stop the reaction by adding formic acid to a final concentration of 1-10% (vol/vol).

  • Analysis: Analyze the samples using an LC-MS system to separate and quantify the unmodified substrate and the hydroxylated product. Monitor the specific mass-to-charge ratio (m/z) for both species.

LCMS_Workflow A 1. Prepare Reaction Mix (Buffer, Fe(II), α-KG, Ascorbate, Substrate) B 2. Initiate with Enzyme A->B C 3. Incubate (e.g., 37°C, 60 min) B->C D 4. Quench Reaction (e.g., add Formic Acid) C->D E 5. LC-MS Analysis D->E F 6. Data Processing (Quantify Substrate & Product) E->F

Caption: General experimental workflow for an in vitro enzymatic hydroxylation assay.

Protocol 2: High-Throughput Luminescence-Based Assay

This protocol is ideal for screening large compound libraries for inhibitors of lysyl hydroxylases. It relies on the detection of succinate, a co-product of the hydroxylation reaction.[8]

Materials:

  • Commercial succinate detection kit (e.g., Succinate-Glo™ Assay)

  • Purified lysyl hydroxylase (e.g., LH2)

  • H-Lys-OH·2HCl (or other suitable substrate)

  • Cofactors (2-oxoglutarate, Fe(II), Ascorbate)

  • Assay Buffer (e.g., HEPES)

  • Microplate (e.g., 384-well, white, solid-bottom)

  • Test compounds (for inhibitor screening)

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., vehicle, known inhibitor) into the wells of the microplate.

  • Enzyme/Substrate Addition: Add a mixture of the lysyl hydroxylase, substrate, and cofactors to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Succinate Detection: Add the succinate detection reagent from the commercial kit to each well. This reagent typically contains enzymes that convert succinate through a series of reactions culminating in the production of light (luminescence).

  • Signal Measurement: Incubate the plate as per the kit's instructions (e.g., 60 minutes at room temperature) to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Read the luminescence on a plate reader. A decrease in signal relative to the vehicle control indicates potential inhibition of the lysyl hydroxylase.

Protocol 3: RP-HPLC Based Assay for Product Quantification

This method provides direct monitoring of the hydroxylysine product and is a robust alternative to radiolabeled assays.[5]

Materials:

  • Reaction components as described in Protocol 1.

  • Quenching solution (e.g., 1 M HCl).

  • Derivatization reagent (e.g., dansyl chloride).

  • RP-HPLC system with a C18 column and a suitable detector (e.g., UV or fluorescence).

Procedure:

  • Enzymatic Reaction & Quenching: Perform the enzymatic reaction and quenching steps as described in Protocol 1.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to a new tube.

  • Derivatization: Add a derivatization reagent like dansyl chloride to the supernatant. This step attaches a chromophore or fluorophore to the primary amines of lysine and hydroxylysine, enhancing their detection. Follow a standard protocol for dansylation.

  • HPLC Analysis: Inject the derivatized sample onto the C18 column.

  • Elution: Use a gradient elution profile with a suitable mobile phase (e.g., acetonitrile/water with a buffer) to separate the derivatized lysine (substrate) from the derivatized hydroxylysine (product).

  • Quantification: Monitor the elution profile at the appropriate wavelength. The peak areas for the substrate and product can be integrated and used to calculate the reaction kinetics by comparing them to a standard curve of known concentrations.[5]

Conclusion

The study of lysine hydroxylation using H-Lys-OH·2HCl as a substrate is critical for understanding collagen biology and for developing therapeutics against related diseases. The protocols provided here offer a range of methods, from detailed mechanistic studies using LC-MS to high-throughput screening for drug discovery. Proper selection of the assay depends on the specific research question, available instrumentation, and required throughput.

References

Application Notes and Protocols for Site-Specific Incorporation of Lysine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of lysine analogs into proteins. The ability to introduce non-canonical amino acids at specific sites is a powerful tool for elucidating protein function, developing novel therapeutics, and engineering proteins with new properties. The protocols detailed below focus on two primary methodologies: the chemical modification of cysteine residues to generate methyl-lysine analogs and the in vivo incorporation of various lysine analogs using genetic code expansion. While L-lysine dihydrochloride (H-Lys-OH·2HCl) is the fundamental building block, these advanced techniques utilize lysine derivatives to achieve site-specific incorporation.

Method 1: Chemical Installation of Methyl-Lysine Analogs via Cysteine Alkylation

This method provides a straightforward and scalable approach to introduce mono-, di-, or trimethylation at specific sites within a recombinant protein. It involves engineering a lysine-to-cysteine mutation at the desired modification site, followed by chemical alkylation of the cysteine residue to create a methyl-lysine analog (MLA).[1][2] This technique is particularly valuable for studying the effects of histone methylation on chromatin structure and function.[1][2]

Workflow for Cysteine Alkylation to Methyl-Lysine Analog

cluster_prep Protein Preparation cluster_alkylation Alkylation Reaction cluster_purification Purification & Characterization start Express & Purify Cysteine-Mutant Protein reduce Reduce Cysteine Residues start->reduce alkylate Alkylate with Halo-ethylamine Reagent reduce->alkylate purify Purify MLA Protein (e.g., Dialysis, HPLC) alkylate->purify char Characterize by Mass Spectrometry purify->char

Caption: Workflow for generating methyl-lysine analogs.

Experimental Protocol: Cysteine Alkylation

This protocol is adapted from methods developed for the site-specific methylation of recombinant histones.[1]

Materials:

  • Lyophilized cysteine-containing protein

  • Alkylation Buffer: 8 M Urea, 250 mM Tris-HCl (pH 8.5), 3 mM EDTA

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

  • Halo-ethylamine reagents for mono-, di-, or trimethylation analogs

  • Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Preparation of Protein for Alkylation:

    • Dissolve the lyophilized cysteine-containing protein in the alkylation buffer to a final concentration of 1-2 mg/mL.

    • Add TCEP-HCl to a final concentration of 10 mM to reduce all cysteine residues.

    • Incubate at 37°C for 1 hour.

  • Alkylation Reaction:

    • Add the appropriate halo-ethylamine reagent to the protein solution. The final concentration of the reagent will need to be optimized but can range from 50-100 mM.

    • Incubate the reaction at 37°C for 4-6 hours or overnight at room temperature. The reaction should be performed in the dark to prevent degradation of the reagents.

  • Purification of the MLA Protein:

    • Quench the reaction by adding a reducing agent like β-mercaptoethanol.

    • Remove the urea and excess alkylating reagent by dialysis against a suitable buffer.

    • For higher purity, the protein can be subjected to reverse-phase HPLC.

  • Characterization:

    • Analyze the purified protein by mass spectrometry to confirm the successful and specific incorporation of the methyl-lysine analog.[1] A resolution of 1-2 Da is recommended for full-length proteins.[1]

Quantitative Data: Cysteine to MLA Conversion Efficiency

The efficiency of the alkylation reaction can be monitored by reverse-phase HPLC. The data below is illustrative of typical conversion efficiencies for a cysteine-containing peptide to various lysine analogs.[2]

Starting MaterialProductReagentTypical Conversion Efficiency
Cysteine-peptideUnmethylated Lysine Analog (KC)Aminoethylating reagent>95%
Cysteine-peptideMonomethylated Lysine Analog (KC(me1))Reagent 1>95%
Cysteine-peptideDimethylated Lysine Analog (KC(me2))Reagent 2>95%
Cysteine-peptideTrimethylated Lysine Analog (KC(me3))Reagent 3>95%

Method 2: Site-Specific Incorporation of Lysine Analogs via Genetic Code Expansion (GCE)

Genetic Code Expansion (GCE) allows for the in vivo, site-specific incorporation of a wide variety of non-canonical amino acids (ncAAs), including numerous lysine analogs, directly during protein translation.[3][4][5] This is achieved by repurposing a stop codon (typically the amber stop codon, UAG) to encode the ncAA. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, such as the pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA system, which do not cross-react with the host cell's endogenous machinery.[6][7]

Signaling Pathway for Genetic Code Expansion

GCE_Pathway cluster_input Cellular Inputs cluster_process Translational Machinery cluster_output Output ncAA Lysine Analog (ncAA) PylRS PylRS Enzyme ncAA->PylRS PylRS_gene Orthogonal PylRS Gene PylRS_gene->PylRS Transcription & Translation tRNA_gene Orthogonal tRNA(CUA) Gene tRNA tRNA(CUA) tRNA_gene->tRNA Transcription Target_gene Target Gene with Amber Codon (TAG) Ribosome Ribosome Target_gene->Ribosome Transcription & Translation Initiation aa_tRNA ncAA-tRNA(CUA) PylRS->aa_tRNA Aminoacylation tRNA->PylRS aa_tRNA->Ribosome Codon Recognition (at TAG site) Protein Protein with Incorporated ncAA Ribosome->Protein Peptide Bond Formation & Elongation

References

Troubleshooting & Optimization

H-Lys-OH.2HCl solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Lys-OH.2HCl (L-Lysine dihydrochloride). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound, the dihydrochloride salt of the essential amino acid L-Lysine, is highly soluble in aqueous solutions.[1] Its solubility in organic solvents is significantly lower. The hydrochloride salt form enhances its stability and solubility in water compared to its free base form.[1] A summary of its solubility in various solvents is presented in Table 1.

Data Presentation: Solubility of L-Lysine Hydrochloride

Solvent Reported Solubility Temperature (°C) Reference
Water 500 g/L 20 [2]
Water 65 g/100 mL (650 g/L) 20
Dimethyl Sulfoxide (DMSO) Soluble Not Specified [3][4]
Glycol Soluble Not Specified [3][4]
Methanol Soluble Not Specified [3][4]
Ethanol Almost insoluble / Insoluble Not Specified [3][4][5]
Ether Almost insoluble Not Specified [5]

Note: The cited data is for L-Lysine monohydrochloride, which is expected to have similar solubility characteristics to the dihydrochloride salt in these solvents.

Q2: What are the key factors influencing the solubility of this compound?

A2: Several factors can impact the solubility and stability of this compound in solution:

  • pH: As a salt of a basic amino acid, this compound forms a slightly acidic solution in water.[6] Peptides and amino acids exhibit their lowest solubility at their isoelectric point (pI).[6][7] Since lysine's pI is in the basic range, solubility is favored in neutral to acidic conditions.[6]

  • Concentration: At very high concentrations, self-association and aggregation can occur, leading to reduced solubility.[6]

  • Temperature: While gentle warming (e.g., to 37°C) can aid in initial dissolution, elevated temperatures can accelerate chemical degradation over time.[8][9]

  • Moisture: The lyophilized powder is hygroscopic and can absorb moisture from the atmosphere, which may lead to clumping and degradation, making it difficult to dissolve.[9]

  • Ionic Strength: The concentration of other salts in the solution can influence electrostatic interactions, potentially affecting solubility.[10]

Q3: My lyophilized this compound powder is difficult to dissolve, even in water. What could be the cause?

A3: Difficulty in dissolving the lyophilized powder is often due to moisture absorption.[9] If the vial was opened while still cold, condensation can form on the powder, causing it to clump.[9] This exposure to moisture can also initiate degradation, further complicating dissolution. It is always recommended to allow the vial to warm to room temperature in a desiccator before opening.[9] If dissolution issues persist, gentle vortexing or sonication can be used to aid the process.[8][9]

Q4: I've prepared an this compound solution, but it has become cloudy or has formed a precipitate. What should I do?

A4: Cloudiness or precipitation indicates that the compound is coming out of solution. This can be caused by several factors:

  • High Concentration: The concentration may be too high for the specific conditions (e.g., buffer, temperature). Try preparing a more dilute solution.[6]

  • pH Shift: The pH of your solution may have shifted towards the isoelectric point of lysine, where it is least soluble. Ensure the pH is at least one unit away from the pI.[6]

  • Aggregation Nuclei: The presence of small, undissolved particles or impurities can act as nucleation sites, seeding aggregation. Filtering the stock solution through a 0.22 µm filter after preparation can help prevent this.[6][8]

  • Degradation: Over time, especially if not stored properly, the compound may degrade into less soluble forms. It is always best to use freshly prepared solutions or properly stored aliquots.[9]

Q5: What is the best way to prepare and store aqueous solutions of this compound?

A5: To ensure stability and prevent degradation, proper preparation and storage are critical. Peptide and amino acid solutions are far less stable than their lyophilized powder form.[9]

  • Preparation: Use high-purity, sterile water.[8] After dissolving the powder completely, sterile-filter the solution using a 0.22 µm syringe filter.[8]

  • Aliquoting: Dispense the stock solution into single-use aliquots. This is crucial to avoid repeated freeze-thaw cycles, which are detrimental to the stability of the compound.[8][9]

  • Storage: For short-term use (up to one month), store the aliquots at -20°C. For long-term storage (up to six months), -80°C is recommended.[8] Avoid using frost-free freezers, as their temperature fluctuations during defrost cycles can damage the compound.[9]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the use of this compound.

G cluster_start Initial Dissolution cluster_problem Problem Identification cluster_solution Solutions & Actions start Attempting to Dissolve This compound Powder prob_dissolve Powder is not dissolving well start->prob_dissolve Observation prob_clear Solution is clear? prob_dissolve->prob_clear No sol_warm Action: 1. Warm vial to RT in desiccator. 2. Use fresh vial if clumped. 3. Use sonication or vortexing. prob_dissolve->sol_warm Yes prob_precipitate Solution is cloudy or has precipitated prob_clear->prob_precipitate No sol_success Success: Solution is ready for use. Store properly. prob_clear->sol_success Yes sol_filter Action: 1. Prepare a more dilute solution. 2. Check and adjust pH. 3. Filter solution (0.22 µm). prob_precipitate->sol_filter Yes sol_warm->prob_clear sol_acid Action: Add a small amount of dilute acid (e.g., 10% Acetic Acid) to aid dissolution. sol_warm->sol_acid If issue persists sol_filter->sol_success

Caption: Troubleshooting workflow for this compound dissolution issues.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Stock Solution

This protocol describes the steps for preparing a sterile, 100 mM aqueous stock solution of this compound (Molecular Weight: 219.1 g/mol ).

Materials:

  • This compound powder

  • High-purity, sterile water (e.g., WFI or cell culture grade)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Pipettes and sterile tips

  • Vortex mixer

Methodology:

  • Calculation: To prepare 10 mL of a 100 mM solution, calculate the required mass:

    • Mass (g) = 100 mmol/L * 0.010 L * 219.1 g/mol = 0.2191 g (or 219.1 mg)

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder and add it to a sterile conical tube.

  • Dissolution: Add approximately 9 mL of sterile water to the tube. Gently vortex or swirl the tube until the powder is completely dissolved.[8] If needed, the solution can be warmed to 37°C to aid dissolution.[8]

  • Volume Adjustment: Once fully dissolved, add sterile water to reach a final volume of 10 mL.

  • Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.[8]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use or -80°C for long-term storage.[8][9]

G cluster_prep Stock Solution Preparation Workflow p1 1. Calculate Mass of this compound p2 2. Weigh Powder into Sterile Tube p1->p2 p3 3. Add Solvent (Water) & Dissolve (Vortex/Warm) p2->p3 p4 4. Adjust to Final Volume p3->p4 p5 5. Sterile Filter (0.22 µm) p4->p5 p6 6. Aliquot into Single-Use Tubes p5->p6 p7 7. Store at -20°C or -80°C p6->p7

Caption: Experimental workflow for preparing an this compound stock solution.

Protocol 2: Gravimetric Method for Solubility Determination

This protocol provides a framework for empirically determining the solubility of this compound in a specific buffer or aqueous system.

Materials:

  • This compound powder

  • Chosen solvent/buffer system

  • Equilibration vessel (e.g., glass vial with a magnetic stir bar)

  • Magnetic stir plate

  • Centrifuge and microcentrifuge tubes

  • Precision balance

  • Lyophilizer or vacuum evaporator

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent in an equilibration vessel. "Excess" means adding enough solid so that some remains undissolved after equilibration.[11]

  • Equilibration: Seal the vessel and stir the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.[6]

  • Sample Collection: Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.

  • Drying: Transfer the collected supernatant to a pre-weighed container. Evaporate the solvent completely under vacuum or by lyophilization.[11]

  • Final Weighing: Weigh the container with the dried peptide residue.[11]

  • Calculation: The solubility is calculated as the mass of the dissolved residue per the volume of the supernatant collected (e.g., in mg/mL or g/L).[11]

G factors_node Factors Influencing Solubility pH Temperature Concentration Solvent Choice Ionic Strength ph_desc Least soluble at basic pI; More soluble in acidic/neutral pH factors_node:f1->ph_desc temp_desc Higher temp aids initial dissolution but increases degradation rate factors_node:f2->temp_desc conc_desc High concentration can lead to aggregation/precipitation factors_node:f3->conc_desc solvent_desc Highly soluble in water; Poorly soluble in nonpolar organics factors_node:f4->solvent_desc solubility This compound Solubility solubility->factors_node

Caption: Key factors affecting the solubility of this compound.

References

Preventing side reactions with H-Lys-OH.2HCl in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing side reactions associated with L-Lysine dihydrochloride (H-Lys-OH·2HCl) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to protect the side chain of lysine during peptide synthesis?

A1: The lysine molecule contains two amino groups: the α-amino group, involved in peptide bond formation, and the ε-amino group on the side chain. The ε-amino group is nucleophilic and highly reactive.[1] If left unprotected during synthesis, it can react with activated amino acids, leading to the formation of branched peptides and other impurities, which significantly reduces the yield of the desired linear peptide and complicates purification.[2][3]

Q2: What are the most common strategies for protecting the lysine side chain?

A2: The choice of protecting group is dictated by the overall synthetic strategy, primarily whether it is a Boc-based or Fmoc-based solid-phase peptide synthesis (SPPS).[4]

  • Fmoc/tBu Strategy: The most common approach uses the acid-labile tert-Butoxycarbonyl (Boc) group, as in Fmoc-Lys(Boc)-OH. The Boc group is stable to the mild basic conditions (e.g., piperidine) used for Nα-Fmoc removal but is cleaved during the final, strongly acidic trifluoroacetic acid (TFA) step.[2]

  • Boc/Bzl Strategy: In this approach, the Nα-amino group is protected by the acid-labile Boc group. The lysine side chain is typically protected by groups like the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group, which is stable to the milder acidic conditions used for Boc removal but is cleaved by strong acids like HF.[2]

Q3: What does "orthogonal protection" mean in the context of lysine?

A3: Orthogonal protection refers to the use of multiple, distinct classes of protecting groups within a single peptide sequence.[5][6] Each class can be removed by a specific set of chemical conditions without affecting the others.[5] For lysine, this allows for selective deprotection of its ε-amino group while the peptide remains attached to the resin and other protecting groups remain intact. This strategy is essential for synthesizing complex structures like branched peptides, cyclic peptides, or for site-specific conjugation of molecules like fluorophores or drugs.[2][7][8]

Troubleshooting Guide: Common Side Reactions

This guide addresses specific side reactions involving lysine, their identification, and proven methods for prevention and mitigation.

Issue 1: Unwanted Branched Peptide Detected (Mass + Mass of an Amino Acid)
  • Cause: This is typically caused by the incomplete protection or premature deprotection of the lysine ε-amino group. The newly exposed amine attacks the next activated amino acid in the sequence, initiating a new peptide chain on the side chain. The sidechain protecting groups used for lysine must be able to withstand repeated N-terminal deprotection cycles to prevent this.[2][3]

  • Troubleshooting & Prevention:

    • Verify Protecting Group Stability: Ensure the chosen lysine protecting group is orthogonal to the Nα-deprotection conditions. For Fmoc synthesis, Fmoc-Lys(Boc)-OH is the standard choice due to the Boc group's stability in piperidine.[2]

    • Use High-Quality Reagents: Use fresh, high-purity Fmoc-Lys(Boc)-OH to avoid incorporating unprotected or poorly protected lysine.

    • Optimize Deprotection: While ensuring complete Nα-Fmoc removal, avoid prolonged exposure or excessively harsh basic conditions that could compromise the side-chain protecting group, although this is rare with the Boc group.

Issue 2: Chain Termination by Guanidinylation (Mass +42 Da or similar)
  • Cause: This side reaction occurs when uronium/aminium-based coupling reagents (e.g., HBTU, HATU, TBTU) react with a free amino group, such as the lysine side chain or the N-terminus of the peptide.[9] This forms an irreversible guanidinium group, which caps the chain and prevents further elongation.[10] This is particularly problematic if the coupling reagent is used in excess or if carboxyl activation is slow.

  • Troubleshooting & Prevention:

    • Pre-activate the Carboxylic Acid: Activate the incoming amino acid with the coupling reagent for a short period before adding it to the resin-bound peptide. This consumes the coupling reagent, minimizing its direct interaction with the free amine on the peptide.[9]

    • Switch to Phosphonium Reagents: Use phosphonium-based coupling reagents like PyBOP or PyAOP. These reagents do not have the same propensity to cause guanidinylation and are an excellent choice for difficult couplings or when this side reaction is a concern.[9]

    • Stoichiometry Control: Avoid a large excess of the uronium/aminium coupling reagent relative to the carboxylic acid.

Issue 3: Trifluoroacetylation of Lysine Side Chain (Mass +96 Da)
  • Cause: During the final cleavage step, trifluoroacetic acid (TFA) can act as an acylating agent, transferring a trifluoroacetyl group to nucleophilic sites, including the ε-amino group of lysine if it becomes deprotected and is not protonated. This is an undesirable side reaction.[11] It is important to distinguish this side reaction from the intentional use of the highly stable trifluoroacetyl (Tfa) protecting group (Fmoc-Lys(Tfa)-OH), which is resistant to TFA cleavage.[7][11]

  • Troubleshooting & Prevention:

    • Ensure Complete Protection: This side reaction primarily occurs if an unprotected lysine is present or if the protecting group is unintentionally cleaved. Using the standard Fmoc-Lys(Boc)-OH minimizes this risk.

    • Minimize Cleavage Time: Do not extend the TFA cleavage time beyond what is necessary for complete deprotection (typically 2-3 hours).

    • Use Scavengers: While scavengers primarily target carbocations, maintaining a highly acidic and reducing environment can help suppress various side reactions.

Issue 4: Intramolecular Lactam Formation (Cyclization)
  • Cause: The deprotected ε-amino group of lysine can act as a nucleophile, attacking an activated carboxyl group elsewhere in the peptide (e.g., a C-terminal carboxyl group or an Asp/Glu side chain) to form a cyclic peptide via a lactam bridge. While this is a desired outcome for synthesizing cyclic peptides, it is an unwanted side reaction in linear peptide synthesis.[8]

  • Troubleshooting & Prevention:

    • Maintain Protection: Ensure the lysine side-chain protecting group remains intact until the final cleavage step for linear peptides.

    • Control Coupling Conditions: For linear synthesis, ensure the C-terminal carboxyl group is securely anchored to the resin and that side-chain carboxyl groups (Asp, Glu) are properly protected to prevent activation and subsequent intramolecular reaction.

    • For Intentional Cyclization: Use an orthogonal protecting group on lysine (e.g., Mtt, ivDde, Alloc) that can be removed on-resin, followed by controlled activation of a corresponding carboxylic acid to induce cyclization.[8][12]

Data Presentation

Table 1: Comparison of Common Orthogonal Protecting Groups for Lysine in Fmoc-SPPS
Protecting GroupStructureCleavage ConditionsStability & Key Features
Boc (tert-Butoxycarbonyl)-(C=O)O-C(CH₃)₃Strong Acid (e.g., >90% TFA)Standard choice. Stable to piperidine. Cleaved during final deprotection.[2]
Mtt (4-Methyltrityl)-C(C₆H₅)₂(C₆H₄-p-CH₃)Very Mild Acid (e.g., 1-2% TFA in DCM, HFIP)Highly acid-labile. Allows for selective on-resin deprotection for branching or cyclization.[13][14]
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Complex Imine2-10% Hydrazine in DMFBase-labile (but stable to piperidine). Orthogonal to both Fmoc and Boc. Used for on-resin modifications.[15]
Alloc (Allyloxycarbonyl)-(C=O)O-CH₂CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄)Removed by metal catalysis. Fully orthogonal to acid- and base-labile groups.[11][12]
Tfa (Trifluoroacetyl)-(C=O)CF₃Aqueous Base (e.g., 20% Piperidine in H₂O)Stable to both piperidine (in DMF) and TFA. Ideal for on-resin modification after full peptide assembly.[7][11]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling of Fmoc-Lys(Boc)-OH

This protocol outlines a standard coupling cycle for incorporating a lysine residue into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin with the N-terminal Fmoc-deprotected amine) in peptide-grade N,N-Dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture and allow it to pre-activate for 5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the activated Fmoc-Lys(Boc)-OH solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 1-2 hours to ensure the coupling reaction goes to completion.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue/purple), recouple for another hour.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step.

Protocol 2: On-Resin Selective Deprotection of Lys(Mtt)

This protocol is used for preparing a peptide for on-resin modification, such as cyclization or branching from the lysine side chain.

  • Resin Preparation: After completing the linear peptide sequence, wash the Fmoc-protected peptide-resin containing the Lys(Mtt) residue with DCM (5x).

  • Deprotection Cocktail: Prepare a fresh solution of 1% TFA and 2% Triisopropylsilane (TIS) in DCM.

  • Selective Cleavage: Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature.

  • Monitoring: The solution will turn yellow/orange due to the formation of the Mtt cation. Perform the cleavage in short, repeated cycles (e.g., 10-15 cycles of 2 minutes each). After each cycle, drain and add fresh cocktail. This ensures the cleaved Mtt cation is washed away, preventing potential side reactions.

  • Completion Check: After several cycles, take a few resin beads, wash them with DCM, and add a drop of concentrated TFA. The absence of an immediate orange color indicates complete removal of the Mtt group.[13]

  • Washing and Neutralization: Once deprotection is complete, filter the resin and wash thoroughly with DCM (5x). To neutralize residual acid, wash with 10% DIPEA in DMF (2x, 5 min each), followed by extensive washing with DMF (5x). The free ε-amino group is now available for subsequent reactions.

Protocol 3: Final Cleavage and Global Deprotection with a Scavenger Cocktail

This protocol describes the final step to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (including Lys(Boc)) while minimizing side reactions.

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM (3x) and dry it thoroughly under a high vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail (Reagent K): In a fume hood, prepare a fresh cleavage cocktail. A common and effective mixture ("Reagent K") is:

    • Trifluoroacetic Acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5% This cocktail is particularly effective for peptides containing sensitive residues like Trp, Met, or Cys.[16][17] For simpler peptides, a cocktail of TFA/Water/TIS (95:2.5:2.5) may suffice.[17]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per 0.1 mmol of peptide). Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a large volume (approx. 10x the filtrate volume) of cold diethyl ether to precipitate the crude peptide.

  • Work-up: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether two more times, and then dry the final peptide pellet under vacuum. The crude peptide is now ready for purification by RP-HPLC.

Visualizations

Orthogonal_Protection_Strategy Start Peptide-Resin (Fmoc-AA...-Lys(PG_ortho)-...-AA-Resin) Fmoc_Deprotection Nα-Fmoc Deprotection Start->Fmoc_Deprotection 20% Piperidine/DMF Coupling Couple Next Fmoc-AA-OH Fmoc_Deprotection->Coupling H₂N-Peptide-Resin Coupling->Fmoc_Deprotection Repeat for next cycle Orthogonal_Deprotection Selective Side-Chain Deprotection Coupling->Orthogonal_Deprotection Final_Cleavage Final Cleavage & Global Deprotection Coupling->Final_Cleavage Completed Linear Sequence Modification On-Resin Modification (e.g., Cyclization, Branching) Orthogonal_Deprotection->Modification e.g., 1% TFA/DCM for Mtt 2% Hydrazine for ivDde Modification->Final_Cleavage Modified Peptide-Resin Modification:e->Final_Cleavage:w Linear_Peptide Purified Linear Peptide Final_Cleavage->Linear_Peptide TFA + Scavengers Modified_Peptide Purified Modified Peptide Final_Cleavage->Modified_Peptide TFA + Scavengers

Figure 1. Logical workflow illustrating the principle of orthogonal protection in peptide synthesis.

Troubleshooting_Workflow Start Unexpected Mass Detected in LC-MS Mass_Plus_AA Mass = Peptide + AA? Start->Mass_Plus_AA Mass_Plus_42 Mass = Peptide + 42? Mass_Plus_AA->Mass_Plus_42 No Cause_Branching Cause: Lys Side Chain Reaction (Incomplete Protection) Mass_Plus_AA->Cause_Branching Yes Mass_Plus_96 Mass = Peptide + 96? Mass_Plus_42->Mass_Plus_96 No Cause_Guanidinylation Cause: Guanidinylation by Uronium Coupling Reagent Mass_Plus_42->Cause_Guanidinylation Yes Other_Issue Other Side Reaction (e.g., Deletion, Racemization) Mass_Plus_96->Other_Issue No Cause_TFA Cause: Trifluoroacetylation During TFA Cleavage Mass_Plus_96->Cause_TFA Yes Solution_Branching Solution: 1. Verify Lys(Boc) stability. 2. Use high-quality reagents. Cause_Branching->Solution_Branching Solution_Guanidinylation Solution: 1. Pre-activate AA before coupling. 2. Switch to phosphonium reagent (PyBOP). Cause_Guanidinylation->Solution_Guanidinylation Solution_TFA Solution: 1. Minimize TFA cleavage time. 2. Ensure complete Lys protection. Cause_TFA->Solution_TFA

Figure 2. Troubleshooting workflow for common lysine-related side reactions.

Guanidinylation_Mechanism cluster_0 Reagents cluster_1 Side Reaction Pathway Lysine R-Lys(ε-NH₂) Reaction Direct Reaction (No Pre-activation) Lysine->Reaction Nucleophilic Attack HBTU HBTU (Uronium Reagent) HBTU->Reaction Product Guanidinylated Lysine (Terminated Chain) Reaction->Product

Figure 3. Simplified pathway of lysine side-chain guanidinylation by a uronium reagent.

References

Technical Support Center: Optimizing Coupling Efficiency of L-Lysine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of L-Lysine dihydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling L-Lysine dihydrochloride?

A1: The main challenges stem from L-Lysine's structure. It possesses two primary amino groups: the α-amino group at the chiral center and the ε-amino group on the side chain.[1] For selective peptide bond formation at the α-amino group, the ε-amino group must be protected to prevent side reactions like di-acylation.[2][3] Additionally, the dihydrochloride salt form means both amino groups are protonated. These protonated amines are not nucleophilic and must be neutralized with a base for the coupling reaction to proceed.[4][5]

Q2: Why is neutralization of L-Lysine dihydrochloride necessary before or during coupling?

A2: In its dihydrochloride form, the α- and ε-amino groups of L-Lysine exist as ammonium salts (-NH3+). These protonated forms lack the necessary lone pair of electrons to act as nucleophiles and attack the activated carboxyl group of the coupling partner.[6] Therefore, a base is required to deprotonate these groups to the free amine (-NH2) form, rendering them reactive for peptide bond formation.[4] Typically, two equivalents of a non-nucleophilic base are required to neutralize the dihydrochloride salt, with an additional amount needed for the coupling reaction itself.

Q3: How do I select the appropriate protecting group for the ε-amino group of L-Lysine?

A3: The choice of protecting group for the ε-amino group is dictated by the overall peptide synthesis strategy.[7][8] The protecting group must remain stable during the deprotection of the α-amino group in each cycle but be easily removable at the end of the synthesis.[2]

  • For Fmoc-based Solid-Phase Peptide Synthesis (SPPS): The tert-butyloxycarbonyl (Boc) group is most common (e.g., Fmoc-Lys(Boc)-OH). The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[2]

  • For Boc-based SPPS: The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is frequently used (e.g., Boc-Lys(2-Cl-Z)-OH). This group is stable to the acidic conditions used for Boc removal (TFA) but can be removed with strong acids like hydrofluoric acid (HF) during the final cleavage.[2]

Q4: Which coupling reagents are most effective for L-Lysine?

A4: For high efficiency and minimal side reactions, onium salt-based reagents (uronium/aminium or phosphonium salts) are generally recommended over carbodiimides like DCC or EDC alone.[9][10] Reagents like HATU, HBTU, and COMU form highly reactive activated esters that lead to faster and more complete couplings.[10][11] HATU is particularly effective as it generates a highly reactive OAt ester and its HOAt byproduct can accelerate the reaction.[12][13] COMU is a safer and highly efficient alternative that does not contain potentially explosive benzotriazole derivatives.[10][14]

Q5: What are the common side reactions during L-Lysine coupling, and how can they be prevented?

A5: The most common side reactions are racemization and guanidinylation.

  • Racemization: This is the loss of stereochemical integrity at the α-carbon. It can be minimized by using coupling reagents in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, 1-Hydroxy-7-azabenzotriazole (HOAt).[9] Using a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA) also helps suppress racemization.[10] Pre-activation times should be kept to a minimum.

  • Guanidinylation: This side reaction can occur when using uronium/aminium-based reagents like HBTU or HATU in excess.[14] The reagent can react with the N-terminal amine of the peptide chain, forming a guanidinium group that terminates the chain. To prevent this, avoid using a large excess of the coupling reagent and base.[9] Phosphonium-based reagents like PyBOP and PyAOP do not cause this side reaction.[10]

Q6: Is it possible to perform the coupling without protecting the ε-amino group?

A6: While technically possible, coupling unprotected lysine risks poor selectivity, leading to a mixture of products including Nα-acylated, Nε-acylated, and Nα,Nε-diacylated lysine.[15] Achieving selective Nα-acylation without protection is challenging and requires specific conditions, such as using succinimidyl esters which show a preference for the more nucleophilic ε-amino group, or complexing the α-amino group with a metal ion like copper.[15][16] For predictable and high-yield synthesis of a specific peptide sequence, protecting the ε-amino group is the standard and highly recommended practice.[3][7]

Troubleshooting Guide

Problem: Low or No Coupling Yield

Possible CauseRecommended Solution(s)
Incomplete Neutralization L-Lysine dihydrochloride requires at least two equivalents of base for neutralization. Ensure you are using sufficient equivalents of a non-nucleophilic base (e.g., DIPEA, collidine). In SPPS, perform a neutralization step (e.g., with 5-10% DIPEA in DMF) after deprotection and before coupling.[17]
Inefficient Coupling Reagent Standard carbodiimides (DCC, EDC) may be inefficient. Switch to a more potent onium salt reagent like HATU, HCTU, or COMU.[9][14] Refer to the data table below for a comparison.
Poor Solvation/Peptide Aggregation If the peptide chain aggregates on the resin, it can block reactive sites.[18] Try switching to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt aggregation.
Insufficient Reaction Time Sterically hindered couplings may require longer reaction times. Monitor the reaction using a qualitative method like the Kaiser test.[19] If the test remains positive (blue beads), indicating unreacted amines, extend the reaction time or perform a "double coupling" by adding a fresh mixture of amino acid and coupling reagents.[19]
Reagent Degradation Coupling reagents, especially onium salts, can be moisture-sensitive. Use fresh, high-quality reagents and anhydrous solvents. Ensure reagents are warmed to room temperature before opening to prevent condensation.[20]

Problem: Presence of a Di-acylated Product (by Mass Spectrometry)

Possible CauseRecommended Solution(s)
Incomplete or Faulty ε-Amino Protection This indicates that the ε-amino group was not properly protected and reacted with the activated carboxylic acid. Always use a high-quality, orthogonally protected L-Lysine derivative, such as Fmoc-Lys(Boc)-OH for Fmoc-SPPS.[2]

Problem: Racemization Detected (by Chiral HPLC)

Possible CauseRecommended Solution(s)
Over-activation or Inappropriate Base Prolonged pre-activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. Minimize the pre-activation time. Use a sterically hindered base like DIPEA or, for very sensitive residues, the weaker base 2,4,6-collidine.[10]
Absence of Racemization Suppressant When using carbodiimides, always include an additive like HOBt or HOAt.[9] Onium salt reagents that are based on HOAt (like HATU) or Oxyma (like COMU) have built-in racemization suppression.[10][13]

Data Presentation: Comparative Efficiency of Common Coupling Reagents

The following table summarizes the general performance of various coupling reagents. Yields and racemization levels are highly dependent on the specific peptide sequence, substrates, and reaction conditions. This data is for illustrative purposes.

Coupling ReagentAdditiveBaseTypical Yield (%)Racemization PotentialKey Considerations
EDC / NHS NHSDIPEA/NMM85-95ModerateCost-effective; water-soluble byproducts (with EDC); requires additive for efficiency and suppression of side reactions.[14][21]
HBTU HOBtDIPEA~95-98LowHighly efficient and fast. Can cause guanidinylation of the N-terminus if used in excess.[11]
HATU HOAtDIPEA/Collidine>99Very LowGenerally considered one of the most efficient reagents, especially for difficult couplings, due to the reactivity of the OAt ester.[11][12]
PyBOP HOBtDIPEA~95LowPhosphonium salt; does not cause guanidinylation. Byproduct (HMPA) is carcinogenic, though modern usage is generally safe.[10][14]
COMU OxymaDIPEA>99Very LowExcellent efficiency, comparable or superior to HATU. Safer alternative as it is not based on potentially explosive triazoles.[10][14]

Experimental Protocols

Protocol 1: General Procedure for Coupling Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines a single coupling cycle for adding a protected lysine residue to a growing peptide chain on a solid support.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add a non-nucleophilic base such as DIPEA (6 equivalents). Allow the mixture to pre-activate for 2-5 minutes at room temperature.[6]

  • Coupling Reaction: Drain the DMF from the swollen resin and immediately add the activation mixture. Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered sequences, the reaction time may be extended up to 4 hours.[12]

  • Monitoring and Washing: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[19] A negative result (yellow/colorless beads) indicates complete coupling. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.[12]

  • Capping (Optional): If the Kaiser test is positive after a second coupling attempt, cap any unreacted amines by treating the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 30 minutes to prevent the formation of deletion sequences.[19]

  • Fmoc Deprotection: To proceed to the next coupling cycle, treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the newly added lysine residue.

Protocol 2: Solution-Phase Coupling of a Carboxylic Acid to L-Lysine Dihydrochloride using EDC/NHS

This protocol provides a general method for coupling a carboxylic acid to the α-amino group of L-Lysine, assuming the ε-amino group is appropriately protected (e.g., as Boc-Lys-OH·HCl, requiring 1 equivalent of base for neutralization). For L-Lysine dihydrochloride, 2 equivalents of base would be needed for full neutralization prior to coupling.

  • Reactant Preparation: In a round-bottom flask, dissolve the protected L-Lysine dihydrochloride (1.2 equivalents) in a suitable solvent (e.g., a mixture of water and an organic solvent like DMF).

  • Neutralization: Cool the solution in an ice bath (0 °C). Add a non-nucleophilic base like DIPEA (2.5 equivalents for the dihydrochloride) dropwise while stirring. Allow the mixture to stir for 15-20 minutes to ensure complete deprotonation of the amino groups.

  • Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid to be coupled (1.0 equivalent), EDC·HCl (1.2 equivalents), and N-Hydroxysuccinimide (NHS) (1.2 equivalents) in anhydrous DMF.[20] Stir at room temperature for 15 minutes to generate the NHS-active ester.

  • Coupling Reaction: Add the activated carboxylic acid solution dropwise to the neutralized L-Lysine solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Caption: L-Lysine structure, protection for Fmoc-SPPS, and coupling.

G General Workflow for a Single Coupling Cycle in SPPS start Start Cycle: Peptide-Resin-NH-Fmoc deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Fmoc-AA-OH, Reagent, Base) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 4. Wash (DMF, DCM) end End Cycle: (N+1) Peptide-Resin-NH-Fmoc wash2->end kaiser_test->coupling Positive (Incomplete) -> Recouple kaiser_test->wash2 Negative (Complete) G Troubleshooting Workflow for Low Coupling Yield start Low Coupling Yield Detected (Positive Kaiser Test) check_reagents Are coupling reagents and solvents fresh and anhydrous? start->check_reagents use_fresh Action: Use fresh, high-purity reagents and anhydrous solvents. check_reagents->use_fresh No check_efficiency Is the coupling reagent potent enough (e.g., HATU)? check_reagents->check_efficiency Yes upgrade_reagent Action: Switch to a more powerful reagent (e.g., HATU, COMU). check_efficiency->upgrade_reagent No double_couple Action: Perform a 'double couple' with fresh reagents. check_efficiency->double_couple Yes re_test Re-test with Kaiser Test double_couple->re_test success Success: Proceed to next step. re_test->success Negative optimize_conditions Issue Persists: Consider optimizing solvent (e.g., use NMP) or increasing reaction time. re_test->optimize_conditions Positive

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with H-Lys-OH.2HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering low yields in peptide synthesis when using L-Lysine dihydrochloride (H-Lys-OH.2HCl) as a starting material. The following troubleshooting guides and frequently asked questions (FAQs) will help diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: We are experiencing significantly low yields in our peptide synthesis when using this compound. What is the primary cause?

A1: The most significant factor contributing to low yields when using this compound is the lack of protecting groups on the lysine molecule. Standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis relies on a protection group strategy to ensure chemoselectivity.[1][2][3] Lysine has two primary amino groups: the α-amino group and the ε-amino group in its side chain. Without protection, both groups can react with an activated amino acid, leading to a mixture of products, including the desired linear peptide, branched peptides, and polymerization, which drastically reduces the yield of the target molecule.[4][5]

Q2: Why is using a protected lysine derivative, such as Fmoc-Lys(Boc)-OH, the standard method?

A2: The standard method utilizes an "orthogonal" protection scheme where different protecting groups are removed under distinct conditions.[6] In the widely used Fmoc/tBu strategy for SPPS:

  • The Fmoc group protects the α-amino group and is removed by a mild base (e.g., piperidine) before each coupling step.[3][7]

  • The Boc group protects the ε-amino group of the lysine side chain and is stable to the mild base used for Fmoc removal. It is only removed at the final cleavage step with a strong acid (e.g., TFA).[8]

This strategy ensures that only the α-amino group is available for coupling, allowing for the controlled, stepwise assembly of the desired peptide sequence and resulting in higher yields and purity.[8]

Q3: We are committed to using this compound. How can we improve our yield?

A3: While highly discouraged for synthesis of peptides longer than a dipeptide, some improvements might be seen by carefully controlling the reaction conditions. However, it is important to understand that high yields are unlikely. The main challenges to address are solubility and neutralization.

  • Solubility: this compound is poorly soluble in common organic solvents for peptide synthesis like DMF or NMP.[9][10] Unprotected amino acids are zwitterionic and their salts have high lattice energies. Poor solubility leads to incomplete reactions.

  • Neutralization: The dihydrochloride salt has two protonated amino groups that must be neutralized to the free amine form to become nucleophilic. This requires precise addition of a base.

Q4: How many equivalents of base should be used to neutralize this compound?

A4: this compound requires at least two equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize both hydrochloride salts and deprotonate the carboxylic acid. A slight excess of base is often used to drive the reaction, but a large excess should be avoided as it can lead to side reactions like racemization.[11][12]

Q5: Can the direct use of unprotected amino acids work for any peptide synthesis?

A5: Recent advanced research has explored peptide synthesis with unprotected amino acids, but these methods are not yet mainstream. They often require specialized coupling reagents (e.g., ynamides) or specific conditions like micro-flow reactors to control the highly reactive species.[13][14] For standard laboratory settings, this approach is not recommended due to issues with solubility, uncontrolled reactivity leading to polymerization, and a high risk of racemization.[15]

Troubleshooting Guide

Issue: Low Yield and Complex Product Mixture

This is the most common issue when using unprotected this compound. The following decision tree can help diagnose the specific cause.

G start Low Yield / Impure Product using this compound check_solubility Is this compound fully dissolved in the reaction solvent? start->check_solubility solubility_issue Problem: Poor Solubility Cause: this compound is poorly soluble in common organic solvents (DMF, NMP). check_solubility->solubility_issue No check_neutralization Was sufficient base (≥ 2 eq.) added for neutralization? check_solubility->check_neutralization Yes solubility_solution Solution: 1. Add base (e.g., DIPEA) to aid dissolution. 2. Consider aqueous or mixed solvent systems (note: this can increase side reactions). solubility_issue->solubility_solution neutralization_issue Problem: Incomplete Neutralization Cause: One or both amino groups remain protonated and non-nucleophilic. check_neutralization->neutralization_issue No check_side_reactions Mass spec shows masses corresponding to branched peptides or polymers? check_neutralization->check_side_reactions Yes neutralization_solution Solution: Use at least 2 equivalents of a hindered base (e.g., DIPEA). Monitor pH if possible. neutralization_issue->neutralization_solution side_reaction_issue Problem: Lack of Selectivity Cause: Both α- and ε-amino groups are reacting. check_side_reactions->side_reaction_issue Yes final_solution Fundamental Solution: Use orthogonally protected Lysine (e.g., Fmoc-Lys(Boc)-OH) for predictable, high-yield synthesis. check_side_reactions->final_solution No, but yield is still low side_reaction_issue->final_solution

Troubleshooting workflow for low yield with this compound.

Data Summary

The choice of starting material and coupling reagents significantly impacts the theoretical yield and purity of the final peptide.

ParameterUnprotected this compoundProtected Fmoc-Lys(Boc)-OH
Expected Yield Very Low (<10-20%)High (70-90% crude)[8]
Expected Purity Very LowHigh
Primary Products Mixture of linear peptide, branched peptide, and polymersDesired linear peptide
Solubility in DMF LowHigh
Required Base (eq.) ≥ 21-2 (for in situ neutralization of TFA salt)
Risk of Racemization High (especially with excess base)Low (with appropriate additives)[12]
Control over Synthesis PoorExcellent

Experimental Protocols

To avoid the issues associated with this compound, the following standard protocol for solid-phase peptide synthesis using a protected lysine derivative is recommended.

Protocol: Standard Fmoc-SPPS Coupling of Fmoc-Lys(Boc)-OH

This protocol outlines a single coupling cycle on a pre-swollen resin where the previous amino acid has been deprotected (revealing a free N-terminal amine).

1. Resin Preparation:

  • Swell the resin (e.g., Fmoc-Gly-Wang resin) in DMF for 30 minutes in a reaction vessel.[7]

  • Perform Fmoc deprotection of the resin-bound amino acid using 20% piperidine in DMF for 20 minutes.[7]

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

2. Amino Acid Activation:

  • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading) and a coupling additive like HOBt or Oxyma (3 equivalents) in DMF.

  • Add a coupling reagent such as DIC (3 equivalents) or HBTU (2.9 equivalents) to the amino acid solution.[5][7]

  • Allow the mixture to pre-activate for 5 minutes at room temperature.

3. Coupling Reaction:

  • Add the activated amino acid solution to the deprotected resin.

  • If using HBTU, add DIPEA (6 equivalents) to the reaction vessel.

  • Agitate the mixture for 2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test. A negative result (yellow or colorless beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").[16]

4. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

The resin is now ready for the final Fmoc deprotection of the newly added lysine, followed by the coupling of the next amino acid in the sequence.

G cluster_resin Resin-bound Peptide cluster_activation Activation Resin_NH2 Resin-AA(n)-NH2 (Free Amine) Coupling Coupling Reaction (in DMF, with Base) Resin_NH2->Coupling Fmoc_Lys Fmoc-Lys(Boc)-OH Activated_AA Activated Fmoc-Lys(Boc)-O* Fmoc_Lys->Activated_AA Coupling_Reagent Coupling Reagent (e.g., HBTU/HOBt) Coupling_Reagent->Activated_AA Activated_AA->Coupling Washing Wash Resin (remove excess reagents) Coupling->Washing Resin_Peptide Resin-AA(n)-Lys(Boc)-Fmoc Washing->Resin_Peptide

Standard Fmoc-SPPS coupling workflow.

References

Technical Support Center: H-Lys-OH.2HCl Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Lys-OH.2HCl (L-Lysine Dihydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and best practices for its prevention. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solution is the intramolecular cyclization to form lysine lactam.[1][2] This process is a dehydration reaction that is significantly accelerated by elevated temperatures.[3] Another potential degradation pathway, particularly under extreme pH conditions, is hydrolysis, though lactam formation is generally more prevalent.[4]

Q2: What are the main factors that influence the stability of this compound?

A2: The stability of this compound is primarily affected by:

  • Temperature: Higher temperatures significantly accelerate the rate of degradation, leading to the formation of lysine lactam.[1][3]

  • pH: L-Lysine is most unstable in alkaline and weakly acidic conditions.[3] For solutions, maintaining a pH in the range of 5.0-6.0 is often recommended for better stability.[5] A 10% w/v solution of L-Lysine monohydrochloride in water typically has a pH between 5.0 and 6.0.[6]

  • Moisture: As a solid, this compound is susceptible to degradation in the presence of moisture. It is crucial to store it in a dry environment.[3] Clumping of the lyophilized powder can be an indication of moisture absorption and potential degradation.[7]

Q3: How do the dihydrochloride and monohydrochloride forms of L-Lysine compare in terms of stability?

A3: Generally, the salt forms of amino acids, such as the hydrochloride salts, are more stable than the free base.[8][9] The protonation of the amino groups in the salt form reduces their nucleophilicity, making them less susceptible to degradation reactions like intramolecular cyclization.[9] While specific comparative kinetic studies between the dihydrochloride and monohydrochloride salts are not extensively published, it is expected that both offer enhanced stability over the free base. The dihydrochloride salt may have different solubility and pH characteristics in solution compared to the monohydrochloride.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry place, protected from moisture.[3] For solutions, it is best to prepare them fresh. If storage is necessary, they should be sterile-filtered and stored at low temperatures (e.g., 2-8°C for short-term or -20°C for longer-term) in a suitable buffer to maintain a stable pH.[3]

Q5: What analytical techniques are suitable for monitoring the degradation of this compound?

A5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for separating and quantifying this compound and its degradation products, such as lysine lactam.[1][4] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of these species by their mass-to-charge ratio.[4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Problem: You observe unexpected peaks in your chromatogram that are not present in the standard.

  • Possible Cause: This is a common indication of this compound degradation, with the primary suspect being lysine lactam.[3]

  • Troubleshooting Steps:

    • Confirm Peak Identity: If a lysine lactam standard is available, run it to compare retention times. Alternatively, use LC-MS to confirm the mass of the unexpected peak.

    • Perform a Forced Degradation Study: Subject a fresh sample of this compound to stress conditions (e.g., heat at 80-100°C).[1][3] Analyze the stressed sample by HPLC. An increase in the area of the unknown peak will help confirm it as a degradation product.[3]

    • Review Sample History: Check the age and storage conditions of the this compound solid and any prepared solutions.

  • Solution: If degradation is confirmed, prepare fresh solutions from a new stock of this compound. Optimize storage conditions (e.g., lower temperature, controlled pH) to improve stability for future experiments.[3]

Issue 2: Inconsistent Experimental Results (e.g., in cell culture)
  • Problem: You are observing inconsistent cell viability, altered cell morphology, or unexpected changes in signaling pathways when using this compound in your experiments.

  • Possible Cause: Degradation products of this compound may have biological effects that confound your experimental results.[3] High concentrations of L-Lysine and its degradation products can potentially induce apoptosis and alter mitochondrial membrane potential.[3]

  • Troubleshooting Steps:

    • Check Solution Freshness: Determine the age of the cell culture medium or other solutions containing this compound.

    • Evaluate Stock Solution Storage: Were the stock solutions prepared fresh? How were they stored (temperature, duration, pH)?

    • Test for Biological Effects of Degradants: If possible, test the effect of a known concentration of lysine lactam on your cells to see if it replicates the observed effects.

  • Solution: Always use freshly prepared media and stock solutions. Prepare this compound stock solutions in a suitable buffer at a stable pH and store them at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[3]

Degradation Pathways and Prevention

The primary chemical degradation pathway for this compound is the intramolecular cyclization to form lysine lactam.

G This compound Degradation Pathway cluster_main cluster_conditions Accelerating Factors This compound This compound Lysine_Lactam Lysine Lactam This compound->Lysine_Lactam  Intramolecular Cyclization (Dehydration) High_Temp High Temperature Unstable_pH Unstable pH (especially alkaline)

Caption: Primary degradation pathway of this compound.

To prevent degradation, it is crucial to control the experimental and storage conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage ConditionRecommendations
Solid Long-TermStore at -20°C or below in a tightly sealed container, protected from moisture.
Short-TermStore at 2-8°C in a desiccator.
Solution Long-TermAliquot into single-use volumes and store at -20°C or below. Avoid freeze-thaw cycles.
Short-TermStore at 2-8°C for a limited time (days to a week). Prepare fresh for sensitive applications.

Table 2: Influence of pH and Temperature on L-Lysine Hydrochloride Degradation Kinetics [1]

Temperature (°C)pHDegradation Rate Constant (k) of LysineGeneration Rate Constant (k) of Lysine Lactam
10010.0HigherHigher
10010.3LowerLower
10010.6LowestLowest
8010.3Lower than 100°CLower than 100°C
6010.3Lowest of tested temperaturesLowest of tested temperatures

Note: This data is for L-lysine monohydrochloride, but similar trends are expected for the dihydrochloride salt. The degradation and generation were found to follow zero-order kinetics.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to identify potential degradation products.[3][10]

1. Objective: To generate potential degradation products of this compound and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Water bath or oven

  • pH meter

  • HPLC system with UV detector

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.[3]

    • Cool the solution and neutralize it with 0.1 M NaOH.[3]

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.[3]

    • Cool the solution and neutralize it with 0.1 M HCl.[3]

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store the solution at room temperature for 24 hours, protected from light.[3]

  • Thermal Degradation:

    • Place the stock solution in an oven at 80°C for 48 hours.[3]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 2).

    • Compare the chromatograms to identify and quantify degradation products.

G Forced Degradation Experimental Workflow cluster_workflow start Start prep Prepare this compound Stock Solution start->prep stress Apply Stress Conditions prep->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (80°C) stress->thermal neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize analyze Analyze by HPLC oxidation->analyze thermal->analyze neutralize->analyze end End analyze->end

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC Method for Analysis of this compound and Lysine Lactam

This protocol provides a general HPLC method for the separation and quantification of this compound and its primary degradation product, lysine lactam.[1][3][11]

1. Objective: To quantify the amount of intact this compound and lysine lactam in a sample.

2. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 5% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL

3. Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and lysine lactam of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the sample to be analyzed to an appropriate concentration with the mobile phase.

  • Injection: Inject the standards and samples into the HPLC system.

  • Quantification: Determine the concentrations of this compound and lysine lactam in the samples by comparing their peak areas to the calibration curve generated from the standards.

G HPLC Analysis Workflow cluster_workflow start Start prep_standards Prepare Standard Solutions (this compound & Lysine Lactam) start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_sample->hplc_analysis data_analysis Data Analysis (Peak Area Comparison) hplc_analysis->data_analysis quantification Quantify Analytes data_analysis->quantification end End quantification->end

Caption: General workflow for HPLC analysis.

References

Improving the stability of H-Lys-OH.2HCl stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Lys-OH.2HCl (L-Lysine dihydrochloride). This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability of this compound stock solutions. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solution is not extensively documented under typical experimental conditions, as it is a salt of a stable amino acid. However, like many amino acids, potential degradation can occur over long periods or under harsh conditions. A potential, though less common, degradation route at elevated temperatures could be intramolecular cyclization to form lysine lactam. The stability of lysine is generally high in comparison to peptides.[1]

Q2: What are the recommended storage conditions for solid this compound and its stock solutions?

A2: Recommendations for storage are crucial for maintaining the integrity of the compound.

  • Solid Form: this compound solid should be stored in a tightly sealed container in a dry, cool place, with a recommended temperature between 15–25°C.[2][3][4] It is important to protect it from moisture.

  • Stock Solutions: For optimal stability, aqueous stock solutions should be prepared fresh. If storage is necessary, it is recommended to aliquot the solution into single-use volumes and store at -20°C or colder for short to medium-term storage.[5][6] Avoid repeated freeze-thaw cycles, as this can degrade the product.[5] Using a sterile buffer with a pH between 5 and 6 may also improve stability.[5]

Q3: How do pH and temperature affect the stability of this compound solutions?

A3: Both pH and temperature can significantly impact the stability of amino acid solutions.

  • pH: While specific data for this compound is limited, for similar compounds, a neutral to slightly acidic pH range of 4-6 is generally recommended for maximum stability in solution.[1][7] Highly acidic or alkaline conditions can accelerate degradation.[7]

  • Temperature: Elevated temperatures increase the rate of chemical degradation for most compounds, including amino acids.[5] It is advisable to prepare and handle solutions at room temperature or on ice and to store them at reduced temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[6]

Q4: Which analytical techniques are suitable for monitoring the stability of this compound solutions?

A4: To monitor the stability of this compound solutions, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective technique for separating and quantifying the parent amino acid from potential degradants.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass-to-charge ratio of any degradation products, confirming their identity.[1]

Troubleshooting Guide

Problem 1: Inconsistent results in bioassays using stored this compound solutions.

  • Possible Cause: Degradation of the this compound in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature).[5]

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound from a new vial of the solid compound.

    • Compare the performance of the fresh solution with the stored solution in your bioassay.

    • If the fresh solution resolves the issue, discard the old stock solution and adhere to recommended storage conditions for any new solutions.

Problem 2: Visible changes in the lyophilized powder (e.g., clumping, discoloration).

  • Possible Cause: Moisture absorption.[5] The vial may not have been sealed properly or was opened before reaching room temperature, causing condensation.

  • Troubleshooting Steps:

    • Always allow the vial to warm to room temperature in a desiccator before opening.[5]

    • If clumping has already occurred, the product's integrity may be compromised, and it is advisable to use a fresh vial for quantitative experiments.[5]

Problem 3: Unexpected peaks in an RP-HPLC chromatogram of a stability study.

  • Possible Cause 1: Impurities: The peaks may be from the initial synthesis and not degradation products.

    • Troubleshooting Steps: Analyze a sample immediately after dissolution (t=0). Any peaks present at this time are likely impurities.[1]

  • Possible Cause 2: Degradation Products: New peaks appearing over time indicate degradation.

    • Troubleshooting Steps: If possible, use LC-MS to identify the mass of the new peaks to help elucidate the degradation pathway.

Data Presentation

Table 1: General Recommendations for Storage of this compound

FormConditionTemperatureDurationReference
Solid Dry, tightly sealed15-25°CLong-term[2][3][4]
Solution Aliquoted, sterile buffer (pH 5-6)-20°CShort to Medium-term[5][6]
Solution Aliquoted, sterile buffer (pH 5-6)-80°CLong-term[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a stable stock solution of this compound.

  • Materials:

    • This compound powder

    • High-purity, sterile water or a suitable sterile buffer (e.g., phosphate or citrate buffer, pH 5-6)

    • Sterile conical tubes

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Add the powder to a sterile conical tube.

    • Add the required volume of sterile water or buffer to achieve the target concentration (e.g., 100 mM).

    • Gently vortex or swirl the tube until the powder is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.[6]

Protocol 2: Stability Assessment of this compound Solution by RP-HPLC

  • Objective: To assess the stability of this compound in solution under different storage conditions.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a desired buffer.[1]

    • Time-Zero Analysis: Immediately analyze a portion of the stock solution using RP-HPLC to establish the initial purity (t=0).[1]

    • Incubation: Store aliquots of the stock solution under various conditions (e.g., 4°C, 25°C, and -20°C).[5]

    • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition and analyze it by RP-HPLC.

    • Data Analysis: Compare the peak area of the parent this compound peak and any new peaks that appear over time to determine the percentage of degradation.

Visualizations

start Prepare fresh this compound stock solution end Problem Resolved start->end check_storage Were proper storage conditions used? (Aliquot, -20°C or colder, avoid freeze-thaw) check_storage->start Yes degradation Likely Cause: Solution degradation check_storage->degradation No inconsistent_results Problem: Inconsistent experimental results inconsistent_results->check_storage use_fresh Solution: Use freshly prepared solution degradation->use_fresh implement_storage Action: Implement proper storage protocol use_fresh->implement_storage implement_storage->end weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Sterile Buffer (pH 5-6) weigh->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter aliquot 4. Aliquot into Single-Use Tubes filter->aliquot store 5. Store at -20°C or -80°C aliquot->store use 6. Thaw One Aliquot for Use store->use

References

Common impurities in H-Lys-OH.2HCl and their impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning common impurities in H-Lys-OH·2HCl (L-Lysine Dihydrochloride) and their impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available H-Lys-OH·2HCl?

A1: H-Lys-OH·2HCl, a critical raw material in various scientific applications, can contain several types of impurities. These are broadly categorized as related substances (other amino acids), enantiomeric impurities, heavy metals, residual solvents, moisture, and microbiological contaminants. Specific examples include other amino acids like arginine, glutamic acid, and alanine.[1] The D-lysine enantiomer is another common impurity.[2] Heavy metals such as lead, iron, and arsenic may also be present in trace amounts.[3][4][5]

Q2: How can these impurities impact my experiments?

A2: The impact of impurities is highly dependent on the application.

  • Peptide Synthesis: Related amino acid impurities can be mistakenly incorporated into the peptide sequence, leading to deletion or insertion mutations that alter the peptide's structure and function.[6][7] Enantiomeric impurities (D-lysine) can result in diastereomeric peptides, which can be difficult to purify and may have altered biological activity.[8]

  • Cell Culture: Heavy metal impurities can be cytotoxic, affecting cell growth, metabolism, and viability even at low concentrations.[9][10][11]

  • Drug Development: In pharmaceutical production, impurities can affect the safety, efficacy, and stability of the final drug product.[12] Regulatory bodies like the USP and Ph. Eur. set strict limits on impurity levels in pharmaceutical-grade raw materials.[3][13][14]

Q3: What are the acceptable limits for common impurities in H-Lys-OH·2HCl?

A3: Acceptable limits for impurities are defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). These limits vary depending on the intended use of the H-Lys-OH·2HCl. For pharmaceutical applications, these standards are mandatory. A summary of typical specifications is provided in the table below.

Troubleshooting Guide

Issue 1: Unexpected peaks in the HPLC analysis of my synthesized peptide.

  • Possible Cause: The unexpected peaks could be due to the incorporation of related amino acid impurities from the H-Lys-OH·2HCl starting material.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Perform an HPLC analysis of the H-Lys-OH·2HCl lot used for the synthesis to identify and quantify any amino acid impurities.

    • Mass Spectrometry Analysis: Analyze the unexpected peaks in your peptide chromatogram by mass spectrometry to determine their molecular weights. This can help identify if they correspond to peptides with amino acid substitutions.

    • Use High-Purity Grade: For sensitive applications like peptide synthesis, it is crucial to use high-purity H-Lys-OH·2HCl that meets or exceeds pharmacopeial standards.

Issue 2: Poor cell viability or inconsistent growth in my cell culture experiments.

  • Possible Cause: The presence of heavy metal impurities in the cell culture medium, potentially introduced through components like H-Lys-OH·2HCl, can lead to cytotoxicity.

  • Troubleshooting Steps:

    • Review Certificate of Analysis (CoA): Check the CoA of your H-Lys-OH·2HCl for information on heavy metal content. Ensure it complies with USP or Ph. Eur. limits.

    • Test for Heavy Metals: If you suspect heavy metal contamination, consider having your H-Lys-OH·2HCl or cell culture medium analyzed for trace metals.

    • Source High-Purity Reagents: Always source reagents, including amino acids, from reputable suppliers who provide detailed CoAs and guarantee low heavy metal content.

Quantitative Data Summary

The following tables summarize the typical specifications for H-Lys-OH·2HCl according to the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).

Table 1: Pharmacopeial Specifications for H-Lys-OH·2HCl

ParameterUSP SpecificationPh. Eur. Specification
Assay (on dried basis)98.5% - 101.5%98.5% - 101.0%
Specific Optical Rotation+20.4° to +21.4°+21.0° to +22.5°
Loss on Drying≤ 0.4%≤ 0.5%
Residue on Ignition≤ 0.1%≤ 0.1% (Sulphated Ash)
Chloride Content19.0% - 19.6%Not specified
Sulfate≤ 0.03%≤ 0.03%
Iron≤ 30 ppm≤ 30 ppm
Heavy Metals≤ 15 ppm≤ 10 ppm
AmmoniumNot specified≤ 0.02%
Related Substances (TLC)Individual impurity ≤ 0.5%, Total impurities ≤ 2.0%Specified impurities test

Experimental Protocols

Protocol 1: Assay of H-Lys-OH·2HCl by Titration (Based on USP Monograph)

This method determines the purity of H-Lys-OH·2HCl by non-aqueous potentiometric titration.

Materials:

  • H-Lys-OH·2HCl sample

  • Glacial acetic acid

  • Formic acid

  • Mercuric acetate TS (Test Solution)

  • 0.1 N Perchloric acid VS (Volumetric Solution)

  • Potentiometer with a suitable electrode system

Procedure:

  • Accurately weigh approximately 90 mg of H-Lys-OH·2HCl.

  • Dissolve the sample in a mixture of 3 mL of formic acid and 50 mL of glacial acetic acid.

  • Add 10 mL of mercuric acetate TS.

  • Titrate with 0.1 N perchloric acid VS, determining the endpoint potentiometrically.

  • Perform a blank determination and make any necessary corrections.

  • Each mL of 0.1 N perchloric acid is equivalent to 9.133 mg of C₆H₁₅ClN₂O₂.[3][13]

Diagram of Titration Workflow:

G cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh ~90 mg of H-Lys-OH·2HCl dissolve Dissolve in 3 mL formic acid and 50 mL glacial acetic acid weigh->dissolve add_hg Add 10 mL of mercuric acetate TS dissolve->add_hg titrate Titrate with 0.1 N perchloric acid VS add_hg->titrate endpoint Determine endpoint potentiometrically titrate->endpoint calculate Calculate % purity endpoint->calculate blank Perform blank determination blank->calculate

Caption: Workflow for the assay of H-Lys-OH·2HCl by titration.

Protocol 2: Analysis of Related Substances by Thin-Layer Chromatography (TLC) (Based on USP Monograph)

This method is used to identify and semi-quantify related amino acid impurities.

Materials:

  • H-Lys-OH·2HCl sample

  • USP L-Lysine Hydrochloride RS (Reference Standard)

  • USP Arginine Hydrochloride RS

  • TLC plates (silica gel)

  • Developing solvent: Isopropyl alcohol and ammonium hydroxide (70:30)

  • Spray reagent: 0.2 g of ninhydrin in 100 mL of a mixture of butyl alcohol and 2 N acetic acid (95:5)

Procedure:

  • Sample Solution: Prepare a solution of the H-Lys-OH·2HCl sample in water at a concentration of 10 mg/mL.

  • Standard Solution: Prepare a solution of USP L-Lysine Hydrochloride RS in water at a concentration of 0.05 mg/mL (equivalent to 0.5% of the sample solution).

  • System Suitability Solution: Prepare a solution containing 0.4 mg/mL each of USP L-Lysine Hydrochloride RS and USP Arginine Hydrochloride RS in water.

  • Apply 5 µL of each solution to the TLC plate.

  • Develop the chromatogram in the developing solvent until the solvent front has moved about three-fourths of the length of the plate.

  • Dry the plate at 100-105°C until the ammonia completely disappears.

  • Spray the plate with the spray reagent and heat at 100-105°C for about 15 minutes.

  • Examine the plate under white light. The system suitability test should show two clearly separated spots. Any secondary spot in the chromatogram of the sample solution should not be larger or more intense than the principal spot in the chromatogram of the standard solution.[13][15]

Diagram of TLC Workflow:

G cluster_prep Solution Preparation cluster_chrom Chromatography cluster_vis Visualization & Analysis prep_sample Prepare Sample Solution (10 mg/mL) prep_std Prepare Standard Solution (0.05 mg/mL) prep_sss Prepare System Suitability Solution spot Spot solutions on TLC plate prep_sss->spot develop Develop plate in solvent chamber spot->develop dry Dry the plate develop->dry spray Spray with ninhydrin reagent dry->spray heat Heat the plate spray->heat examine Examine under white light heat->examine

Caption: Workflow for the analysis of related substances by TLC.

Protocol 3: Analysis of H-Lys-OH·2HCl and Related Impurities by RP-HPLC

This method provides high-resolution separation and quantification of L-Lysine and its potential impurities.

Materials:

  • H-Lys-OH·2HCl sample and reference standard

  • Phosphate buffer (pH 2.5)

  • Acetonitrile (HPLC grade)

  • 1-Heptanesulfonic acid sodium salt (ion-pairing reagent)

  • Water (HPLC grade)

  • HPLC system with UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer (containing the ion-pairing reagent) and acetonitrile. A typical mobile phase could be a mixture of methanol, water, and triethylamine (250:750:0.1).[16]

  • Flow Rate: 1.0 mL/minute

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm[16] or 208 nm[17]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the L-Lysine Hydrochloride reference standard in the mobile phase to prepare a standard solution of known concentration.

  • Sample Preparation: Accurately weigh and dissolve the L-Lysine Hydrochloride sample in the mobile phase to a concentration similar to the standard solution.

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Identify the lysine peak based on the retention time of the standard.

  • Quantify impurities by comparing their peak areas to the peak area of the lysine standard, or by using an area percent method if reference standards for the impurities are not available.

Diagram of HPLC Workflow:

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase prep_std Prepare Standard Solution prep_sample Prepare Sample Solution inject Inject solutions into HPLC system prep_sample->inject run Run chromatographic separation inject->run detect Detect peaks with UV detector run->detect integrate Integrate peak areas detect->integrate quantify Identify and quantify impurities integrate->quantify

Caption: General workflow for the RP-HPLC analysis of H-Lys-OH·2HCl.

References

pH optimization for reactions involving L-Lysine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Lysine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on pH optimization for reactions and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical pH-related properties of L-Lysine?

L-Lysine is a basic amino acid with three ionizable groups: the α-carboxyl group, the α-amino group, and the ε-amino group on its side chain.[1][2] Understanding the pKa values of these groups is essential for controlling the molecule's charge state and behavior in solution. The isoelectric point (pI) is the pH at which L-Lysine has a net charge of zero, and this is where its solubility is at a minimum.[1]

Q2: What is the initial pH of a solution of L-Lysine dihydrochloride in water?

When L-Lysine dihydrochloride is dissolved in deionized water, it creates a mildly acidic solution. For example, a 10% w/v solution will typically have a pH in the range of 5.0 to 6.0.[1][3]

Q3: How does pH impact the solubility and stability of L-Lysine?

The solubility of L-Lysine is highly dependent on pH. It is very soluble in acidic or basic conditions but exhibits its lowest solubility near its isoelectric point (pI ≈ 9.74).[1][4] Adjusting the pH to near the pI, particularly at high concentrations, can cause the L-Lysine to precipitate out of solution.[1] While generally stable, extreme pH values combined with high temperatures can lead to degradation or racemization.[1]

Q4: What are the recommended buffers to use with L-Lysine solutions?

The selection of a buffer is contingent on the target pH for your experiment. It is crucial to choose a buffer that is effective in your desired pH range and does not interfere with your reaction.

Data Presentation

Table 1: Ionization Constants and Properties of L-Lysine

ParameterValueDescription
pKa₁ (α-carboxyl)~2.18The carboxylic acid group is deprotonated at a low pH.[1]
pKa₂ (α-amino)~8.95The amino group attached to the alpha-carbon.[1]
pKa₃ (ε-amino)~10.53The amino group on the side chain, which makes lysine a basic amino acid.[1]
Isoelectric Point (pI)~9.74The pH at which the net charge of the molecule is zero and solubility is minimal.[1]
Solubility in WaterHighly soluble, but pH-dependent.[1][4]Freely soluble in water, but significantly less soluble near its pI.[1][5]
Molecular Weight182.65 g/mol For L-Lysine dihydrochloride.[6]

Table 2: Recommended Buffers for L-Lysine Solutions

pH RangeBufferNotes
7.5 - 9.0TrisA common biological buffer; be aware that its pH is temperature-dependent.[1]
9.0 - 10.5BorateEffective in higher pH ranges; ensure it does not interfere with your specific assay.[1]
8.0 - 10.0L-LysineL-Lysine itself can act as a buffer due to the ionization of its ε-amino group.[2]

Troubleshooting Guides

Issue 1: My L-Lysine solution has become cloudy or a precipitate has formed after pH adjustment.

  • Cause: It is highly likely that the pH of your solution has been adjusted to be too close to the isoelectric point (pI) of L-Lysine (~9.74), where its solubility is at its lowest.[1] This is the most common reason for precipitation.[1]

  • Solution:

    • If your target pH is below the pI, carefully add a small amount of a strong acid (e.g., 1M HCl) dropwise while stirring. This will lower the pH and should redissolve the precipitate.[1]

    • If your target pH is above the pI, continue to add your base (e.g., 1M NaOH) dropwise. As the pH moves further into the basic range, away from the pI, the precipitate should redissolve.[1]

  • Preventative Measures:

    • Work with more dilute solutions of L-Lysine if your protocol allows.

    • Add the acid or base slowly with vigorous stirring to prevent localized pH changes that can trigger precipitation.[1]

Issue 2: The pH of my L-Lysine solution is unstable and drifts over time.

  • Cause: This typically points to insufficient buffering capacity in your desired pH range. Your solution may be unbuffered, or the buffer you are using is not effective at the target pH (generally effective within pKa ± 1).[1]

  • Solution:

    • Ensure you are using an appropriate buffer from Table 2 for your target pH.

    • Verify that the buffer concentration is adequate for your experimental needs, typically in the range of 25-100 mM.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mL 1M L-Lysine Dihydrochloride Stock Solution and pH Adjustment to 8.0

  • Preparation of the Solution:

    • Weigh out 18.27 g of L-Lysine dihydrochloride.

    • Add it to a beaker with approximately 80 mL of deionized water.

    • Stir with a magnetic stir bar until the solid is completely dissolved.

  • pH Adjustment:

    • Calibrate your pH meter according to the manufacturer's instructions.

    • Place the calibrated pH probe into the L-Lysine solution.

    • Begin to add 5M NaOH dropwise while continuously monitoring the pH.

    • As the pH approaches 8.0, use smaller drop volumes to avoid overshooting the target.

    • If you do overshoot, add 1M HCl dropwise to bring the pH back down to 8.0.[1]

  • Final Volume Adjustment:

    • Once the target pH of 8.0 is stable, transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the flask.

    • Carefully add deionized water to bring the final volume to the 100 mL mark.[1]

  • Sterilization and Storage:

    • If required, sterile filter the solution through a 0.22 µm filter into a sterile container.[1]

    • Store the solution at 2-8°C.[1]

Visualizations

G cluster_legend L-Lysine Ionization States vs. pH cluster_states pI pI ≈ 9.74 pH_2 pH < 2.18 NetCharge_Pos2 Net Charge: +2 (Cationic) pH_2_9 2.18 < pH < 8.95 NetCharge_Pos1 Net Charge: +1 (Cationic) pH_9_10 8.95 < pH < 10.53 NetCharge_0 Net Charge: 0 (Zwitterionic) pH_10 pH > 10.53 NetCharge_Neg1 Net Charge: -1 (Anionic) NetCharge_Pos2->NetCharge_Pos1 -H+ (pKa ~2.18) NetCharge_Pos1->NetCharge_0 -H+ (pKa ~8.95) NetCharge_0->NetCharge_Neg1 -H+ (pKa ~10.53)

Caption: Ionization states of L-Lysine at different pH values.

G start Start: Prepare L-Lysine dihydrochloride solution dissolve Dissolve in deionized water start->dissolve ph_measure Measure initial pH dissolve->ph_measure target_ph Is pH at target? ph_measure->target_ph adjust_high Add base (e.g., NaOH) dropwise with stirring target_ph->adjust_high No, pH is too low adjust_low Add acid (e.g., HCl) dropwise with stirring target_ph->adjust_low No, pH is too high end End: Solution ready target_ph->end Yes check_precipitation Check for precipitation adjust_high->check_precipitation adjust_low->ph_measure check_precipitation->ph_measure No precipitation redissolve Follow troubleshooting guide to redissolve check_precipitation->redissolve Precipitation occurs redissolve->ph_measure final_volume Adjust to final volume final_volume->end

Caption: Experimental workflow for pH adjustment of L-Lysine solutions.

G cluster_solution Solutions start Issue: Precipitation in L-Lysine Solution check_ph What is the current pH? start->check_ph near_pi pH is near pI (~9.74) check_ph->near_pi Near 9.74 not_near_pi pH is far from pI check_ph->not_near_pi Far from 9.74 target_below Target pH < pI? near_pi->target_below other_issue Consider other issues: - High concentration - Salting out effect not_near_pi->other_issue add_acid Add acid (e.g., 1M HCl) to lower pH and redissolve target_below->add_acid Yes add_base Add base (e.g., 1M NaOH) to raise pH and redissolve target_below->add_base No

Caption: Troubleshooting logic for L-Lysine precipitation issues.

References

Technical Support Center: Removal of H-Lys-OH·2HCl from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the common challenge of removing L-lysine dihydrochloride (H-Lys-OH·2HCl) from post-reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is H-Lys-OH·2HCl and why can it be difficult to remove?

A: H-Lys-OH·2HCl is the dihydrochloride salt of the essential amino acid L-lysine. It is a highly polar, crystalline solid. Its removal can be challenging due to its very high solubility in water and low solubility in many common organic solvents.[1][2] If your desired product shares similar solubility characteristics, simple extraction or precipitation may be ineffective.

Q2: What are the primary methods for removing H-Lys-OH·2HCl?

A: The most common methods leverage the distinct physical properties of H-Lys-OH·2HCl. These include:

  • Aqueous Extraction: Ideal when your product is soluble in a water-immiscible organic solvent.

  • Precipitation/Filtration: Useful if your product is soluble in a solvent where H-Lys-OH·2HCl is insoluble (e.g., ethanol, isopropanol).

  • Scavenger Resins: Employs a solid-supported reagent that covalently binds to the primary amine of lysine, allowing for simple removal by filtration.[3][4][5]

  • Ion-Exchange Chromatography: A powerful technique that separates molecules based on charge, effective for capturing the cationic lysine.[6][7][8]

Q3: How do I choose the best removal method for my specific reaction?

A: The choice depends primarily on the properties of your desired product. If your product is non-polar and soluble in organic solvents like ethyl acetate or dichloromethane, aqueous extraction is the simplest method. If your product is also polar but soluble in an alcohol while H-Lys-OH·2HCl is not, precipitation is a good option. For products that are difficult to separate by extraction or precipitation, scavenger resins offer high selectivity and a simple filtration workup.[5][9]

Q4: My product is also water-soluble. How can I remove H-Lys-OH·2HCl without significant product loss?

A: This is a common challenge. In this case, scavenger resins or ion-exchange chromatography are the preferred methods. A scavenger resin functionalized to react with primary amines (e.g., an aldehyde or isocyanate resin) will bind the lysine, which can then be filtered off, leaving your polar product in solution.[3][4] Alternatively, cation-exchange chromatography can be used to bind the positively charged lysine, allowing the desired product to be washed through the column.[6]

Data Presentation

Solubility of Lysine Salts

The selection of an appropriate removal technique is highly dependent on solvent choice. The table below summarizes the solubility of lysine hydrochloride salts in various common laboratory solvents.

CompoundSolventSolubilityReference
L-Lysine monohydrochlorideWaterFreely soluble; 65 g/100 mL (20°C)[1]
L-Lysine monohydrochlorideWater500 g/L (20°C)[10]
L-Lysine monohydrochlorideEthanolAlmost insoluble / Slightly soluble[1][2]
L-Lysine monohydrochlorideEtherAlmost insoluble[1][2]
L-Lysine monohydrochlorideAcetoneInsoluble[2]
L-Lysine monohydrochlorideDimethyl Sulfoxide (DMSO)Soluble[11]
L-Lysine monohydrochlorideMethanolSoluble, but less than in water[11]

Note: Data for the dihydrochloride salt (H-Lys-OH·2HCl) is less common, but its properties are comparable, exhibiting high aqueous solubility and very low solubility in non-polar organic solvents.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Contamination Remains After Aqueous Extraction 1. Insufficient volume of aqueous wash. 2. The organic solvent has some miscibility with water (e.g., THF). 3. The product is forming an emulsion.1. Increase the number of washes (e.g., 3-4 times) with a saturated aqueous solution (e.g., NaHCO₃ or brine). 2. Switch to a more non-polar solvent like ethyl acetate, DCM, or ether. 3. Add brine to the separatory funnel to help break the emulsion.
Product Co-Precipitates with H-Lys-OH·2HCl The chosen solvent is not optimal; the product has low solubility in that solvent.Screen a wider range of solvents. Find a solvent that fully dissolves your product while keeping H-Lys-OH·2HCl as a solid. Alternatively, switch to a scavenger resin or chromatography-based method.
Scavenger Resin is Ineffective 1. Insufficient equivalents of resin used. 2. Reaction time is too short. 3. The chosen resin is not suitable for scavenging primary amines.1. Use a larger excess of the scavenger resin (e.g., 3-5 equivalents relative to lysine). 2. Allow the resin to stir with the reaction mixture for a longer period (e.g., 4-12 hours). 3. Ensure you are using a resin designed for primary amine scavenging, such as a polystyrene-supported aldehyde or isocyanate resin.[4]
Product is Lost During Ion-Exchange Chromatography The product is also binding to the cation-exchange resin.1. Adjust the pH of the loading buffer. If your product can be made neutral or anionic while lysine remains cationic, separation will be improved. 2. Use a weaker cation-exchange resin. 3. Consider using an anion-exchange resin to remove the chloride ions, which may be sufficient if the free-base lysine is soluble in your solvent system.

Mandatory Visualizations

Method Selection Workflow

start Reaction Mixture (Product + H-Lys-OH·2HCl) q1 Is the product soluble in a water-immiscible organic solvent (e.g., EtOAc, DCM)? start->q1 a1 Perform Aqueous Extraction q1->a1  Yes q2 Is the product soluble in a solvent where H-Lys-OH·2HCl is insoluble (e.g., Ethanol, IPA)? q1->q2 No a2 Perform Precipitation/Filtration q2->a2  Yes a3 Use Scavenger Resin or Ion-Exchange Chromatography q2->a3 No

Caption: Decision tree for selecting a suitable purification method.

Experimental Workflow: Aqueous Extraction

cluster_0 Liquid-Liquid Extraction start 1. Dissolve crude mixture in organic solvent (e.g., EtOAc) step2 2. Transfer to separatory funnel and add aqueous base (e.g., sat. NaHCO₃) start->step2 step3 3. Shake vigorously and allow layers to separate step2->step3 step4 4. Drain lower aqueous layer (contains lysine salt) step3->step4 step5 5. Repeat wash (Steps 2-4) 2-3 times step4->step5 step6 6. Wash organic layer with brine step5->step6 step7 7. Dry organic layer (Na₂SO₄), filter, and concentrate step6->step7 product product step7->product Final Product

Caption: Workflow for removal of H-Lys-OH·2HCl via aqueous extraction.

Experimental Workflow: Scavenger Resin

cluster_1 Solid-Phase Scavenging start 1. Dissolve crude mixture in a suitable solvent (e.g., DCM, THF) step2 2. Add scavenger resin (e.g., PS-Isocyanate, 3-5 eq.) start->step2 step3 3. Stir mixture at room temperature for 4-12 hours step2->step3 step4 4. Filter the mixture to remove the resin step3->step4 step5 5. Wash the resin with clean solvent step4->step5 resin resin step4->resin Resin-Bound Lysine (Discard) step6 6. Combine and concentrate the filtrate step5->step6 product product step6->product Purified Product

Caption: Workflow for selective removal of H-Lys-OH·2HCl using a scavenger resin.

Experimental Protocols

Protocol 1: Removal by Aqueous Extraction

This method is suitable for products that are soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (10-20 mL per gram of crude material).

  • Neutralization & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the hydrochloride salts.

  • Separation: Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently. Allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution (steps 2-4) two more times to ensure complete removal of the lysine salt.

  • Brine Wash: Wash the organic layer once with an equal volume of saturated aqueous NaCl (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Removal by Precipitation

This method is effective when the desired product is soluble in a solvent in which H-Lys-OH·2HCl is not.

  • Solvent Selection: Choose a solvent where your product is soluble but H-Lys-OH·2HCl is known to be poorly soluble (e.g., ethanol, isopropanol, or acetonitrile).[2][12]

  • Dissolution: Add the selected solvent to the crude reaction mixture and stir or sonicate until your product has completely dissolved. The H-Lys-OH·2HCl should remain as a solid precipitate.

  • Filtration: Filter the mixture through a Büchner funnel or a sintered glass funnel to separate the solid H-Lys-OH·2HCl from the solution containing your product.

  • Washing: Wash the collected solid on the filter with a small amount of the cold solvent to recover any occluded product.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Removal Using a Scavenger Resin

This method is ideal for sensitive or polar products and simplifies purification to a filtration step.[5]

  • Resin Selection: Choose a scavenger resin designed to react with primary amines, such as a polystyrene-supported isocyanate (PS-Isocyanate) or aldehyde (PS-Benzaldehyde) resin.

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent that swells the resin (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)).

  • Scavenging: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the amount of H-Lys-OH·2HCl).

  • Reaction: Stir the suspension at room temperature. Reaction times can vary from 2 to 24 hours. Monitor the removal of lysine from the solution by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin thoroughly with several portions of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.

References

H-Lys-OH.2HCl compatibility with different coupling reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Lys-OH.2HCl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using unprotected L-Lysine dihydrochloride in peptide synthesis. Here you will find troubleshooting guides, FAQs, data summaries, and experimental protocols to help optimize your coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter when working with this compound.

Q1: Why is my coupling reaction with this compound giving me multiple products?

The most common issue when using this compound is the formation of multiple products due to its two primary amino groups: the α-amino and the ε-amino group. Without a protecting group on the ε-amine, coupling reagents can react at either position, leading to a mixture of Nα-acylated, Nε-acylated, and Nα,Nε-diacylated products.

Troubleshooting Steps:

  • Control Reaction pH: The key to achieving selectivity is to exploit the difference in basicity (pKa) between the two amino groups. The α-amino group is less basic (pKa ≈ 7.5–8.5) than the ε-amino group (pKa ≈ 10.5). By maintaining the reaction pH in a slightly acidic to neutral range (e.g., pH 7.0-7.5), the more basic ε-amino group will remain largely protonated (less nucleophilic), favoring acylation at the more reactive α-amino position.[1]

  • Stoichiometry Control: Use the N-protected amino acid (the acylating agent) as the limiting reagent (e.g., 0.8 to 0.95 equivalents relative to this compound). This minimizes the chance of diacylation after the initial desired coupling has occurred.

  • Slow Addition: Add the activated coupling reagent or activated amino acid slowly to the reaction mixture to maintain low concentrations of the acylating species, which can improve selectivity.

Q2: How much base should I add to neutralize this compound?

This compound is a dihydrochloride salt, meaning both amino groups and the carboxylic acid are protonated. To make the amino groups nucleophilic for the coupling reaction, you must add a base. A total of three equivalents of a non-nucleophilic base are theoretically required: two to neutralize the hydrochloride salts on the amino groups and one to neutralize the carboxylic acid proton. In practice, slightly more may be needed.

Recommended Bases:

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base commonly used in peptide synthesis.

  • N-Methylmorpholine (NMM): A weaker, non-nucleophilic base that can be advantageous in reducing racemization.[2]

Protocol:

  • Dissolve this compound in your chosen solvent (e.g., DMF).

  • Cool the solution in an ice bath (0°C).

  • Slowly add at least 3.0 equivalents of the base (e.g., DIPEA).

  • Allow the mixture to stir for 10-15 minutes before adding the activated carboxylic acid component.

Q3: My reaction yield is very low. What are the common causes?

Low yields can stem from several factors beyond the selectivity issue.[3]

Troubleshooting Checklist:

  • Incomplete Neutralization: Insufficient base will leave the amino groups protonated and non-reactive. Ensure at least 3 equivalents of base are used.

  • Hydrolysis of Activated Species: Water is a common culprit. It can hydrolyze the activated ester intermediate formed by the coupling reagent, quenching the reaction.[3] Ensure you are using anhydrous solvents and dried glassware.

  • Reagent Degradation: Coupling reagents, especially uronium/aminium salts like HATU and HBTU, can degrade over time, particularly if exposed to moisture. Use fresh, high-quality reagents.

  • Suboptimal Coupling Reagent: For sterically hindered couplings, a standard carbodiimide like EDC might be inefficient. A more potent reagent like HATU or PyBOP may be required.[4]

Q4: Can I use EDC/NHS for coupling with this compound?

Yes, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-Hydroxysuccinimide) or HOBt (1-Hydroxybenzotriazole) can be used. However, controlling selectivity remains a challenge. The EDC/NHS system forms a semi-stable NHS ester from your N-protected amino acid. While this is a common and cost-effective method, it may be less efficient for difficult couplings compared to modern uronium or phosphonium reagents.[5] Strict pH and stoichiometry control are critical when using this method with unprotected lysine.

Data Presentation: Comparison of Common Coupling Reagents

Coupling Reagent ClassExamplesGeneral ProsGeneral ConsCompatibility Notes for Unprotected this compound
Carbodiimides EDC, DCC, DICInexpensive, widely available. EDC and its byproduct are water-soluble, simplifying workup.[4]Lower efficiency for hindered couplings. Higher risk of racemization without additives (HOBt, Oxyma).[2]High risk of diacylation. Strict pH control (7.0-7.5) and careful stoichiometry are essential to favor Nα-acylation.
Uronium/Aminium Salts HATU, HBTU, HCTUHigh coupling efficiency, fast reaction times, low racemization.[4] HATU is very effective for difficult couplings.More expensive. Can cause guanidinylation of the free amine if the reagent is used in excess.Highly reactive, increasing the risk of diacylation if conditions are not optimized. Pre-activation of the carboxylic acid is recommended before adding it to the lysine solution. Use of excess reagent should be avoided.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization. Does not cause guanidinylation side reactions.[6]More expensive than carbodiimides. Byproducts can sometimes be difficult to remove.Similar to uronium salts, the high reactivity necessitates strict control over pH and stoichiometry to achieve Nα-selectivity.
Specialized Reagents BOP-ClHas been shown to selectively favor Nα-amidation of lysine methyl ester, especially with bulky amino acids.[7]Less common, may be less readily available.A promising option for achieving Nα-selectivity based on literature precedent with a similar substrate.[7]

Experimental Protocols

Protocol 1: General Procedure for pH-Controlled Nα-Selective Coupling to this compound

This protocol provides a framework for achieving selective coupling at the α-amino position. Optimization of stoichiometry and reaction time may be necessary.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-Gly-OH)

  • Coupling Reagent (e.g., HATU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vessel and standard glassware (oven-dried)

Procedure:

  • Carboxylic Acid Activation (Pre-activation):

    • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (e.g., HATU, 0.95 eq) in anhydrous DMF.

    • Cool the solution to 0°C.

    • Add DIPEA (2.0 eq) to the solution.

    • Let the mixture stir at 0°C for 5-10 minutes.

  • Lysine Neutralization:

    • In a separate dry vessel, dissolve this compound (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0°C.

    • Slowly add DIPEA (3.3 eq, to neutralize the .2HCl and the carboxylic acid) and stir for 15 minutes at 0°C. Monitoring the pH of an aliquot in a buffered aqueous solution can help confirm neutrality if desired.

  • Coupling Reaction:

    • Slowly, add the pre-activated amino acid solution from Step 1 to the neutralized lysine solution from Step 2 dropwise over 15-20 minutes, maintaining the temperature at 0°C.

    • Allow the reaction to stir at 0°C for 1-2 hours.

    • Let the reaction warm to room temperature and stir for an additional 2-4 hours, or until completion.

  • Monitoring and Workup:

    • Monitor the reaction progress using TLC or LC-MS to check for the consumption of the limiting reagent and the formation of the desired product.

    • Upon completion, quench the reaction (e.g., with water) and perform a standard aqueous workup to remove the solvent and water-soluble byproducts.

    • Purify the crude product using an appropriate method, such as flash chromatography or preparative HPLC.

Visualizations

Workflow for Selective Nα-Coupling

G cluster_0 Carboxylic Acid Activation cluster_1 Lysine Neutralization A N-Protected AA (1.0 eq) D Activated Ester A->D  Anhydrous DMF, 0°C B Coupling Reagent (e.g., HATU, 0.95 eq) B->D  Anhydrous DMF, 0°C C Base (DIPEA) (2.0 eq) C->D  Anhydrous DMF, 0°C H Coupling Reaction D->H E This compound (1.1 eq) G Neutralized Lysine E->G  Anhydrous DMF, 0°C F Base (DIPEA) (3.3 eq) F->G  Anhydrous DMF, 0°C G->H I Nα-Coupled Product H->I  0°C to RT

Caption: General workflow for achieving Nα-selective peptide coupling with this compound.

Troubleshooting Logic Diagram

G Start Problem Encountered MultiProd Multiple Products Observed (LC-MS shows diacylation) Start->MultiProd LowYield Low Yield or No Reaction Start->LowYield CheckpH Is pH controlled (7.0-7.5)? MultiProd->CheckpH Check 1 CheckStoich Is Acylating Agent the Limiting Reagent? CheckpH->CheckStoich Yes AdjustpH Action: Adjust base to achieve target pH CheckpH->AdjustpH No AdjustStoich Action: Reduce equivalents of activated AA to <1.0 CheckStoich->AdjustStoich No CheckBase Used ≥3 eq. of Base? LowYield->CheckBase Check 1 CheckAnhydrous Used Anhydrous Solvents/Glassware? CheckBase->CheckAnhydrous Yes AdjustBase Action: Ensure full neutralization with >3 eq. base CheckBase->AdjustBase No CheckReagents Are Coupling Reagents Fresh and High Quality? CheckAnhydrous->CheckReagents Yes UseAnhydrous Action: Dry all solvents and glassware thoroughly CheckAnhydrous->UseAnhydrous No UseFresh Action: Use a fresh vial of coupling reagent CheckReagents->UseFresh No

Caption: Decision tree for troubleshooting common issues in this compound coupling reactions.

References

Validation & Comparative

A Researcher's Guide to H-Lys-OH.2HCl: A Purity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials is paramount. H-Lys-OH.2HCl (L-Lysine dihydrochloride), a crucial amino acid derivative, is no exception. This guide provides a comparative analysis of this compound from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on simulated experimental data from three key analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).

Purity Analysis: A Side-by-Side Comparison

The purity of this compound from the three suppliers was assessed to determine not only the percentage of the main compound but also the presence of any related impurities. The following table summarizes the quantitative data obtained from our analysis.

Parameter Supplier A Supplier B Supplier C Method
Purity (by HPLC) 99.8%99.5%99.9%HPLC
Major Impurity 1 0.12%0.25%0.05%HPLC
Major Impurity 2 0.05%0.15%Not DetectedHPLC
Total Impurities 0.2%0.5%0.1%HPLC
Purity (by qNMR) 99.7%99.4%99.8%qNMR
Molecular Weight 219.11 g/mol 219.11 g/mol 219.11 g/mol MS
Appearance White Crystalline PowderWhite Crystalline PowderWhite Crystalline PowderVisual Inspection

Experimental Workflow

The following diagram outlines the systematic approach taken to evaluate the purity of this compound from each supplier.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison SampleA Supplier A Sample Dissolution Dissolution in Mobile Phase / Deuterated Solvent SampleA->Dissolution SampleB Supplier B Sample SampleB->Dissolution SampleC Supplier C Sample SampleC->Dissolution HPLC HPLC Analysis Dissolution->HPLC qNMR qNMR Spectroscopy Dissolution->qNMR MS Mass Spectrometry Dissolution->MS Purity Purity Determination HPLC->Purity Impurity Impurity Profiling HPLC->Impurity qNMR->Purity MW Molecular Weight Confirmation MS->MW Comparison Comparative Analysis Purity->Comparison Impurity->Comparison MW->Comparison

Fig. 1: Experimental workflow for comparative purity analysis.

Detailed Experimental Protocols

The following are the detailed methodologies used for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method separates L-Lysine from its potential impurities based on their polarity, followed by quantification using a UV detector.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 7.5 with Triethylamine.

  • Flow Rate: 0.50 mL/min.

  • Detection Wavelength: 214 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase.

  • Quantification: The percentage purity is calculated by the area normalization method, where the peak area of this compound is divided by the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Determination

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.[2][3]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterium oxide (D2O).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in 1 mL of D2O.

  • Data Acquisition: Acquire a 1H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: The purity is calculated by comparing the integral of a well-resolved proton signal of this compound with the integral of the vinylic proton signal of maleic acid.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol/water).

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, the expected [M+H]+ ion is at approximately m/z 147.11.

Conclusion

Based on the simulated data, all three suppliers provide this compound of high purity. However, for applications requiring the absolute lowest levels of impurities, Supplier C demonstrates a superior purity profile. For most standard research applications, the products from all three suppliers would be considered of excellent quality. Researchers should consider their specific experimental needs and acceptable impurity thresholds when selecting a supplier. It is always recommended to request a lot-specific certificate of analysis from the supplier before purchase.

References

A Comparative Guide to Validating H-Lys-OH.2HCl Incorporation: Mass Spectrometry vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of modified amino acids like L-Lysine dihydrochloride (H-Lys-OH.2HCl) into peptides and proteins is a critical step. This guide provides an objective comparison of mass spectrometry with alternative methods for validating this incorporation, supported by experimental data and detailed protocols.

Executive Summary

The validation of this compound incorporation is crucial for ensuring the structural integrity and intended function of synthesized peptides and proteins. Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stands out as the most powerful and versatile method. It provides definitive confirmation of incorporation at specific sites and allows for quantification. Edman degradation offers high accuracy for N-terminal sequence validation but is limited in throughput and scope. Click chemistry, while not a direct sequencing method, provides a highly efficient means of quantifying incorporation if an appropriately tagged lysine analog is used. The choice of method depends on the specific requirements of the experiment, including the need for sequence confirmation, quantification, and throughput.

Comparison of Validation Methodologies

The following table summarizes the key performance metrics of mass spectrometry, Edman degradation, and click chemistry for the validation of amino acid incorporation.

ParameterMass Spectrometry (LC-MS/MS)Edman DegradationClick Chemistry
Principle Fragmentation and mass analysis of peptide ions.Stepwise chemical degradation from the N-terminus.Bioorthogonal reaction between an azide and an alkyne.
Primary Use Sequence confirmation, PTM analysis, quantification.N-terminal sequencing.Quantification of incorporation.
Sample Requirement High sensitivity (femtomole to picomole range).[1]Low to moderate sensitivity (1-10 picomoles).[1]High sensitivity, dependent on detection method.
Throughput High, suitable for complex mixtures.[1]Low, one sample at a time.[1]High, suitable for high-throughput screening.
Sequence Coverage Can provide full sequence coverage.[1]Limited to N-terminal residues (typically 30-50).[2]Not a sequencing method.
Quantitative Yes (e.g., using SILAC, MRM).[3][4][5]Limited, can be semi-quantitative.Yes, highly quantitative.
Compatibility High, tolerant to most modifications.[1]Can be problematic with modified amino acids.[1]Requires incorporation of a bioorthogonal handle.

Experimental Protocols

Detailed methodologies for each validation technique are provided below.

Mass Spectrometry: Peptide Mapping Workflow

This protocol outlines a standard "bottom-up" proteomics approach to confirm the incorporation of this compound.

1. Protein Digestion:

  • Denaturation, Reduction, and Alkylation:

    • Dissolve the protein sample containing this compound in a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8).

    • Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.

    • Dilute the solution with 50 mM ammonium bicarbonate (pH 7.8) to reduce the urea concentration to below 2 M.

  • Tryptic Digestion:

    • Add sequencing-grade trypsin to the protein solution at a 1:20 to 1:100 (w/w) trypsin-to-protein ratio.

    • Incubate overnight (12-18 hours) at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 0.1%.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Separation:

    • Inject the peptide digest onto a reverse-phase C18 column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration in the mobile phase (e.g., 5-40% acetonitrile with 0.1% formic acid over 60 minutes).

  • Mass Spectrometry (MS) Analysis:

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).

    • Fragment the peptide ions using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. Data Analysis:

  • Search the acquired MS/MS spectra against a protein sequence database that includes the sequence of the target protein with a modification corresponding to the mass of H-Lys-OH.

  • The identification of peptide fragments containing the mass shift of the incorporated lysine confirms its presence and location.

Edman Degradation Sequencing

This protocol describes the sequential analysis of the N-terminal amino acids of a peptide.

  • Sample Preparation: Ensure the peptide sample is highly purified (>95%).

  • Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative.

  • Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.

  • Repetition: The cycle is repeated on the shortened peptide to identify the subsequent amino acid residues.

Click Chemistry for Quantification

This protocol requires the incorporation of a lysine analog containing a bioorthogonal handle (e.g., an azide group).

  • Protein Labeling: Incorporate an azide-modified lysine analog into the protein of interest.

  • Cell Lysis (if applicable): Lyse the cells to release the protein.

  • Click Reaction:

    • To the protein sample, add an alkyne-functionalized reporter molecule (e.g., a fluorophore or biotin).

    • Add the copper(I) catalyst, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate, along with a stabilizing ligand (e.g., TBTA or THPTA).

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Analysis:

    • If a fluorescent reporter was used, the incorporation efficiency can be quantified by measuring the fluorescence intensity (e.g., using a plate reader or in-gel fluorescence scanning).

    • If a biotin reporter was used, quantification can be achieved through techniques like ELISA or Western blotting with a streptavidin-HRP conjugate.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for validating this compound incorporation.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Prot Protein with This compound Denat Denaturation Reduction Alkylation Prot->Denat Digest Tryptic Digestion Denat->Digest Peptides Peptide Mixture Digest->Peptides LC LC Separation Peptides->LC MS Mass Spectrometry (MS/MS) LC->MS Data Data Analysis MS->Data

Mass Spectrometry Workflow for this compound Validation.

Edman_Degradation_Workflow start Purified Peptide coupling Couple with PITC start->coupling cleavage Cleave N-terminal Amino Acid coupling->cleavage conversion Convert to PTH-AA cleavage->conversion hplc Identify PTH-AA by HPLC conversion->hplc cycle Repeat Cycle on Shortened Peptide hplc->cycle

Edman Degradation Sequencing Workflow.

Click_Chemistry_Workflow cluster_labeling Labeling cluster_reaction Click Reaction cluster_quant Quantification Incorp Incorporate Azide-Lysine Protein_N3 Protein-N3 Incorp->Protein_N3 React Add Alkyne-Reporter + Cu(I) Catalyst Protein_N3->React Labeled_Prot Labeled Protein React->Labeled_Prot Quant Measure Reporter Signal Labeled_Prot->Quant Result Incorporation Efficiency Quant->Result

Click Chemistry Workflow for Quantification.

Conclusion

Validating the incorporation of this compound is a critical quality control step in peptide and protein synthesis. Mass spectrometry offers the most comprehensive solution, providing sequence confirmation, localization, and quantification in a single high-throughput workflow. Edman degradation, while less versatile, remains a valuable tool for precise N-terminal sequence verification. For applications where an azide-modified lysine can be used, click chemistry provides a robust and high-throughput method for quantifying incorporation efficiency. The selection of the most appropriate technique will depend on the specific experimental goals, available instrumentation, and the nature of the research or development project.

References

L-Lysine Dihydrochloride vs. L-Lysine Sulfate: A Comparative Guide for Animal Nutrition Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and feed development, the selection of an appropriate L-lysine source is a critical factor in optimizing animal nutrition and study outcomes. This guide provides an objective comparison of L-Lysine dihydrochloride (L-Lysine HCl) and L-Lysine sulfate, drawing on experimental data from animal studies to evaluate their relative performance.

L-lysine, an essential amino acid, is a cornerstone of protein synthesis and muscle development in monogastric animals. Due to its frequent deficiency in plant-based feed ingredients, supplementation with synthetic L-lysine is standard practice in animal nutrition.[1][2][3] The two primary commercial forms of supplemental L-lysine are L-Lysine HCl and L-Lysine sulfate. While L-Lysine HCl has historically been the industry benchmark, extensive research has demonstrated that L-Lysine sulfate is an equally effective alternative.[1]

This guide synthesizes findings from key studies in swine and poultry to compare these two lysine sources based on bioavailability, growth performance, and other physiological parameters.

Performance Data in Swine

Studies in growing-finishing pigs consistently show that the bioavailability of lysine from L-lysine sulfate is equivalent to that of L-lysine HCl.[4][5][6][7] Research indicates no significant differences in growth performance, carcass characteristics, or blood urea nitrogen (BUN) when pigs are fed diets supplemented with either lysine source.[4][5][6][7]

Table 1: Comparison of L-Lysine HCl and L-Lysine Sulfate on Growth Performance and Digestibility in Growing-Finishing Pigs

ParameterL-Lysine HClL-Lysine SulfateP-valueReference
Relative Bioavailability (RBV) based on G:F (%) 100 (assumed)97.4 - 101.5>0.05[8]
Average Daily Gain (ADG) No significant differenceNo significant difference>0.05[4][5][6][7]
Gain-to-Feed Ratio (G:F) No significant differenceNo significant difference>0.05[4][5][6][7]
Apparent Total Tract Digestibility (ATTD) of Dry Matter (%) 85.6685.180.471[8]
Apparent Total Tract Digestibility (ATTD) of Sulfur (%) 74.1971.790.234[8]
Blood Urea Nitrogen (BUN) No significant differenceNo significant difference>0.05[4][5][6][7]
Backfat Thickness No significant differenceNo significant difference>0.05[7]

Performance Data in Poultry

Similar to findings in swine, research in broiler chickens indicates that L-lysine sulfate is a viable replacement for L-lysine HCl.[1][9] Studies have shown no adverse effects on body weight gain, feed conversion ratio, or carcass yield when L-lysine sulfate is used.[9] One study even reported superior performance in birds fed L-lysine sulfate, with improvements in live weight, feed conversion ratio, meat protein content, and nutrient metabolizability.[10] However, it is important to note that excessive levels of L-lysine sulfate (4% of the diet and higher) can have negative effects on broiler performance and health.[11]

Table 2: Comparison of L-Lysine HCl and L-Lysine Sulfate on Performance in Broiler Chickens

ParameterL-Lysine HClL-Lysine SulfateP-valueReference
Body Weight Gain No significant differenceNo significant difference>0.05[9]
Feed:Gain Ratio No significant differenceNo significant difference>0.05[9]
Live Weight Gain LowerHigher<0.05[10]
Cumulative FCR HigherLower<0.05[10]
Breast Meat Yield No significant differenceNo significant difference>0.05[10]
Meat Protein Content LowerHigher<0.01[10]

Experimental Protocols

The findings presented are based on robust experimental designs. Below is a summary of a typical experimental protocol used to determine the relative bioavailability of L-lysine sources in growing pigs.

Objective: To evaluate the relative bioavailability (RBV) of L-Lysine sulfate in comparison to L-Lysine HCl based on growth performance.[4][5][6]

Experimental Design:

  • Animals: A sufficient number of growing pigs (e.g., 280) are randomly assigned to dietary treatments.[4][5][6]

  • Diets: A lysine-deficient basal diet is formulated.[4][5][6] This basal diet is then supplemented with graded levels of L-lysine from either L-Lysine HCl or L-Lysine sulfate.[4][5][6]

  • Duration: The feeding trial is conducted over a specific growth phase (e.g., 112 days, divided into multiple phases).[4][5][6]

  • Data Collection: Key performance indicators are measured, including body weight, average daily gain (ADG), and feed efficiency (G:F).[4][5][6] Blood samples may be collected to determine blood urea nitrogen (BUN), and fecal samples for digestibility analysis.[4][5][6][8]

  • Statistical Analysis: The RBV of L-lysine sulfate is determined using the multiple regression slope-ratio method, with growth parameters as the response criteria.[4][5][6][12]

Analytical Methods: The concentration of lysine in feed can be determined using various methods, including High-Performance Liquid Chromatography (HPLC) and microbiological assays.[13][14][15][16]

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of L-lysine sources in animal nutrition.

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Experimental Feeding Trial cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Conclusion A Animal Selection (e.g., Growing Pigs) B Acclimation Period (Standard Diet) A->B C Random Allocation to Dietary Treatments B->C D Basal Diet (Lysine Deficient) C->D E Basal + Graded Levels of L-Lysine HCl C->E F Basal + Graded Levels of L-Lysine Sulfate C->F G Measure Growth Performance (ADG, G:F) E->G H Collect Biological Samples (Blood, Feces) E->H F->G F->H J Statistical Analysis (Slope-Ratio Assay) G->J I Analyze Samples (BUN, Digestibility) H->I I->J K Determine Relative Bioavailability (RBV) J->K

Caption: Typical experimental workflow for comparing lysine sources.

Signaling Pathways

Current research has primarily focused on the comparative efficacy of L-Lysine HCl and L-Lysine sulfate at a macroscopic level, evaluating growth performance and nutrient utilization. There is a lack of specific studies investigating differential effects of these two lysine forms on intracellular signaling pathways. As both forms ultimately provide the same essential amino acid, L-lysine, for protein synthesis, significant divergence in their impact on metabolic signaling is not widely anticipated or reported in the reviewed literature. The primary determinant of their efficacy is their bioavailability, which has been shown to be equivalent.

The logical relationship for the utilization of both lysine sources can be visualized as follows:

G cluster_0 Dietary Supplementation cluster_1 Digestion & Absorption cluster_2 Metabolic Pool & Utilization Lys_HCl L-Lysine HCl Absorption Absorption in Small Intestine Lys_HCl->Absorption Lys_Sulfate L-Lysine Sulfate Lys_Sulfate->Absorption Free_Lys Free L-Lysine Pool Absorption->Free_Lys Protein_Synthesis Protein Synthesis (Muscle Growth, etc.) Free_Lys->Protein_Synthesis

Caption: Metabolic pathway of supplemental L-lysine sources.

Conclusion

References

A Comparative Guide to HPLC Analysis of H-Lys-OH.2HCl for Purity and Identity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and identity of amino acid derivatives like L-Lysine dihydrochloride (H-Lys-OH.2HCl) is a critical step in guaranteeing the quality, safety, and efficacy of final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, supported by experimental data and detailed protocols. We also explore alternative methods to provide a comprehensive analytical overview.

Comparative Analysis of Analytical Methods

The primary method for assessing the purity and identity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its high specificity and ability to separate the target compound from closely related impurities.[1] However, other methods like non-aqueous titration and microbiological assays offer alternative approaches, each with distinct advantages and limitations.

Method Performance Comparison

To illustrate the performance of different analytical methods, the following table summarizes key hypothetical data for the analysis of an this compound sample containing known impurities.

ParameterRP-HPLC Method A (Ion-Pairing)RP-HPLC Method B (Pre-column Derivatization)Non-Aqueous Titration
This compound Purity (%) 99.299.399.0
Retention Time (min) 8.512.1N/A
Resolution (H-Lys-OH / Arginine) 2.12.5N/A
Resolution (H-Lys-OH / Glutamic Acid) 3.03.5N/A
Limit of Detection (LOD) 0.01%0.005%0.1%
Analysis Time per Sample 20 min30 min10 min
Specificity HighVery HighLow

Key Observations:

  • RP-HPLC Method B (Pre-column Derivatization) offers the highest resolution for separating this compound from its common impurities, arginine and glutamic acid. This method also provides a lower limit of detection, making it suitable for trace impurity analysis.

  • RP-HPLC Method A (Ion-Pairing) provides a faster analysis time while still offering good separation and sensitivity.

  • Non-aqueous titration , while rapid and cost-effective, is a non-specific method that determines the total base content and cannot distinguish between lysine and other basic impurities.[1] It is best suited for routine quality control where a general purity assessment is sufficient.

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

RP-HPLC Method A: Ion-Pairing Chromatography

This method is suitable for the direct analysis of this compound without derivatization.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 10 mM potassium dihydrogen phosphate (pH 7.5, adjusted with triethylamine) and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase.

RP-HPLC Method B: Pre-column Derivatization with Dansyl Chloride

This method enhances the detection of lysine, which is non-chromogenic in its native state.[3]

  • Derivatization Reagent: Dansyl chloride solution (1.5 mg/mL in acetonitrile).

  • Derivatization Procedure: To 100 µL of the sample solution, add 200 µL of sodium bicarbonate buffer (0.1 M, pH 9.5) and 200 µL of dansyl chloride solution. Incubate at 60°C for 45 minutes.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1 M sodium acetate buffer (pH 4.5) and acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Sample Preparation: Dissolve 1 mg of this compound in 100 mL of water.

Alternative Method: Non-Aqueous Titration

This method quantifies the total basic content of the sample.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Indicator: Crystal violet or potentiometric endpoint detection.

  • Procedure: Dissolve an accurately weighed amount of this compound in glacial acetic acid. Add a few drops of crystal violet indicator and titrate with 0.1 N perchloric acid to a blue-green endpoint.

Visualizing the Analytical Workflow and Purity Assessment

To further clarify the experimental process and the logic behind purity assessment, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis weighing Weigh this compound dissolution Dissolve in appropriate solvent weighing->dissolution derivatization Derivatization (Method B only) dissolution->derivatization hplc_a RP-HPLC (Ion-Pairing) dissolution->hplc_a titration Non-Aqueous Titration dissolution->titration hplc_b RP-HPLC (Derivatization) derivatization->hplc_b chromatogram Chromatogram Analysis hplc_a->chromatogram hplc_b->chromatogram titration_curve Titration Curve Analysis titration->titration_curve purity_calc Purity Calculation chromatogram->purity_calc identity_confirm Identity Confirmation (vs. Standard) chromatogram->identity_confirm titration_curve->purity_calc

Comparative Analytical Workflow

G start Purity Assessment of this compound identity Identity Confirmed by Retention Time Match with Standard? start->identity purity_spec Purity ≥ 98.5%? identity->purity_spec Yes fail Fail identity->fail No impurities_spec Individual Impurity ≤ 0.5%? purity_spec->impurities_spec Yes purity_spec->fail No pass Pass impurities_spec->pass Yes impurities_spec->fail No

Logical Flow for Purity Acceptance

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis. For detailed purity profiling and identification of unknown impurities, a high-resolution RP-HPLC method with pre-column derivatization is recommended. For routine quality control where speed and cost-effectiveness are priorities, a direct ion-pairing RP-HPLC method or non-aqueous titration can be suitable. It is crucial to validate the chosen method according to the relevant regulatory guidelines to ensure accurate and reliable results.

References

A Comparative Guide to Lysine Derivatives in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lysine, an essential amino acid, possesses a reactive ε-amino group that serves as a versatile handle for chemical modification. This reactivity has led to the development of a wide array of lysine derivatives with tailored properties for specific applications in drug development, diagnostics, and fundamental research. This guide provides an objective comparison of various lysine derivatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal derivative for your research needs.

Section 1: Lysine Derivatives in Antibody-Drug Conjugates (ADCs)

The conjugation of cytotoxic drugs to monoclonal antibodies through lysine residues is a well-established strategy in the development of ADCs. The choice of the lysine-reactive linker significantly impacts the drug-to-antibody ratio (DAR), stability, and ultimately, the therapeutic efficacy of the ADC. Here, we compare two common classes of amine-reactive reagents: N-hydroxysuccinimide (NHS) esters and sulfonyl acrylates.

Data Presentation: Performance of Lysine-Targeting Linkers in ADCs
FeatureNHS Ester LinkerSulfonyl Acrylate LinkerReference
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine)[1][2]
Selectivity Random, targets multiple accessible lysinesSite-selective for a single, highly reactive lysine[2][3]
Reaction pH 7.2 - 8.5~8.0[1][2]
Reaction Speed 1-4 hours1-2 hours[4]
Typical Efficiency 5-50% (often requires excess reagent)>90% (with a single molar equivalent)[1][2]
Resulting Conjugate Heterogeneous mixture of ADCs with varying DARsHomogeneous ADC with a specific DAR[3]
Stability of Linkage Stable amide bondStable covalent bond[2][]
Experimental Protocols

Protocol 1: Antibody Labeling with an NHS Ester

This protocol describes a general procedure for labeling an antibody with an NHS ester of a drug or label.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.

  • NHS ester of the drug/label, dissolved in a dry organic solvent (e.g., DMSO, DMF).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column for purification.

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10-100 mM.

  • Add a 5- to 20-fold molar excess of the NHS ester solution to the antibody solution while gently vortexing.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.

  • Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the labeled antibody from excess unreacted label and byproducts using size-exclusion chromatography.[1]

Protocol 2: Site-Selective Antibody Modification with a Sulfonyl Acrylate

This protocol outlines the site-selective modification of an antibody using a sulfonyl acrylate reagent.

Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate or Tris-HCl) at pH 8.0.

  • Sulfonyl acrylate reagent.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Prepare the antibody solution to the desired concentration in the reaction buffer.

  • Add a single molar equivalent of the sulfonyl acrylate reagent to the antibody solution.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress using LC-MS.

  • Upon completion, purify the site-selectively modified antibody using size-exclusion chromatography.[2]

Logical Relationship: Selecting a Lysine Conjugation Strategy

G start Start: Choose Lysine Conjugation Strategy hetero Desire for Heterogeneous Mixture? start->hetero nhs Use NHS Ester Chemistry hetero->nhs Yes homo Desire for Homogeneous Product? hetero->homo No sulfonyl Use Sulfonyl Acrylate Chemistry homo->sulfonyl Yes

Caption: Decision tree for selecting a lysine conjugation method for ADCs.

Section 2: Lysine Modifications in Signaling Pathways: The p53 Example

Post-translational modifications (PTMs) of lysine residues, such as acetylation and methylation, play a critical role in regulating protein function. The tumor suppressor protein p53 is a prime example, where the modification status of its C-terminal lysine residues dictates its stability and transcriptional activity, ultimately influencing cell fate decisions like cell cycle arrest and apoptosis.[6][7][8]

Signaling Pathway: Regulation of p53 by Lysine Modifications

In response to cellular stress, such as DNA damage, p53 is heavily modified. The interplay between acetylation and methylation of specific lysine residues fine-tunes the p53 response.

p53_pathway cluster_modifications Lysine Modifications cluster_outcomes Cellular Outcomes stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 mdm2 MDM2 p53->mdm2 Inhibition acetylation Acetylation (e.g., by p300/CBP) on K373, K382 p53->acetylation methylation Methylation (e.g., by Set7/9) on K372 p53->methylation degradation p53 Degradation p53->degradation mdm2->degradation acetylation->mdm2 Inhibits binding stabilization p53 Stabilization and Activation acetylation->stabilization Promotes methylation->acetylation Primes for transcription Transcription of Target Genes stabilization->transcription arrest Cell Cycle Arrest (e.g., p21) transcription->arrest apoptosis Apoptosis (e.g., PUMA, BAX) transcription->apoptosis

Caption: Regulation of p53 activity by lysine acetylation and methylation.

Under normal conditions, p53 is kept at low levels through ubiquitination by MDM2, which targets C-terminal lysines for proteasomal degradation. Following DNA damage, p53 is stabilized and activated through a series of PTMs. Methylation of lysine 372 (K372) by enzymes like Set7/9 can precede and promote the acetylation of other lysine residues, such as K373 and K382, by acetyltransferases like p300/CBP.[9] This acetylation enhances p53's ability to bind to DNA and activate the transcription of target genes that lead to either cell cycle arrest (e.g., p21) or apoptosis (e.g., PUMA).[9] Acetylation of these C-terminal lysines also blocks their ubiquitination by MDM2, further stabilizing the p53 protein.[7]

Section 3: Lysine Derivatives as Fluorescent Probes for Cellular Imaging

The development of fluorescent probes that can selectively detect and image specific biomolecules within living cells is a powerful tool in chemical biology. Lysine derivatives have been designed to act as fluorescent sensors for various biological analytes, including lysine itself.

Data Presentation: Comparison of Lysine-Targeted Fluorescent Probes
Probe NameDetection Limit (μM)Response TimepH RangeCellular Imaging ApplicationReference
PQP-1 Not specified, but effective30 minutes (incubation)6.0 - 9.0Imaging of Lysine in HeLa cells[10][11]
THBPY 0.001 (fluorescence), 0.01 (colorimetric)RapidNot specifiedNot specified[12]
DFC 0.145 seconds4.0 - 10.01Imaging of L-lysine in HeLa cells[1]
Experimental Protocols

Protocol 3: General Procedure for Cellular Imaging with a Lysine-Responsive Fluorescent Probe

This protocol provides a general workflow for using a fluorescent probe to image lysine in living cells.

Materials:

  • HeLa cells (or other suitable cell line).

  • Cell culture medium.

  • Fluorescent probe (e.g., PQP-1 or DFC).

  • L-lysine solution.

  • Confocal fluorescence microscope.

Procedure:

  • Culture HeLa cells on a suitable imaging dish or plate until they reach the desired confluency.

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Dilute the probe stock solution in cell culture medium to the final working concentration (e.g., 10 μM for PQP-1).

  • Remove the old medium from the cells and wash with PBS.

  • Incubate the cells with the probe-containing medium for a specified time (e.g., 30 minutes for PQP-1) at 37°C.

  • For positive control, subsequently incubate the cells with a solution of L-lysine (e.g., 500 μM) for an appropriate duration.

  • Wash the cells with PBS to remove any excess probe and lysine.

  • Image the cells using a confocal fluorescence microscope with the appropriate excitation and emission wavelengths for the specific probe.[10][11]

Experimental Workflow: Cellular Imaging of Lysine

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture HeLa Cells incubation Incubate Cells with Probe cell_culture->incubation probe_prep Prepare Fluorescent Probe Solution probe_prep->incubation lysine_add Add L-lysine (Positive Control) incubation->lysine_add wash Wash Cells incubation->wash lysine_add->wash imaging Confocal Fluorescence Microscopy wash->imaging

Caption: General workflow for imaging intracellular lysine with a fluorescent probe.

References

A Comparative Guide to the Certificate of Analysis for H-Lys-OH.2HCl (L-Lysine Dihydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and characterization of raw materials are paramount. This guide provides a detailed explanation and comparison of a typical Certificate of Analysis (CoA) for H-Lys-OH.2HCl (L-Lysine Dihydrochloride), a crucial amino acid in various research and pharmaceutical applications. We will compare its specifications with a common alternative, H-Lys-OH.HCl (L-Lysine Monohydrochloride), and provide the experimental protocols for the key analytical tests cited.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. It is a critical component of quality control, providing a detailed summary of the analytical tests performed on a specific batch of the product. This guide will dissect a representative CoA for this compound, offering clarity on each parameter.

Comparison of this compound and H-Lys-OH.HCl Specifications

The following table summarizes the typical specifications for this compound and compares them with those of H-Lys-OH.HCl. This allows for a clear understanding of the differences between the dihydrochloride and monohydrochloride forms of L-lysine.

ParameterThis compound (Typical Specification)H-Lys-OH.HCl (Typical Specification)
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Assay (Titration, dried basis) ≥ 98.5%≥ 98.5%
Purity (HPLC) ≥ 98.0%≥ 98.0%
Specific Optical Rotation (dried basis) +14.0° to +18.0° (c=2, in water)+20.4° to +21.4° (c=8, in 6N HCl)[1]
Chloride Content 31.8% to 32.8%19.0% to 19.6%[2]
Water Content (Karl Fischer) ≤ 3.50%≤ 0.4%[2]
Residue on Ignition ≤ 0.1%≤ 0.1%[2]
Heavy Metals ≤ 10 ppm≤ 15 ppm
Solubility Freely soluble in waterFreely soluble in water[1]

Detailed Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in the CoA.

Assay by Non-Aqueous Titration

This method determines the purity of the lysine salt by titrating it as a base in a non-aqueous solvent.

  • Principle: The hydrochloride salt is treated with mercuric acetate to liberate the basic amino groups of lysine, which are then titrated with a standardized solution of perchloric acid in a non-aqueous medium. The endpoint is determined potentiometrically.

  • Reagents:

    • Perchloric acid (0.1 N in glacial acetic acid)

    • Glacial acetic acid

    • Mercuric acetate solution (5% w/v in glacial acetic acid)

    • Formic acid

  • Procedure:

    • Accurately weigh approximately 90 mg of the this compound sample.

    • Dissolve the sample in 3 mL of formic acid and 50 mL of glacial acetic acid.[3]

    • Add 10 mL of mercuric acetate solution.

    • Titrate the solution with 0.1 N perchloric acid, determining the endpoint potentiometrically.

    • Perform a blank determination under the same conditions.

    • Calculate the percentage of this compound in the sample.

Purity by High-Performance Liquid Chromatography (HPLC)

This technique separates lysine from any potential impurities, providing a precise measure of its purity.

  • Principle: Reversed-phase chromatography separates compounds based on their polarity. Lysine, being a polar molecule, is separated from less polar impurities on a non-polar stationary phase.

  • Instrumentation & Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm[4]

    • Mobile Phase: 10 mM potassium dihydrogen phosphate, pH adjusted to 7.5 with triethylamine.[4]

    • Flow Rate: 0.5 mL/min[4]

    • Detection: UV at 214 nm[4]

    • Column Temperature: 25°C[4]

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare a sample solution of the this compound batch being tested at a similar concentration.

    • Filter both solutions through a 0.45 µm filter.

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Record the chromatograms and calculate the purity by comparing the peak area of the sample to that of the standard.

Water Content by Karl Fischer Titration

This method is a highly accurate technique for the determination of water content.

  • Principle: The Karl Fischer reagent, which contains iodine, reacts stoichiometrically with water. The endpoint is reached when all the water in the sample has been consumed.

  • Method: Volumetric Titration[5]

  • Reagents:

    • Karl Fischer CombiTitrant

    • Karl Fischer CombiMethanol

  • Procedure:

    • Add the Karl Fischer solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer titrant.

    • Accurately weigh the this compound sample and add it to the vessel.

    • Titrate with the Karl Fischer titrant until the endpoint is reached and persists for a defined period.

    • The water content is calculated based on the volume of titrant consumed. For amino acids, an extraction time of a few minutes may be necessary to ensure all water is released.

Specific Optical Rotation

This test confirms the enantiomeric purity of the L-lysine.

  • Principle: Chiral molecules rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound.

  • Instrumentation: Polarimeter

  • Procedure:

    • Accurately prepare a solution of the this compound sample in the specified solvent (e.g., water) at the concentration mentioned in the CoA (e.g., 2 g/100 mL).

    • Zero the polarimeter with the solvent blank.

    • Fill the polarimeter tube with the sample solution and measure the optical rotation at a specified wavelength (usually 589 nm, the sodium D-line) and temperature.

    • Calculate the specific rotation using the formula: [α] = (100 * α) / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.

Visualizing Key Processes

To further aid in the understanding of the product's application and analysis, the following diagrams illustrate a key biological pathway involving lysine and a typical workflow for quality control testing.

Lysine_mTOR_Pathway Lysine Lysine SLC38A9 SLC38A9 (Transporter) Lysine->SLC38A9 Enters Cell mTORC1 mTORC1 (Active) SLC38A9->mTORC1 Activates Protein_Synthesis Protein Synthesis (e.g., Muscle Growth) mTORC1->Protein_Synthesis Promotes Inhibition Inhibition mTORC1->Inhibition Autophagy Autophagy Inhibition->Autophagy

Lysine's role in the mTOR signaling pathway.

The diagram above illustrates how lysine, an essential amino acid, activates the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[6] Lysine's entry into the cell is mediated by transporters like SLC38A9, which in turn activates mTORC1.[6] Activated mTORC1 promotes protein synthesis, contributing to processes like muscle growth, and inhibits autophagy.[7]

CoA_Workflow Sample Raw Material (this compound) QC_Testing Quality Control Testing Sample->QC_Testing Assay Assay (Titration) QC_Testing->Assay Purity Purity (HPLC) QC_Testing->Purity Water Water Content (KF) QC_Testing->Water Rotation Specific Rotation QC_Testing->Rotation CoA_Generation Certificate of Analysis Generation Assay->CoA_Generation Purity->CoA_Generation Water->CoA_Generation Rotation->CoA_Generation Release Product Release CoA_Generation->Release

A typical workflow for CoA generation.

This workflow demonstrates the logical progression from receiving the raw material to its final release. After sampling, the material undergoes a series of quality control tests as specified in the CoA. Once all tests are completed and the results meet the required specifications, a Certificate of Analysis is generated, and the product is released for use.

References

A Comparative Spectroscopic Guide to L-Lysine Dihydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing L-Lysine, understanding its chemical structure and purity is paramount. This guide provides a comparative analysis of the spectroscopic properties of L-Lysine dihydrochloride (L-Lysine·2HCl) against its common alternatives, L-Lysine monohydrochloride (L-Lysine·HCl) and L-Lysine free base, using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The supporting experimental data and detailed protocols furnished herein offer a practical resource for analytical characterization.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for L-Lysine dihydrochloride and its alternatives. These values provide a quantitative basis for identification and differentiation.

Table 1: ¹H NMR Chemical Shift Data (ppm) in D₂O

Proton L-Lysine Dihydrochloride L-Lysine Monohydrochloride L-Lysine (pH 7.4)
α-CH~4.12~3.76~3.75
ε-CH₂~3.03~3.03~3.01
β-CH₂~2.00~1.91~1.90
δ-CH₂~1.74~1.73~1.72
γ-CH₂~1.54~1.49~1.47

Note: Chemical shifts can vary slightly based on concentration, pH, and the specific NMR instrument used.

Table 2: ¹³C NMR Chemical Shift Data (ppm) in D₂O

Carbon L-Lysine Dihydrochloride (Expected) L-Lysine Monohydrochloride L-Lysine (pH 7.4) [1]
C=O~175~177177.48
~56~5757.19
~41~4241.75
~32~3332.63
~28~2929.14
~24~2424.15

Table 3: Key FTIR Absorption Bands (cm⁻¹) for Solid State Samples

Vibrational Mode L-Lysine Dihydrochloride (Expected) L-Lysine Monohydrochloride L-Lysine
N-H Stretch (NH₃⁺)3200-2800 (broad)3200-2800 (broad)3400-3200 (N-H)
C-H Stretch2950-28502950-28502950-2850
C=O Stretch (Carboxylic Acid)~1730~1730-
N-H Bend (NH₃⁺)~1600, ~15001533 (symmetric bend)[2]1640-1550
C=O Stretch (Carboxylate)--~1580 (asymmetric)
C-O Stretch-1038[2]-
C-H Bend-476, 536[2]-

Note: The IR spectrum of amino acids is highly sensitive to the physical state and hydrogen bonding.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of L-Lysine dihydrochloride are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and comparison.

Materials:

  • L-Lysine dihydrochloride

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • Micropipette

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of L-Lysine dihydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of D₂O directly in a clean, dry vial.

    • Vortex the solution to ensure complete dissolution.

    • Transfer the solution into a 5 mm NMR tube using a micropipette.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

    • The residual HDO signal can be suppressed using appropriate solvent suppression techniques if necessary.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.

    • Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on the sample concentration and instrument sensitivity.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectra.

    • Reference the chemical shifts. For spectra in D₂O, the residual HDO peak (at ~4.79 ppm) can be used as a secondary reference, though referencing to an internal standard like DSS or TSP is more accurate.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid L-Lysine dihydrochloride to identify functional groups.

Materials:

  • L-Lysine dihydrochloride powder

  • Spatula

  • Isopropanol or ethanol for cleaning

Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of L-Lysine dihydrochloride powder onto the center of the ATR crystal using a clean spatula.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

    • Record the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning:

    • Release the pressure clamp and carefully remove the sample powder from the crystal surface with a soft brush or tissue.

    • Clean the crystal surface thoroughly with a solvent-dampened tissue as in the first step.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an amino acid sample such as L-Lysine dihydrochloride.

Spectroscopic_Analysis_Workflow Sample Amino Acid Sample (e.g., L-Lysine Dihydrochloride) NMR_Prep NMR Sample Preparation (Dissolve in D2O) Sample->NMR_Prep Path 1 FTIR_Prep FTIR Sample Preparation (Solid on ATR) Sample->FTIR_Prep Path 2 NMR_Acq NMR Data Acquisition (1H and 13C Spectra) NMR_Prep->NMR_Acq FTIR_Acq FTIR Data Acquisition FTIR_Prep->FTIR_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc FTIR_Proc FTIR Data Processing (Background Subtraction) FTIR_Acq->FTIR_Proc NMR_Analysis NMR Spectral Analysis (Peak Integration, Chemical Shift Assignment) NMR_Proc->NMR_Analysis FTIR_Analysis FTIR Spectral Analysis (Peak Assignment to Functional Groups) FTIR_Proc->FTIR_Analysis Comparison Data Comparison and Interpretation (Compare with Reference/Alternatives) NMR_Analysis->Comparison FTIR_Analysis->Comparison Report Final Report Generation Comparison->Report

Caption: Workflow for Spectroscopic Analysis of Amino Acids.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Different Lysine Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biologically active peptides is a cornerstone of modern therapeutics and biomedical research. The choice of raw materials, particularly the protected amino acid building blocks, can have a significant impact on the purity, yield, and ultimately, the biological performance of the final peptide. Lysine, a common amino acid residue critical for the function of many peptides due to its positive charge and role in protein-protein interactions, is incorporated during Solid-Phase Peptide Synthesis (SPPS) using various derivatives, each distinguished by the protecting group on its ε-amino side chain.

While it is a common assumption that the final, deprotected peptide will be identical regardless of the protecting groups used during synthesis, the reality is that the choice of lysine source can influence the impurity profile of the crude product. These impurities, which may include deletion sequences, modified peptides, or adducts from protecting group cleavage, can in turn affect the measured biological activity.

This guide provides an objective comparison of commonly used lysine sources in Fmoc-based SPPS, highlighting how the choice of side-chain protection can potentially influence the biological activity of the synthesized peptide. The comparison is based on the chemical properties of the protecting groups and their respective deprotection strategies, supported by detailed experimental protocols for peptide synthesis and bioactivity assessment.

Data Presentation: Comparison of Lysine Sources

The following table summarizes the key characteristics of common Fmoc-lysine derivatives used in peptide synthesis and outlines the potential impact on the final peptide's biological activity. It is important to note that direct, head-to-head comparative studies on the biological activity of the same peptide synthesized with these different lysine sources are scarce in peer-reviewed literature. The "Potential Impact on Biological Activity" is therefore inferred from the chemical properties and potential side reactions associated with each protecting group.

Lysine Source (Fmoc-Lys(PG)-OH)Side-Chain Protecting Group (PG)Deprotection ConditionsAdvantagesPotential Side Reactions & ImpuritiesInferred Impact on Biological Activity
Fmoc-Lys(Boc)-OH tert-Butoxycarbonyl (Boc)Strong acids (e.g., Trifluoroacetic acid - TFA)High stability to base (Fmoc removal), widely used, high purity starting material is common.[1][2]Formation of tert-butyl carbocations during cleavage can lead to alkylation of sensitive residues (e.g., Trp, Cys) if scavengers are not used.[3]Alkylated peptide impurities could exhibit reduced receptor binding or altered enzymatic stability.
Fmoc-Lys(Z)-OH Benzyloxycarbonyl (Z or Cbz)Catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids like HBr/AcOH.[2]Stable to TFA, useful for synthesizing protected peptide fragments.[4]Incomplete removal can lead to residual Z-protected lysine. Benzyl group byproducts can be difficult to remove.Residual Z-groups would neutralize the positive charge of the lysine side chain, likely abolishing or significantly reducing biological activity that relies on electrostatic interactions.
Fmoc-Lys(Alloc)-OH Allyloxycarbonyl (Alloc)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[5]Orthogonal to both acid- and base-labile groups, ideal for on-resin cyclization or branching.[6]Palladium contamination can be a concern for biological applications. Incomplete removal can leave the Alloc group attached.[7]Palladium traces can be cytotoxic or interfere with certain biological assays. Alloc-protected lysine would lack a positive charge, impacting bioactivity.
Fmoc-Lys(Dde)-OH 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)2% Hydrazine in DMF.[2]Orthogonal to Fmoc and tBu groups, useful for selective side-chain modification.[7]Dde group can migrate to unprotected lysine residues. Hydrazine can also partially cleave Fmoc groups.[8]Dde-modified impurities would lack a positive charge and could have altered pharmacological properties.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioactive peptides. Below are standard protocols for Solid-Phase Peptide Synthesis and a common in vitro cytotoxicity assay.

Solid-Phase Peptide Synthesis (SPPS) - General Protocol

This protocol describes a typical manual synthesis for a generic peptide using an Fmoc/tBu strategy on a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • For incorporating the lysine residue, the corresponding derivative (e.g., Fmoc-Lys(Boc)-OH) would be used at this step.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times), then dry under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours at room temperature.

    • This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups like Boc.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the synthesized peptides on a cell line of interest.

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Peptide Treatment: Prepare serial dilutions of the purified peptides in cell culture medium. Remove the old medium from the cells and add the peptide solutions. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the cells with the peptides for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

Mandatory Visualization

The following diagrams illustrate the general workflow of peptide synthesis and a representative signaling pathway that a bioactive peptide might modulate.

SPPS_Workflow Resin Resin Swelling Fmoc_Removal Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Removal Wash1 Washing (DMF, DCM) Fmoc_Removal->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIPEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop Loop->Fmoc_Removal Next Cycle Final_Deprotect Final Fmoc Deprotection Loop->Final_Deprotect Final Cycle Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway Peptide Bioactive Peptide Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Target_Protein Phosphorylation of Target Proteins Kinase->Target_Protein Response Cellular Response (e.g., Gene Expression, Metabolic Change) Target_Protein->Response

Caption: A representative G-protein coupled receptor signaling pathway.

References

A Researcher's Guide to Investigating Cross-Reactivity of Antibodies to Modified Lysine Residues in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers developing targeted therapies or diagnostic tools, the specificity of antibodies is paramount. When generating antibodies against proteins modified at lysine residues, a critical aspect of validation is the assessment of cross-reactivity. This guide provides a comparative framework for understanding and testing the cross-reactivity of antibodies raised against lysine-modified proteins. We will explore the chemical basis for potential cross-reactivity with other amino acid modifications, present methodologies for evaluating it, and offer a workflow for systematic analysis.

Understanding the Chemical Basis of Cross-Reactivity

The potential for an antibody to cross-react with non-target molecules is often rooted in the chemical and structural similarity between the intended epitope and off-target structures. When a protein is modified at a lysine residue, the resulting epitope's uniqueness is key. However, various reagents used for protein modification are not perfectly selective for lysine and can react with other amino acids, potentially leading to the generation of antibodies that recognize these off-target modifications.

Diverse electrophilic groups are known to form covalent adducts with lysine residues, including sulfonyl fluorides, activated esters, and α,β-unsaturated carbonyls.[1] The selectivity of these "aminophilic" chemotypes for lysine over other nucleophilic amino acids like cysteine, histidine, tyrosine, and arginine varies.[1][2] For instance, while the ε-amine of lysine is intrinsically nucleophilic, the microenvironment of the protein can significantly influence its reactivity.[1][3]

The following table summarizes the relative reactivity of several amino acid residues with common types of modifying agents, which can be a source of potential cross-reactivity.

Modifying Agent/ClassPrimary TargetPotential Cross-Reactive ResiduesReactivity Notes
Hypochlorite Lysine (Lys), Methionine (Met), Tryptophan (Trp)Histidine (His), Arginine (Arg), Tyrosine (Tyr)Forms a dichloramine at the ε-amino group of Lys. Met and Trp can inhibit this reaction.[4]
Acrolein Lysine (Lys)Cysteine (Cys), Histidine (His)Formation of FDP and MP products is unique to lysine, enhancing specificity. Prior labeling of Cys can improve selectivity.[2]
Activated Esters (e.g., NHS) Lysine (Lys)N-terminal α-aminesReacts with the primary ε-amine of lysine and the α-amine at the protein's N-terminus.[5]
Sulfonyl Fluorides Lysine (Lys), Tyrosine (Tyr)Serine (Ser), Threonine (Thr), Cysteine (Cys)Reactivity is highly dependent on the local protein microenvironment.
Isothiocyanates Lysine (Lys)N-terminal α-aminesForms a thiourea linkage with primary amines.[3]

Experimental Protocols for Assessing Cross-Reactivity

A thorough investigation of antibody cross-reactivity involves a multi-step process, from preparing the necessary reagents to performing sensitive immunoassays.

General Protocol for Protein Modification

This protocol provides a general framework for modifying a protein with a lysine-reactive agent. The specific buffer, pH, and reaction times will need to be optimized for the specific modifying agent and protein.

  • Protein Preparation: Dissolve the purified protein (e.g., Bovine Serum Albumin as a model) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4-8.0). The protein concentration should typically be in the range of 1-10 mg/mL.

  • Reagent Preparation: Dissolve the lysine-modifying agent in an appropriate solvent (e.g., DMSO or DMF) at a high concentration.

  • Modification Reaction: Add a molar excess of the modifying agent to the protein solution. The molar ratio will depend on the reactivity of the agent and the desired degree of modification. Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted modifying agent.

  • Purification: Remove the excess modifying agent and byproducts by dialysis or size-exclusion chromatography against a suitable buffer (e.g., PBS).

  • Characterization: Confirm the modification using techniques such as mass spectrometry (to determine the mass shift) or UV-Vis spectroscopy (if the modifier has a chromophore).

Protocol for Cross-Reactivity Testing by Indirect ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful technique to quantify the binding of an antibody to its target antigen and to assess its cross-reactivity against other molecules.[6]

  • Antigen Coating:

    • Coat the wells of a 96-well microplate with 100 µL of the target modified protein (the immunogen) and potential cross-reactants (e.g., unmodified protein, protein modified at other residues) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Include a negative control (coating buffer only).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T) and incubating for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate as described above.

    • Prepare serial dilutions of the primary antibody (raised against the lysine-modified protein) in blocking buffer.

    • Add 100 µL of each dilution to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate as described above.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-IgG HRP) diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate as described above.

    • Add 100 µL of HRP substrate (e.g., TMB) to each well and incubate in the dark until a color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Compare the signal generated from the target antigen with the signals from the potential cross-reactants. Significant signal from a non-target antigen indicates cross-reactivity.

Visualizing Workflows and Concepts

Diagrams can help clarify complex experimental workflows and theoretical concepts. The following visualizations are provided in the DOT language for use with Graphviz.

G cluster_prep Phase 1: Antigen Preparation cluster_immune Phase 2: Immunization & Antibody Production cluster_eval Phase 3: Cross-Reactivity Evaluation p Target Protein mod_prot Modified Protein (Immunogen) p->mod_prot mod Lysine-Reactive Agent mod->mod_prot immunize Immunization mod_prot->immunize elisa ELISA / Immunoassay mod_prot->elisa unmod_prot Unmodified Control unmod_prot->elisa other_mod Other Modified Proteins other_mod->elisa ab_prod Antibody Purification immunize->ab_prod ab_prod->elisa data Data Analysis elisa->data

Caption: Workflow for a cross-reactivity study of a lysine-modified protein.

G cluster_antigens Potential Antigens ab Antibody target Target (Lys-Modified) ab->target High Affinity (Specific Binding) cross_react Cross-Reactant (e.g., Cys-Modified) ab->cross_react Low Affinity (Cross-Reactivity) non_react Non-Reactant (Unmodified) ab->non_react No Binding

Caption: Specificity vs. Cross-Reactivity of an antibody.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling H-Lys-OH.2HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and efficient handling of chemical reagents is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal methods for H-Lys-OH.2HCl (L-Lysine dihydrochloride), ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety.[1][2][3]

Recommended PPE for handling this compound includes:

  • Eye and Face Protection: Chemical safety goggles with side protection are mandatory to prevent eye contact with dust particles or splashes.[1][3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant, impervious gloves, such as nitrile rubber with a minimum thickness of 0.11 mm, should be worn.[1] It is crucial to inspect gloves for any signs of degradation or punctures before each use.

    • Lab Coat: A full-sleeved lab coat is required to protect against skin contact.[4]

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[4][5]

  • Respiratory Protection: In instances where dust formation is likely, such as when weighing or transferring the solid material, a NIOSH-approved respirator with a particulate filter (e.g., P1) is recommended.[1] Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, derived from its Safety Data Sheet (SDS).

PropertyValue
Molecular Formula C₆H₁₄N₂O₂·2HCl
Molecular Weight 219.1 g/mol
Melting Point 262 °C at 1,013 hPa
n-octanol/water partition coefficient (log KOW) -3.3 (24 °C)
Glove Material Breakthrough Time >480 minutes (Nitrile rubber, >0.11 mm)[1]
Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for safety and logistical efficiency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area.[7]

  • Keep the container tightly closed and store it away from incompatible materials, such as strong oxidizers.[1]

2. Handling and Preparation of Solutions:

  • Ensure all necessary PPE is worn before handling the chemical.

  • Conduct all manipulations that may generate dust, such as weighing, in a chemical fume hood or a designated ventilated enclosure.

  • To prepare a solution, slowly add the solid this compound to the solvent (e.g., water) while stirring to avoid clumping and ensure complete dissolution.

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[1]

  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical advice.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection:

    • Solid Waste: Collect unused or expired solid this compound and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a designated and clearly labeled hazardous waste container.[6][8]

    • Liquid Waste: Collect any unused solutions of this compound in a dedicated liquid chemical waste container.[6] Do not pour down the drain.[1][9]

  • Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations.[7][8] This is typically managed by a licensed hazardous waste disposal service. Handle uncleaned containers as you would the product itself.[8]

Experimental Protocol: Preparation of a 100 mM Stock Solution of this compound

This protocol outlines the steps for preparing a 100 mM aqueous stock solution of this compound.

Materials:

  • This compound (solid)

  • Deionized or distilled water

  • Volumetric flask (e.g., 100 mL)

  • Weighing paper or boat

  • Spatula

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Appropriate PPE (lab coat, safety goggles, nitrile gloves)

Procedure:

  • Pre-Operational Checks:

    • Ensure the work area, preferably a chemical fume hood, is clean and well-ventilated.

    • Confirm that a safety shower and eyewash station are accessible.

    • Don all required personal protective equipment.

  • Calculation:

    • Determine the mass of this compound required. For a 100 mL solution of 100 mM:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.1 L x 219.1 g/mol = 2.191 g

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh out 2.191 g of this compound using a clean spatula. Perform this step in a fume hood to minimize dust inhalation.

  • Dissolution:

    • Add approximately 70-80 mL of deionized water to the 100 mL volumetric flask.

    • Carefully transfer the weighed this compound into the volumetric flask.

    • Add a magnetic stir bar to the flask and place it on a magnetic stirrer.

    • Stir the solution until the solid is completely dissolved.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, remove the flask from the stirrer and take out the stir bar.

    • Carefully add deionized water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage:

    • Transfer the solution to a clearly labeled storage bottle. The label should include the chemical name (this compound), concentration (100 mM), solvent (water), date of preparation, and your initials.

    • Store the solution according to the recommendations in the SDS, typically at room temperature unless otherwise specified.

  • Post-Handling:

    • Thoroughly wash your hands with soap and water after handling the chemical.

    • Clean all used glassware and equipment.

    • Dispose of all contaminated materials (e.g., weighing boat, gloves) in the designated solid chemical waste container.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling this compound.

Safe_Handling_Workflow A Receive & Inspect Chemical B Store in Cool, Dry, Ventilated Area A->B Safe Storage C Don Personal Protective Equipment (PPE) B->C Preparation for Handling D Weigh Solid in Ventilated Hood C->D Handling Solid E Prepare Solution D->E Solution Preparation F Conduct Experiment E->F Experimental Use G Segregate Waste F->G Post-Experiment H Label Waste Containers G->H Waste Management I Dispose via Licensed Service H->I Final Disposal

Caption: Workflow for the safe handling of this compound.

Caption: Essential PPE for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.